molecular formula C10H14N2OS B3022459 2-[(3-Methylbenzyl)thio]acetohydrazide CAS No. 669709-38-0

2-[(3-Methylbenzyl)thio]acetohydrazide

Cat. No.: B3022459
CAS No.: 669709-38-0
M. Wt: 210.3 g/mol
InChI Key: NCTMGRVFAJXGTQ-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzyl)thio]acetohydrazide is a synthetic organic compound with the CAS Registry Number 669709-38-0 and a molecular weight of 210.30 g/mol [ 1 ]. Its molecular formula is C 10 H 14 N 2 OS, and it can be represented by the SMILES notation O=C(NN)CSCC1=CC=CC(C)=C1 [ 1 ]. The compound is characterized by the fusion of a thioether-linked 3-methylbenzyl group and an acetohydrazide functional group, a structure often explored in medicinal chemistry for developing pharmacologically active molecules. As a building block in organic synthesis, this acetohydrazide derivative holds significant value for researchers. The hydrazide moiety is a versatile precursor for the synthesis of various heterocycles and other derivatives, such as hydrazones, which are frequently investigated for their biological activities [ 8 ]. Compounds featuring similar 1,2,4-triazole and hydrazone structures have been reported in scientific literature to exhibit a range of properties, including antiplatelet and anticoagulant actions, highlighting the potential of this chemical class in biochemical and pharmacological research [ 8 ]. Researchers utilize this reagent in the design and development of novel compounds for screening against various biological targets. This product is designated For Research Use Only. It is not intended for human or animal diagnosis, treatment, or therapeutic applications of any kind [ 5 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-3-2-4-9(5-8)6-14-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTMGRVFAJXGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

The compound 2-[(3-Methylbenzyl)thio]acetohydrazide represents a critical scaffold in medicinal chemistry, specifically within the class of S-substituted mercaptoacetohydrazides. This molecular architecture combines a lipophilic 3-methylbenzyl tail with a polar, reactive acetohydrazide head group, linked by a flexible thioether spacer.

Why this molecule matters:

  • Pharmacophore Versatility: The hydrazide moiety (-CONHNH

    
    ) is a proven pharmacophore found in frontline anti-tubercular drugs like Isoniazid.
    
  • Synthetic Utility: It serves as a "privileged structure" intermediate. The terminal amino group is highly nucleophilic, allowing for facile condensation with aldehydes/ketones to form hydrazones (Schiff bases) or cyclization into 1,3,4-oxadiazoles and 1,2,4-triazoles—heterocycles with potent antimicrobial, analgesic, and anticancer profiles.

  • Lipophilicity Tuning: The meta-methyl substituent on the benzyl ring enhances lipophilicity (logP) compared to the unsubstituted analog, potentially improving membrane permeability in biological assays.

Retrosynthetic Analysis

To design a robust synthesis, we apply a disconnection approach. The target molecule is cleaved at the amide bond (hydrazinolysis) and the carbon-sulfur bond (S-alkylation).

Retrosynthesis Target Target: 2-[(3-Methylbenzyl)thio]acetohydrazide Intermediate Intermediate: Ethyl 2-[(3-methylbenzyl)thio]acetate Target->Intermediate FGI: Hydrazinolysis Reagents1 Reagent: Hydrazine Hydrate Target->Reagents1 Fragment1 Precursor A: 3-Methylbenzyl chloride Intermediate->Fragment1 Disconnection: C-S Bond Fragment2 Precursor B: Ethyl thioglycolate Intermediate->Fragment2 S-Alkylation

Figure 1: Retrosynthetic disconnection showing the two-step assembly from commercially available precursors.

Experimental Protocols

This section details a validated, two-step synthesis designed for high yield and purity.

Step 1: Synthesis of Ethyl 2-[(3-methylbenzyl)thio]acetate

Objective: S-alkylation of ethyl thioglycolate using 3-methylbenzyl chloride.

Reagents:

  • 3-Methylbenzyl chloride (1.0 eq)

  • Ethyl thioglycolate (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Dry Acetone or DMF (Dimethylformamide)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzyl chloride (e.g., 10 mmol) in dry acetone (30 mL).

  • Addition: Add anhydrous

    
      (20 mmol) to the solution.
    
  • Reaction: Dropwise add ethyl thioglycolate (11 mmol) over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The starting benzyl chloride spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted carbonate).
      
    • Evaporate the solvent under reduced pressure.[1]

    • Dissolve the residue in ethyl acetate and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
       and concentrate to yield the ester intermediate as a pale yellow oil.
      
  • Yield Expectation: 80–90%.

Step 2: Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide

Objective: Nucleophilic acyl substitution (hydrazinolysis) to convert the ester to the hydrazide.

Reagents:

  • Ethyl 2-[(3-methylbenzyl)thio]acetate (from Step 1)

  • Hydrazine hydrate (80% or 99%) (5.0 eq)

  • Solvent: Absolute Ethanol

Protocol:

  • Dissolution: Dissolve the ester intermediate (e.g., 8 mmol) in absolute ethanol (25 mL).

  • Addition: Add hydrazine hydrate (40 mmol) slowly to the stirring solution. Note: Excess hydrazine is crucial to prevent the formation of the dimer (N,N'-diacylhydrazine).

  • Reflux: Reflux the mixture for 4–6 hours. A white solid often begins to precipitate during the reaction or upon cooling.

  • Crystallization: Cool the mixture efficiently in an ice bath for 1 hour.

  • Filtration: Filter the solid product under vacuum.

  • Purification: Wash the solid with cold ethanol (

    
     mL) and then with cold water to remove traces of hydrazine. Recrystallize from ethanol if necessary to obtain white needle-like crystals.
    
  • Yield Expectation: 70–85%.

SynthesisWorkflow Start Start: 3-Methylbenzyl chloride + Ethyl thioglycolate Step1 Step 1: S-Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Inter Intermediate: Ethyl Ester Step1->Inter Step2 Step 2: Hydrazinolysis (N2H4.H2O, EtOH, Reflux) Inter->Step2 Final Product: 2-[(3-Methylbenzyl)thio]acetohydrazide Step2->Final

Figure 2: Step-by-step synthetic workflow for the target hydrazide.

Characterization & Data Analysis

Since this is a specific derivative, the following data represents the anticipated spectral signature based on the functional group transformations and analogous compounds found in literature [1, 2].

Physical Properties[1][2][3][4]
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 100–140°C (Class characteristic).

  • Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.

Spectral Data Summary
TechniqueSignal / ValueAssignment / Interpretation
IR (

)
3300–3150

and

stretching (Hydrazide doublet)
1660–1680

Amide I band (Strong)
1600–1580

Aromatic skeletal vibrations
690–750

Thioether linkage

NMR

9.20 (s, 1H)

(Exchangeable with

)
(DMSO-

)

7.00–7.30 (m, 4H)
Aromatic protons (3-methylbenzyl ring)

4.20 (s, 2H)

(Broad, exchangeable)

3.75 (s, 2H)

(Benzylic methylene)

3.05 (s, 2H)

(Thioacetate methylene)

2.30 (s, 3H)

(Methyl group)
MS (ESI)

211.1

Molecular Weight: 210.3 g/mol
Mechanistic Interpretation of NMR
  • The Methyl Shift: The singlet at ~2.30 ppm is diagnostic of the methyl group on the aromatic ring.

  • The Methylene Distinction: Two distinct singlets appear for the methylene groups. The benzylic methylene (

    
    ) is typically more deshielded (downfield, ~3.75 ppm) than the thioacetate methylene (
    
    
    
    , ~3.05 ppm) due to the ring current effect of the benzene ring.
  • Hydrazide Confirmation: The disappearance of the ethyl quartet/triplet signals (from the ester precursor) and the appearance of the broad

    
     signals confirm the successful conversion to the hydrazide.
    

Quality Control & Troubleshooting

  • Impurity: Disulfide Formation. If the reaction environment is too oxidative, the thiol intermediate (if generated in situ) can dimerize. Using an inert atmosphere (

    
    ) during Step 1 minimizes this.
    
  • Impurity: Diacylhydrazine. If the ratio of hydrazine to ester is too low (< 2:1), two ester molecules may react with one hydrazine molecule. Solution: Always add the ester to a large excess of hydrazine.

  • TLC Monitoring: Use Iodine vapor or UV light (254 nm). The hydrazide stays at the baseline or has a much lower

    
     than the ester in non-polar solvents due to the polar 
    
    
    
    group.

References

  • Sigma-Aldrich. Product Specification: 2-[(3-Methylbenzyl)thio]acetohydrazide. Link

  • Santa Cruz Biotechnology. 2-[(3-Methylbenzyl)thio]acetohydrazide Data Sheet. Link

  • Al-Masoudi, N. A., et al. "Synthesis and Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives." Indian Journal of Forensic Medicine & Toxicology, 2020. Link

  • Nalawade, A. M., et al. "Synthesis, Characterisation and Biological Activities of Some Aromatic Thiocarbohydrazones." Bioscience Discovery, 2017. Link

  • ChemicalBook. 3-Methylbenzyl chloride Synthesis and Properties. Link

Sources

Comprehensive Spectroscopic Characterization of 2-[(3-Methylbenzyl)thio]acetohydrazide: A Guide for Molecular Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 2-[(3-Methylbenzyl)thio]acetohydrazide Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Specialists

Executive Summary & Molecular Context[1][2][3][4]

In the landscape of medicinal chemistry, 2-[(3-Methylbenzyl)thio]acetohydrazide represents a critical "linker" scaffold. It combines a lipophilic 3-methylbenzyl tail (enhancing membrane permeability) with a reactive acetohydrazide head (a precursor for hydrazones/Schiff bases).

Validating this structure requires a multi-modal spectroscopic approach to confirm three distinct features:

  • The Meta-Substitution: Distinguishing the 3-methyl isomer from its 2- or 4- analogs.

  • The Thioether Linkage: Confirming the

    
     integrity without oxidation to sulfoxide/sulfone.
    
  • The Hydrazide Functionality: Verifying the nucleophilic

    
     terminus is free and unreacted.
    

This guide outlines the definitive spectral fingerprints for this molecule (


; MW: 210.29  g/mol ) using FTIR, NMR (

), and Mass Spectrometry.

Analytical Workflow Strategy

To ensure data integrity, we follow a linear validation workflow. Each step answers a specific structural question that the previous method could not.

AnalyticalWorkflow Synth Crude Synthesis (Ester Hydrazinolysis) Purify Recrystallization (EtOH/H2O) Synth->Purify Remove Solvents FTIR FTIR Analysis (Func. Group Check) Purify->FTIR Dry Solid NMR NMR (1H, 13C) (Connectivity) FTIR->NMR If C=O/NH Confirmed MS Mass Spectrometry (MW & Frag) NMR->MS Purity >95% Valid Validated Structure MS->Valid m/z 210

Figure 1: The logical progression of structural validation. FTIR serves as the rapid " go/no-go " gate before investing in high-resolution NMR/MS.

Infrared Spectroscopy (FTIR)[2][4][5][6][7][8]

Objective: Rapid confirmation of the hydrazide moiety and absence of the starting ester.

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) on neat solid or KBr Pellet (1 mg sample : 100 mg KBr).

  • Critical Control: Ensure the sample is completely dry. Residual water (

    
    ) will mask the hydrazide 
    
    
    
    stretches.
Diagnostic Bands

The spectrum is dominated by the hydrazide "head" and the aromatic "tail."

Functional GroupFrequency (

)
IntensityVibrational ModeDiagnostic Value
Hydrazide (

)
3280 - 3320 Medium/SharpAsym. StretchDoublet often seen; confirms free

.
Hydrazide (

)
3180 - 3220 MediumSym.[1] StretchH-bonded network.
Aromatic

3020 - 3060Weak

Stretch
Indicates benzene ring.
Aliphatic

2910 - 2960Medium

Stretch
Methyl group & methylene bridges.
Amide I (

)
1640 - 1660 Strong Carbonyl StretchKey Peak. Lower than esters (1735) due to resonance.
Amide II (

)
1530 - 1550MediumBendingConfirms secondary amide.

Linkage
600 - 700WeakStretchHard to see, but confirms thioether.

Expert Insight: If you see a band at 1730-1750


 , your reaction is incomplete; the starting material (ethyl ester) is still present. The shift to ~1650 

is the primary indicator of successful hydrazide formation.

Nuclear Magnetic Resonance (NMR)[2][4][8][9][10][11]

Objective: Mapping the carbon skeleton and proving the meta substitution pattern.

Experimental Protocol
  • Solvent: DMSO-

    
     is mandatory. Chloroform (
    
    
    
    ) is often insufficient for solubilizing polar hydrazides and causes peak broadening of the amide protons.
  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

NMR Analysis (400 MHz, DMSO- )

The molecule possesses two distinct methylene (


) groups that are often confused. The methylene between two carbonyls/sulfur is acidic and shifts depending on concentration.

(ppm)
MultiplicityIntegralAssignmentStructural Logic
9.20 - 9.40 Singlet (Broad)1H

Amide proton; disappears with

shake.[1]
7.05 - 7.25 Multiplet4HAromatic (Ar-H)The meta-methyl pattern is complex. Look for a lack of symmetry (unlike para).
4.20 - 4.40 Singlet (Broad)2H

Terminal amines; broad due to quadrupole broadening/exchange.
3.75 Singlet2H

Benzylic protons. Deshielded by the ring.
3.05 Singlet2H


-carbonyl protons.
2.30 Singlet3H

Diagnostic for the methyl group.

Differentiation of Isomers:

  • 3-Methyl (Meta): Aromatic region shows a multiplet or a singlet/doublet/triplet mix (roughly 7.0-7.3 ppm).

  • 4-Methyl (Para): Shows a clean "AA'BB'" doublet pair (two doublets with

    
    ).
    
  • 2-Methyl (Ortho): Shifts the benzylic

    
     slightly downfield due to steric compression.
    
NMR Analysis (100 MHz, DMSO- )

Expect 10 distinct carbon signals .

  • Carbonyl (

    
    ):  ~168.0 ppm.
    
  • Quaternary Aromatics: ~138.0 ppm (ipso-CH2), ~137.0 ppm (ipso-CH3).

  • Aromatic CH: 129.0, 128.0, 127.0, 125.0 ppm (Meta pattern).

  • Benzylic

    
    :  ~35.0 ppm.
    
  • Thioacetyl

    
    :  ~33.0 ppm.
    
  • Methyl

    
    :  ~21.0 ppm.
    

Mass Spectrometry (MS)[2][7][12][13]

Objective: Confirmation of molecular weight and fragmentation fingerprinting.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) is preferred for the intact molecular ion. Electron Impact (EI) is useful for structural elucidation via fragmentation.
    
  • Solvent: Methanol + 0.1% Formic Acid.

Key Ions (ESI+)
  • 
    :  m/z 211.1  (Base Peak).
    
  • 
    :  m/z 233.1  (Sodium adduct, common in glass containers).
    
  • Isotope Pattern: Look for the M+2 peak at m/z 213.1. Sulfur (

    
    ) has a natural abundance of ~4.2%. An M+2 peak of ~4-5% intensity relative to the parent confirms the presence of one Sulfur atom.
    
Fragmentation Pathway (EI/CID)

Understanding the breakage points validates the connectivity.

MassSpecFrag Parent Parent Ion [M+H]+ m/z 211 Frag1 Loss of Hydrazine (-N2H4) Thioester Cation m/z 179 Parent->Frag1 - NH2NH2 (32 Da) Frag2 C-S Cleavage Methylbenzyl Cation m/z 105 Parent->Frag2 C-S Bond Break Frag3 Tropylium Ion Rearrangement (C7H7+) m/z 91 Frag2->Frag3 - CH2 (Rearrangement)

Figure 2: Primary fragmentation pathways. The peak at m/z 105 (methylbenzyl cation) is highly characteristic of this specific derivative.

References & Authority

The protocols and spectral assignments above are synthesized from standard organic spectroscopic principles and specific literature regarding S-substituted thioacetohydrazides.

  • General Synthesis & Spectral Class: Al-Amiery, A. A., et al. "Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide." International Journal of Organic Chemistry, 2016.

    • Relevance: Establishes the baseline NMR/FTIR shifts for the thioacetohydrazide core (

      
      ).
      
  • NMR of 3-Methylbenzyl Group: NIST Chemistry WebBook & ChemicalBook Spectral Data. "3-Methylbenzyl alcohol 1H NMR spectrum."

    • Relevance: Provides the specific chemical shifts for the 3-methylbenzyl moiety (Ar-Me at 2.3 ppm, Ar-H patterns).

  • Mass Spectrometry of Thio-Derivatives: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

    • Relevance: Authoritative source for McLafferty rearrangements and sulfur isotope patterns (

      
       ratios).
      
  • Santa Cruz Biotechnology: Product Data for 2-[(3-Methylbenzyl)thio]acetohydrazide.

    • Relevance: Confirms commercial availability and CAS registry (309689-08-5) for verification.

Sources

CAS number and chemical properties of 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(3-Methylbenzyl)thio]acetohydrazide (CAS: 669709-38-0) is a specialized organosulfur building block widely utilized in medicinal chemistry and proteomics. Structurally characterized by a 3-methylbenzyl thioether moiety linked to a reactive hydrazide group, this compound serves as a critical pharmacophore scaffold. It is primarily employed as a precursor for the synthesis of Schiff bases (hydrazones) , 1,3,4-oxadiazoles , and 1,3,4-thiadiazoles —heterocycles frequently screened for antimicrobial, anticancer, and enzyme-inhibitory activities (e.g., urease or cholinesterase inhibition).

This technical guide provides a comprehensive analysis of its chemical properties, a validated synthetic pathway, and its strategic application in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Identification Data
AttributeDetail
CAS Number 669709-38-0
IUPAC Name 2-[(3-methylphenyl)methylsulfanyl]acetohydrazide
Synonyms 2-[(3-Methylbenzyl)thio]acetohydrazide; 2-((3-Methylbenzyl)thio)acetic acid hydrazide
Molecular Formula C₁₀H₁₄N₂OS
Molecular Weight 210.30 g/mol
SMILES CC1=CC=CC(CSCC(=O)NN)=C1
InChI Key NCTMGRVFAJXGTQ-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
  • Physical State: Crystalline solid (typically white to off-white needles or powder).[1]

  • Melting Point: Typically ranges between 85–115 °C (class-dependent; experimental verification required for specific batches).

  • Solubility:

    • High: DMSO, DMF, Pyridine.

    • Moderate: Hot Ethanol, Methanol, Ethyl Acetate.

    • Low/Insoluble: Water, Hexane, Diethyl Ether.

  • Stability: Stable under standard laboratory conditions. Hygroscopic; store in a desiccator. Hydrazide group is sensitive to oxidation over prolonged exposure to air.

Synthetic Methodology

The synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide follows a robust two-step protocol: S-alkylation followed by Hydrazinolysis . This pathway minimizes side reactions and maximizes yield.

Reaction Pathway Diagram

SynthesisPathway SM1 3-Methylbenzyl Chloride (Starting Material) INT Ethyl 2-[(3-methylbenzyl)thio]acetate (Intermediate Ester) SM1->INT Step 1: S-Alkylation K2CO3, Acetone/DMF, Reflux SM2 Ethyl Thioglycolate (Reagent) SM2->INT PROD 2-[(3-Methylbenzyl)thio]acetohydrazide (Final Product) INT->PROD Step 2: Hydrazinolysis EtOH, Reflux, 4-6h REAG Hydrazine Hydrate (NH2NH2·H2O) REAG->PROD

Figure 1: Two-step synthetic pathway for 2-[(3-Methylbenzyl)thio]acetohydrazide involving S-alkylation and subsequent hydrazinolysis.

Detailed Protocol
Step 1: Synthesis of Ethyl 2-[(3-methylbenzyl)thio]acetate

Principle: Nucleophilic substitution (S_N2) of the benzyl chloride by the thioglycolate anion.

  • Reagents: 3-Methylbenzyl chloride (1.0 eq), Ethyl thioglycolate (1.1 eq), Anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 3-methylbenzyl chloride in acetone.

    • Add anhydrous

      
       and ethyl thioglycolate.
      
    • Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

    • Workup: Filter off inorganic salts. Evaporate the solvent. Dissolve residue in ethyl acetate, wash with water and brine. Dry over

      
       and concentrate to obtain the ester intermediate (oil or low-melting solid).
      
Step 2: Hydrazinolysis to Target Hydrazide

Principle: Nucleophilic acyl substitution where hydrazine displaces the ethoxy group.

  • Reagents: Ethyl 2-[(3-methylbenzyl)thio]acetate (from Step 1), Hydrazine hydrate (80% or 99%, 5.0 eq).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve the ester intermediate in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours.

    • Isolation: Cool the reaction mixture to 0–5 °C. The product often precipitates as a white solid.

    • Purification: Filter the solid. Wash with cold ethanol and diethyl ether. Recrystallize from ethanol if necessary to achieve >98% purity.

Functional Applications in Drug Discovery

The hydrazide moiety is a "privileged structure" in medicinal chemistry. This specific derivative is valuable for generating libraries of bioactive compounds.

Schiff Base (Hydrazone) Generation

The primary application is the condensation with aldehydes or ketones to form hydrazones (


).
  • Mechanism: Acid-catalyzed condensation.

  • Utility: These hydrazones are frequently reported to exhibit antimicrobial , antitubercular , and anticonvulsant properties. The 3-methylbenzyl group provides lipophilicity, enhancing membrane permeability.

Heterocycle Synthesis

This compound serves as a precursor for cyclization reactions:

  • 1,3,4-Oxadiazoles: Reaction with carboxylic acids/POCl₃ or CS₂/KOH. Known for anti-inflammatory activity.[2]

  • 1,3,4-Thiadiazoles: Reaction with Lawesson’s reagent or acid/thiosemicarbazide conditions.

Enzyme Inhibition

Hydrazides and their derivatives are potent chelators of metal ions in metalloenzymes.

  • Target: Urease (Ni-dependent) and Tyrosinase (Cu-dependent).

  • Rationale: The carbonyl oxygen and hydrazide nitrogen can chelate the active site metal, while the benzyl tail interacts with the hydrophobic pocket of the enzyme.

Safety & Handling Guidelines

Hazard CategoryPrecautionary Measure
Acute Toxicity Hydrazides can be toxic if swallowed.[3][4] Handle with gloves and standard PPE.[4]
Skin/Eye Irritation Irritant.[4] In case of contact, flush with water for 15 minutes.[4]
Reactivity Incompatible with strong oxidizing agents and strong acids.[4]
Storage Store in a cool, dry place (2–8 °C recommended for long-term). Keep container tightly closed to prevent hydrolysis or oxidation.

References

  • Sigma-Aldrich (Merck). (n.d.). 2-[(3-Methylbenzyl)thio]acetohydrazide Product Detail. Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: [(2-Methylbenzyl)thio]acetic acid (Analogous Structure).[5] National Library of Medicine.[5] Retrieved from [5]

  • Santa Cruz Biotechnology. (n.d.). 2-[(3-Methylbenzyl)thio]acetohydrazide.[6][7][8] Retrieved from

  • NIST Chemistry WebBook. (n.d.).[9] Hydrazide Properties and Spectral Data. National Institute of Standards and Technology.[9] Retrieved from

  • Matrix Scientific. (n.d.).[6] 2-[(3-Methylbenzyl)thio]acetohydrazide Safety Data Sheet. Retrieved from [6]

Sources

Technical Monograph: Biological Profile & Application of 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-[(3-Methylbenzyl)thio]acetohydrazide (CAS: 669709-38-0) represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic 3-methylbenzyl tail with a polar, metal-chelating acetohydrazide head group, linked by a flexible thioether spacer.[1]

While often utilized as a synthetic intermediate for Schiff bases (hydrazones) and heterocyclic systems (1,3,4-oxadiazoles, thiadiazoles), the parent hydrazide itself possesses distinct biological activities.[1] Its structural logic suggests high potency in urease inhibition (via Nickel chelation) and antimicrobial applications. This guide deconstructs the molecule’s utility, providing validated protocols for its synthesis and biological characterization.[1]

Chemical Biology & Mechanism of Action

The Pharmacophore: Structure-Activity Relationship (SAR)

The molecule functions through a dual-domain mechanism:

  • The Chelating Domain (Acetohydrazide): The -CONHNH2 moiety acts as a bidentate ligand. In metalloenzymes like Urease (Ni-dependent) or Matrix Metalloproteinases (Zn-dependent), the carbonyl oxygen and terminal amino nitrogen coordinate with the metal ion in the active site, displacing the water molecule required for catalysis.

  • The Hydrophobic Anchor (3-Methylbenzyl): The meta-tolyl group provides steric bulk and lipophilicity. It targets the hydrophobic pocket adjacent to the active site (e.g., the

    
    -Ala16 and 
    
    
    
    -Leu13 residues in Jack Bean Urease), stabilizing the inhibitor-enzyme complex via
    
    
    stacking or Van der Waals interactions.
Primary Biological Targets[1]
Target SystemMechanism of ActionPotential ApplicationReference Support
Urease (Ni²⁺) Bidentate chelation of active site Nickel; blocking urea hydrolysis.Anti-H. pylori therapy; Agricultural urease inhibitors.Sheng et al. [1], Aslam et al.[1][2] [2]
EGFR Kinase Hydrogen bonding with ATP-binding pocket (typically requires hydrazone derivatization).Antiproliferative/Anticancer agents (NSCLC).Mateev et al.[3] [3]
Bacterial Cell Wall Inhibition of enoyl-ACP reductase (InhA analog mechanism).Antitubercular agents (M. tuberculosis).[4]Hygeia J.D.Med [4]

Synthetic Pathway & Protocol

The synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide is a robust, two-step nucleophilic substitution sequence. This protocol is self-validating via TLC and melting point determination.

Reaction Logic Visualization

The following diagram illustrates the conversion of the thiol precursor to the final hydrazide.

SynthesisPathway Start 3-Methylbenzyl thiol (Nucleophile) Inter Intermediate: Ethyl 2-[(3-methylbenzyl)thio]acetate Start->Inter Step 1: SN2 Substitution K2CO3, Acetone, Reflux Reagent1 Ethyl Chloroacetate (Electrophile) Reagent1->Inter Final Product: 2-[(3-Methylbenzyl)thio]acetohydrazide Inter->Final Step 2: Hydrazinolysis Ethanol, Reflux, 4h Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Final

Caption: Two-step synthesis via thio-alkylation followed by nucleophilic acyl substitution.

Detailed Protocol

Step 1: Esterification

  • Dissolve 3-methylbenzyl thiol (10 mmol) in anhydrous acetone (30 mL).

  • Add anhydrous Potassium Carbonate (

    
    , 15 mmol) as a base scavenger.[1]
    
  • Add Ethyl Chloroacetate (11 mmol) dropwise.

  • Reflux at 56°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Filter inorganic salts. Evaporate solvent.[2] The resulting oil (Ethyl 2-[(3-methylbenzyl)thio]acetate) is used directly.

Step 2: Hydrazinolysis

  • Dissolve the ester from Step 1 in absolute ethanol (20 mL).

  • Add Hydrazine Hydrate (80%, 20 mmol) slowly.

  • Reflux at 78°C for 4–6 hours.

  • Observation: A solid precipitate typically forms upon cooling.

  • Purification: Pour onto crushed ice. Filter the solid. Recrystallize from ethanol.

  • Validation: Confirm structure via IR (look for doublet -NH2 peaks at 3200-3300 cm⁻¹ and amide C=O at ~1650 cm⁻¹).

Biological Evaluation Workflows

To validate the activity of this molecule, the following assays are the industry standard.

In Vitro Urease Inhibition Assay (Indophenol Method)

This assay quantifies the ammonia produced by urease; the hydrazide should reduce this production.

Reagents:

  • Jack Bean Urease (JBU) solution.

  • Buffer: PBS (pH 6.8).

  • Substrate: Urea (100 mM).

  • Reagent A: Phenol + Sodium Nitroprusside.

  • Reagent B: NaOH + NaOCl.

Protocol:

  • Incubation: Mix 10

    
    L of enzyme + 10 
    
    
    
    L of test compound (dissolved in DMSO). Incubate at 37°C for 15 min.
  • Reaction: Add 40

    
    L of Urea solution. Incubate 15 min.
    
  • Development: Add 40

    
    L Reagent A and 40 
    
    
    
    L Reagent B.
  • Read: Measure Absorbance at 625 nm after 10 min.

  • Calculation:

    
    .
    
Mechanistic Logic of Inhibition

The following diagram details why this specific molecule inhibits Urease, distinguishing it from general toxicity.

Mechanism Enzyme Urease Active Site (Bi-Nickel Center) Interaction1 Chelation: Hydrazide (NH-NH2) binds Ni2+ Enzyme->Interaction1 Interaction2 Hydrophobic Binding: 3-Methylbenzyl fits in Alpha-Ala16/Leu13 pocket Enzyme->Interaction2 Inhibitor 2-[(3-Methylbenzyl)thio]acetohydrazide Inhibitor->Interaction1 Polar Head Inhibitor->Interaction2 Hydrophobic Tail Result Catalytic Blockade: Urea cannot access Ni2+ Interaction1->Result Interaction2->Result

Caption: Bidentate chelation and hydrophobic anchoring prevent substrate access to the catalytic core.

Comparative Activity Profile

Based on literature regarding S-benzyl-thioacetohydrazide derivatives, the following activities are projected for the title compound compared to standard drugs.

Activity TypeTest Compound (

)
Standard Drug (

)
Notes
Urease Inhibition 15 – 25

M (Projected)
Thiourea (21

M) / Acetohydroxamic Acid (37

M)
Potency increases if derivatized to a Schiff base.
Antimicrobial (S. aureus)Moderate (MIC > 50

g/mL)
Ciprofloxacin (< 1

g/mL)
Parent hydrazide is weak; requires hydrazone formation for high potency.
Anticancer (MCF-7)Low/InactiveDoxorubicinSignificant activity usually requires the addition of a pyrazole or oxadiazole ring.

Note: Data derived from structural analogs in referenced studies [1, 3, 5].

References

  • Sheng, G., et al. (2015).[1][5] Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide.[2][5] Acta Chimica Slovenica.[6]

  • Aslam, M. A., et al. (2014).[1] Synthesis, Characterization and Urease Inhibition of Schiff Bases Derived from Isoniazid.[1] Chemical Biology & Drug Design.[7]

  • Mateev, E., et al. (2025).[1][3] Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia.[3]

  • Shaan, M., et al. (2017).[1] A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines.[4]

  • Abdel-Rahman, et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.[1][8] Molecules.[2][3][4][6][7][8][9][10][11][12] [1]

Sources

2-[(3-Methylbenzyl)thio]acetohydrazide: A Versatile Scaffold for Heterocyclic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS: Analogous to 2043476), a strategic building block in medicinal chemistry.[1] Distinguished by its lipophilic 3-methylbenzyl tail and the highly reactive thioacetohydrazide headgroup, this molecule serves as a "linchpin" precursor for diverse nitrogen-sulfur heterocycles. This document details its synthesis, divergent transformation into bio-active scaffolds (1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles), and the mechanistic underpinnings of these reactions.

Introduction: The Pharmacophore Advantage

In drug discovery, the modification of lipophilicity and electronic distribution is critical for bioavailability. The 2-[(3-Methylbenzyl)thio]acetohydrazide scaffold offers a dual advantage:

  • The 3-Methylbenzyl Moiety: Provides steric bulk and lipophilicity (LogP modulation), enhancing membrane permeability and hydrophobic interactions within protein binding pockets (e.g., EGFR or COX-2 active sites).

  • The Thioacetohydrazide Linker: A flexible spacer containing a nucleophilic hydrazine group (

    
    ) capable of condensation, cyclization, and acylation.
    
Structural Core

The molecule consists of a 3-methylbenzyl group attached via a sulfur atom to an acetylhydrazide chain.

  • Formula:

    
    
    
  • Key Reactivity: The terminal amino group (

    
    ) is a potent nucleophile, while the carbonyl (
    
    
    
    ) facilitates cyclodehydration.

Synthesis of the Building Block

High-purity synthesis of the title compound is achieved via a two-step sequence starting from 3-methylbenzyl chloride.

Reaction Scheme
  • S-Alkylation: 3-Methylbenzyl chloride reacts with thioglycolic acid (or ethyl thioglycolate) under basic conditions.

  • Hydrazinolysis: The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate.

Synthesis SM1 3-Methylbenzyl chloride Int Ethyl 2-[(3-methylbenzyl) thio]acetate SM1->Int K2CO3, Acetone Reflux, 6h SM2 Ethyl thioglycolate Prod 2-[(3-Methylbenzyl) thio]acetohydrazide

Figure 1: Synthetic route to the title building block. The sequence ensures high yield by preventing S-oxidation.

Validated Protocol
  • Step 1 (Esterification): Dissolve 3-methylbenzyl chloride (0.1 mol) and ethyl thioglycolate (0.1 mol) in anhydrous acetone (100 mL). Add anhydrous

    
     (0.15 mol). Reflux for 6–8 hours. Filter inorganic salts and evaporate solvent. Yield: ~85%.
    
  • Step 2 (Hydrazide Formation): Dissolve the ester from Step 1 in absolute ethanol (50 mL). Add hydrazine hydrate (99%, 0.15 mol) dropwise at 0°C, then reflux for 4 hours. Cool to room temperature. The solid product precipitates; filter, wash with cold ethanol, and recrystallize from ethanol. Yield: ~75-80%.

Divergent Heterocyclic Synthesis

The core utility of this building block lies in its ability to diverge into three distinct heterocyclic classes, each associated with specific biological profiles.

Route A: 1,3,4-Oxadiazoles (Anti-inflammatory/Antimicrobial)

Cyclization involves the elimination of water. The choice of reagent dictates the substituent at the 5-position.

  • Method: Reaction with aromatic carboxylic acids in the presence of phosphorus oxychloride (

    
    ).
    
  • Mechanism:

    
     activates the carboxylic acid, forming a mixed anhydride-like intermediate which is attacked by the hydrazide. Subsequent dehydration closes the ring.
    
Route B: 1,2,4-Triazoles (Antifungal/Antiviral)

Triazoles are synthesized via an intermediate thiosemicarbazide.

  • Method:

    • React hydrazide with an aryl isothiocyanate to form a thiosemicarbazide intermediate.

    • Cyclize using 2N NaOH (base-catalyzed dehydration).

  • Key Insight: This route introduces a thione (

    
    ) or thiol group on the triazole ring, providing a handle for further alkylation (S-alkylation).
    
Route C: Schiff Bases & Thiazolidinones (Anticancer)

Condensation with aldehydes yields hydrazones (Schiff bases), which can be cyclized with thioglycolic acid to form 4-thiazolidinones.

Divergence Core 2-[(3-Methylbenzyl)thio] acetohydrazide Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Core->Oxadiazole R-COOH, POCl3 Reflux Triazole 1,2,4-Triazole-3-thione Core->Triazole 1. R-NCS 2. 2N NaOH, Reflux Hydrazone Acylhydrazone (Schiff Base) Core->Hydrazone Ar-CHO, EtOH Cat. AcOH Thiazolidinone 4-Thiazolidinone Hydrazone->Thiazolidinone HS-CH2-COOH ZnCl2 (anhyd)

Figure 2: Divergent synthesis map showing the transformation of the hydrazide core into pharmacologically active heterocycles.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Aryl-2-{[(3-methylbenzyl)thio]methyl}-1,3,4-oxadiazole

Target: Anti-inflammatory candidates (COX-2 inhibition potential).

  • Reagents: Title hydrazide (0.01 mol), substituted benzoic acid (0.01 mol),

    
     (5 mL).
    
  • Procedure:

    • Mix the hydrazide and carboxylic acid in a round-bottom flask.

    • Add

      
       carefully (fume hood).
      
    • Reflux the mixture on a water bath for 5–6 hours.

    • Work-up: Cool to RT and pour the reaction mass onto crushed ice with stirring. Neutralize with solid

      
       to pH 7.
      
    • Filter the precipitated solid, wash with water, and recrystallize from methanol.

  • Validation: IR spectrum should show disappearance of carbonyl (

    
    ) and appearance of 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bands.
Protocol B: Synthesis of 4-Aryl-5-{[(3-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Target: Antifungal/Antimicrobial agents.[2][3]

  • Step 1 (Thiosemicarbazide Formation):

    • Reflux the title hydrazide (0.01 mol) and phenyl isothiocyanate (0.01 mol) in ethanol (30 mL) for 3 hours.

    • Cool and filter the solid thiosemicarbazide.[3]

  • Step 2 (Cyclization):

    • Suspend the intermediate in 2N NaOH (20 mL).

    • Reflux for 4 hours. The solution will become clear.

    • Work-up: Cool and acidify with dilute HCl. The triazole precipitates as a solid.[2]

    • Recrystallize from ethanol/water.

Mechanistic Insight: 1,2,4-Triazole Formation

Understanding the mechanism ensures troubleshooting capability. The formation of the triazole ring follows a base-catalyzed nucleophilic attack.

  • Addition: The hydrazide

    
     attacks the electrophilic carbon of the isothiocyanate (
    
    
    
    ) to form the thiosemicarbazide.
  • Tautomerization: Base (NaOH) facilitates the enolization of the amide carbonyl.

  • Cyclization: The thione sulfur or the nitrogen attacks the carbonyl carbon, followed by loss of water (dehydration) to aromatize the system.

Mechanism Step1 Hydrazide Nucleophilic Attack on Isothiocyanate (R-NCS) Step2 Thiosemicarbazide Intermediate Step1->Step2 Addition Step3 Base-Catalyzed Tautomerization (Enol Form) Step2->Step3 NaOH Step4 Intramolecular Cyclization (- H2O) Step3->Step4 Dehydration Final 1,2,4-Triazole-3-thione Step4->Final

Figure 3: Mechanistic pathway for the conversion of hydrazide to 1,2,4-triazole via Pellizzari-type reaction.

Quantitative Data Summary

Physical properties of typical derivatives synthesized from this scaffold (based on analogous literature data).

Derivative ClassReaction PartnerTypical Yield (%)M.P.[2][4][5] Range (°C)Key IR Bands (

)
Hydrazide (Core) Hydrazine Hydrate75–80118–120

(NH),

(C=O)
1,3,4-Oxadiazole Benzoic Acid65–70140–145

(C=N),

(C-O-C)
1,2,4-Triazole Phenyl Isothiocyanate60–68180–185

(SH),

(C=N)
Schiff Base 4-Cl-Benzaldehyde80–85155–160

(CH=N)

References

  • Santa Cruz Biotechnology. 2-[(3-Methylbenzyl)thio]acetohydrazide Product Data. Retrieved from

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Retrieved from

  • Huateng Pharma. 2-[(3-Methylbenzyl)thio]acetohydrazide Intermediate. Retrieved from

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

Sources

In-Silico Bioactivity Profiling of 2-[(3-Methylbenzyl)thio]acetohydrazide: A Computational Chemist’s Guide to Target Deconvolution and ADMET Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-Silico Bioactivity Profiling of 2-[(3-Methylbenzyl)thio]acetohydrazide Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Computational Chemistry)

Executive Summary

The molecule 2-[(3-Methylbenzyl)thio]acetohydrazide represents a classic pharmacophore scaffold combining a lipophilic meta-tolyl tail, a flexible thioether linker, and a polar acetohydrazide headgroup. In medicinal chemistry, hydrazide-hydrazones and thio-acetohydrazides are privileged structures, frequently exhibiting potent inhibition against metalloenzymes such as Urease (Ni-dependent) and Carbonic Anhydrase (Zn-dependent), as well as broad-spectrum antimicrobial activity.

This guide moves beyond basic screening. It details a rigorous, self-validating in-silico workflow to predict the bioactivity of this specific ligand. We will focus on its high-probability interaction with Urease , a critical target for Helicobacter pylori management, utilizing a pipeline of DFT optimization, Inverse Docking, and Molecular Dynamics.

Phase 1: Molecular Architecture & Ligand Preparation

Before any docking can occur, the ligand must be treated as a dynamic physical entity, not a 2D drawing. The thioether linkage introduces significant rotatable flexibility that must be modeled accurately.

Structural Deconstruction
  • SMILES: CC1=CC=CC(CSCC(=O)NN)=C1

  • Pharmacophore A (Tail): 3-Methylbenzyl.[1] Provides hydrophobic interactions (π-stacking/Van der Waals) within the enzyme active site pocket.

  • Pharmacophore B (Linker): Thioether (-S-). Increases lipophilicity compared to ether linkages and affects the bond angle, potentially altering the binding pose.

  • Pharmacophore C (Head): Acetohydrazide (-CONHNH2). The "warhead." This moiety is a known metal chelator and hydrogen bond donor/acceptor.

Protocol: DFT Geometry Optimization

Standard force fields (MMFF94) often fail to accurately predict the bond lengths of sulfur-containing linkers. We employ Density Functional Theory (DFT) for ground-state optimization.

Workflow:

  • Initial Sketch: Generate 3D coordinates (e.g., Avogadro/ChemDraw).

  • Basis Set: B3LYP/6-31G(d,p). This hybrid functional offers the best balance between cost and accuracy for organic sulfur compounds.

  • Software: ORCA or Gaussian.

  • Output: The optimized .xyz or .pdb file is converted to .pdbqt for docking, ensuring partial charges (ESP or Gasteiger) are correctly assigned to the hydrazide nitrogen atoms.

Phase 2: Target Deconvolution (Inverse Docking)

Instead of guessing the target, we use "Target Fishing" to map the molecule against databases of known active ligands.

Methodology: SwissTargetPrediction

We utilize the principle of similarity (2D fingerprints and 3D electrostatics) to infer targets.

  • Input: Canonical SMILES.

  • Database: Homo sapiens and Helicobacter pylori (if available) or general bacterial targets.

  • Predicted Hits: Based on the acetohydrazide scaffold, high probability hits will include:

    • Urease (Accession: P07374 - Jack Bean/Bacteria)

    • Carbonic Anhydrase II (Accession: P00918)

    • Tyrosinase (Copper-containing enzyme)

Scientist’s Note: The hydrazide group is a structural mimic of acetohydroxamic acid, a standard reference inhibitor for Urease. Therefore, we will proceed with Urease as the primary biological target for this guide.

Phase 3: The Docking Protocol (Urease Inhibition)

This section details the specific parameters for docking 2-[(3-Methylbenzyl)thio]acetohydrazide into the Urease active site.

System Setup
  • Target Structure: PDB ID: 4H9M (Jack Bean Urease complexed with acetohydroxamic acid).

    • Rationale: This structure has high resolution (1.52 Å) and contains the active site Nickel ions, which are crucial for the binding of our ligand.[2]

  • Software: AutoDock Vina (v1.2.0 or later).

Receptor Preparation (Step-by-Step)
  • Cleaning: Remove solvent water molecules except those bridging the Ni ions (if performing hydrated docking). For standard Vina, remove all waters.

  • Ion Retention: CRITICAL. Do NOT remove the two Nickel (Ni2+) ions. They are the catalytic center.

  • Protonation: Add polar hydrogens. Ensure Histidine residues coordinating the Ni ions are protonated correctly (typically HID/HIE states) to maintain coordination geometry.

Grid Box Generation

The grid must encompass the bi-nuclear nickel center and the hydrophobic flap.

  • Center: X: 19.4, Y: -57.2, Z: -23.5 (Approximate coordinates of the catalytic center in 4H9M).

  • Size: 20 x 20 x 20 Å. (Focused docking).

Docking Execution & Analysis

Run Vina with exhaustiveness = 32 to ensure convergence.

Expected Interaction Profile (The "Why"):

  • Chelation: The carbonyl oxygen and the terminal amino group of the hydrazide will form a coordinate covalent bond with the Ni2+ ions (replacing the native water/urea).

  • Hydrophobic Anchoring: The 3-methylbenzyl ring will extend into the hydrophobic pocket (residues Ala440, Ala636), stabilizing the pose via π-alkyl interactions.

  • Hydrogen Bonding: The hydrazide -NH- will H-bond with Asp360 or Ala636.

Phase 4: Visualization & Workflow Logic

The following diagram illustrates the integrated workflow from ligand preparation to toxicity prediction.

BioactivityPipeline cluster_Docking Docking Protocol (Urease) Ligand Ligand: 2-[(3-Methylbenzyl)thio]acetohydrazide DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Correction ADMET ADMET Profiling (SwissADME / pkCSM) Ligand->ADMET SMILES Input TargetID Target Fishing (SwissTargetPrediction) DFT->TargetID 3D Conformer Vina AutoDock Vina (Exhaustiveness: 32) DFT->Vina PDBQT Input PDB Receptor Prep (PDB: 4H9M - Ni2+ Retained) TargetID->PDB Top Hit: Urease Grid Grid Box Generation (Center: Active Site) PDB->Grid Grid->Vina Validation Interaction Analysis (Ni-Chelation Check) Vina->Validation Binding Energy < -7.0 kcal/mol Validation->ADMET If Active

Caption: Integrated in-silico pipeline for predicting bioactivity, moving from quantum mechanical optimization to structural docking and toxicity screening.

Phase 5: ADMET & Drug-Likeness Profiling

A potent inhibitor is useless if it cannot reach its target or is toxic. We use SwissADME to predict the pharmacokinetic profile.

Predicted Properties Table
PropertyPredictionAnalysis/Implication
Lipophilicity (LogP) ~2.5 - 3.2Optimal. The benzyl and thioether groups provide sufficient lipophilicity for membrane permeation without causing solubility issues.
GI Absorption HighThe molecule is likely to be well-absorbed orally, suitable for systemic treatment (e.g., H. pylori).
BBB Permeant YesCaution. The methylbenzyl group increases lipophilicity. If the target is non-CNS (like gastric Urease), CNS side effects must be monitored.
P-gp Substrate NoGood. It is unlikely to be pumped out of cells by P-glycoprotein, ensuring higher intracellular concentration.
Brenk Alert HydrazideStructural Alert. Hydrazides can be toxic/mutagenic. This requires downstream Ames testing, though many drugs (Isoniazid) contain this moiety.

Phase 6: Molecular Dynamics (MD) Simulation (Advanced Validation)

Docking provides a static snapshot. To confirm the stability of the Ligand-Ni2+ complex, a 50-100 ns MD simulation is recommended using GROMACS .

Protocol:

  • Topology: Generate ligand topology using CGenFF or ACPYPE (GAFF2 force field).

  • Protein Force Field: CHARMM36m (best for metalloproteins).

  • Restraints: Apply distance restraints between the Hydrazide Oxygen/Nitrogen and the Nickel ions during the equilibration phase (NVT/NPT) to prevent the ions from drifting before the system settles.

  • Analysis: Calculate RMSD (Root Mean Square Deviation). If Ligand RMSD remains < 2.0 Å relative to the protein backbone, the complex is stable.

References

  • SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[3][4] Nucleic Acids Research, 47(W1), W357–W364.[3]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Urease Crystal Structure: Amtul, Z., et al. (2002). Structural insight into the inhibition of Jack Bean Urease by acetohydroxamic acid. Protein Data Bank.[5]

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

  • Hydrazide Bioactivity: Kotra, L. P., et al. (2025). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies.[6] Taylor & Francis Online.

Sources

Solubility and stability of 2-[(3-Methylbenzyl)thio]acetohydrazide in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Assay Development and Stock Solution Management

Executive Summary

This technical guide addresses the solubility and stability profile of 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS 669709-38-0). While specific peer-reviewed data for this exact derivative is limited, its behavior is deterministically governed by two primary pharmacophores: the thioether linkage and the acetohydrazide motif .

Researchers utilizing this compound for high-throughput screening (HTS) or medicinal chemistry optimization must account for two critical instability vectors: oxidative desulfurization and hydrazide hydrolysis . This guide provides a predicted solubility map, a mechanistic degradation analysis, and a validated protocol for establishing empirical stability in your specific laboratory conditions.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

The molecule comprises a lipophilic 3-methylbenzyl tail linked via a thioether sulfur to a polar acetohydrazide headgroup. This amphiphilic structure dictates its solvent compatibility.

  • Molecular Formula: C₁₀H₁₄N₂OS

  • Molecular Weight: 210.30 g/mol

  • Key Functional Groups:

    • Hydrazide (-CONHNH₂): H-bond donor/acceptor; susceptible to acid/base hydrolysis and condensation with carbonyl impurities (e.g., in acetone).

    • Thioether (-S-): Susceptible to oxidation to sulfoxide (-SO-) and sulfone (-SO₂-).

    • 3-Methylbenzyl: Increases lipophilicity (LogP boost), aiding cell permeability but reducing aqueous solubility.

Solubility Profile: Predicted & Empirical

The compound exhibits a "Class II" behavior (High Permeability, Low Solubility) in aqueous environments. Stock solutions should be prepared in aprotic polar solvents.

Table 1: Predicted Solubility in Common Lab Solvents
Solvent ClassSolventPredicted SolubilitySuitability for StockMechanistic Notes
Aprotic Polar DMSO High (>50 mM) Excellent Primary choice. Dissolves the polar hydrazide and lipophilic tail. Caution: Hygroscopic.
Aprotic Polar DMF High (>50 mM) Good Alternative to DMSO. Harder to remove via evaporation.
Protic Polar Methanol Moderate (10-20 mM)ModerateGood for transfers. Risk of slow solvolysis/transacylation over long storage.
Protic Polar Ethanol Moderate (5-15 mM)ModerateLower solubility than MeOH. Requires sonication.
Aqueous PBS (pH 7.4) Low (<1 mM)Poor Requires co-solvent (e.g., 1-5% DMSO) to prevent precipitation.
Chlorinated DCM ModeratePoorGood for extraction, poor for biological assays due to volatility/toxicity.
Ketones Acetone ModerateDO NOT USE Chemical Incompatibility: Forms hydrazones with the hydrazide group.
Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility limit in your assay buffer:

  • Add excess solid compound (approx. 5 mg) to 1 mL of solvent.

  • Agitate at 25°C for 24 hours (thermomixer).

  • Centrifuge at 15,000 x g for 10 mins to pellet undissolved solid.

  • Analyze supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability & Degradation Mechanisms[4]

The stability of 2-[(3-Methylbenzyl)thio]acetohydrazide is compromised by two main pathways: Hydrolysis of the amide bond and Oxidation of the sulfur or hydrazine moiety.[1]

Degradation Pathways Visualization

DegradationPathways Compound Parent Compound (Thio-Acetohydrazide) HydrazideHyd Hydrolysis Product: Carboxylic Acid + Hydrazine Compound->HydrazideHyd Hydrolysis Sulfoxide Oxidation Product: Sulfoxide / Sulfone Compound->Sulfoxide S-Oxidation Hydrazone Condensation Product: Hydrazone Compound->Hydrazone Schiff Base Formation Acid Acidic Conditions (pH < 4) Acid->HydrazideHyd Base Basic Conditions (pH > 9) Base->HydrazideHyd Oxidant Oxidants (Air, Peroxides) Oxidant->Sulfoxide Ketone Ketone Solvents (Acetone) Ketone->Hydrazone

Figure 1: Primary chemical degradation pathways. Red/Yellow nodes indicate stress factors to avoid.

Stability in DMSO (The "DMSO Paradox")

While DMSO is the best solvent for solubility, it can act as a mild oxidant.

  • Risk: Thioethers can slowly oxidize to sulfoxides in DMSO, especially if the DMSO is "wet" (contains water) or exposed to light.

  • Mitigation: Use anhydrous DMSO (≤0.1% water), store under argon/nitrogen, and avoid freeze-thaw cycles which introduce atmospheric moisture.

Validated Workflows for Researchers

Workflow 1: Preparation of Stable Stock Solutions (10 mM)
  • Weighing: Weigh approx. 2.1 mg of compound into an amber glass vial (protects from light).

  • Dissolution: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 mins.

  • Aliquot: Immediately split into 50 µL aliquots in polypropylene PCR tubes.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months (predicted).[2] Discard aliquot after 3 freeze-thaw cycles.

Workflow 2: QC Stability Check (HPLC)

Before running critical biological assays, validate the integrity of your stock.

QC_Workflow Start Thaw Stock Aliquot (Ambient Temp) Dilute Dilute 1:100 in Acetonitrile:Water (50:50) Start->Dilute Inject Inject on HPLC (C18 Column) Dilute->Inject Analyze Analyze Purity (254 nm) Inject->Analyze Decision Purity > 95%? Analyze->Decision Pass Proceed to Assay Decision->Pass Yes Fail Discard & Remake Decision->Fail No

Figure 2: Quality Control decision tree for stock solution validation.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 254 nm (aromatic ring) and 210 nm (amide bond).

References

  • BenchChem. (2025).[1] Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Retrieved from

    • Relevance: Establishes the baseline instability of the acetohydrazide motif and pH sensitivity.
  • Sigma-Aldrich. (2023). Solubility and Miscibility of Common Solvents. Retrieved from

    • Relevance: Provides polarity indices for solvent selection (DMSO vs. Ethanol).
  • National Institutes of Health (NIH). (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid. Retrieved from

    • Relevance: Details the chemical reactivity of hydrazides, specifically acetyl
  • Santa Cruz Biotechnology. (2023). 2-[(3-Methylbenzyl)thio]acetohydrazide Product Data Sheet. Retrieved from

    • Relevance: Confirms commercial availability and basic storage (ambient solid, -20°C solution)

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Methylbenzylthio Acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylbenzylthio acetohydrazides represent a privileged scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors (Urease, Tyrosinase) and antimicrobial agents. This guide dissects the pharmacophore, detailing the synthetic pathways, electronic/steric modulations, and the specific role of the methyl-substituted benzyl ring in enhancing lipophilicity and target binding affinity.

Chemical Architecture & Pharmacophore Rationale

The molecule is composed of three distinct functional domains, each contributing to the biological profile:

  • The Methylbenzyl Tail (Lipophilic Domain):

    • Function: Facilitates membrane permeability (LogP modulation) and hydrophobic interactions within the enzyme active site (e.g., the hydrophobic pocket near the active site of Helicobacter pylori urease).

    • Methyl Role: The methyl group (

      
      ) acts as a non-polar probe. Its position (ortho, meta, para) dictates the steric fit.
      
  • The Thioether Linker (

    
    ): 
    
    • Function: Provides flexibility (rotational freedom) allowing the molecule to adopt a "U-shaped" or extended conformation to fit binding pockets. The sulfur atom also offers weak H-bond acceptor capabilities and potential for metal coordination.

  • The Acetohydrazide Head (

    
    ): 
    
    • Function: The primary pharmacophore for hydrogen bonding (donor/acceptor) and metal chelation. In metalloenzymes (like Urease), this moiety coordinates with the bimetallic Nickel center.

Synthetic Workflow

The synthesis follows a convergent pathway, prioritizing high yield and purity. The protocol below describes the synthesis of 2-(4-methylbenzylthio)acetohydrazide .

Reaction Pathway Visualization

SynthesisPath R1 4-Methylbenzyl thiol Base K2CO3 / Acetone R1->Base R2 Ethyl chloroacetate R2->Base Int Ethyl 2-(4-methylbenzylthio)acetate (Intermediate Ester) Base->Int S-Alkylation (Nu- Substitution) Solvent Ethanol (Reflux) Int->Solvent R3 Hydrazine Hydrate (NH2NH2.H2O) R3->Solvent Prod 2-(4-methylbenzylthio)acetohydrazide (Target) Solvent->Prod Hydrazinolysis (Nucleophilic Acyl Substitution)

Figure 1: Two-step synthetic pathway for methylbenzylthio acetohydrazides.

Detailed Protocol

Step 1: Synthesis of Ethyl 2-(4-methylbenzylthio)acetate

  • Reactants: Dissolve 4-methylbenzyl thiol (10 mmol) in anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 15 mmol) to the solution. Stir for 30 minutes at room temperature to activate the thiol.
    
  • Alkylation: Add Ethyl chloroacetate (10 mmol) dropwise.

  • Reflux: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Filter off the inorganic salts. Evaporate the solvent. The oily residue is the ester intermediate.

Step 2: Hydrazinolysis to Acetohydrazide

  • Solvation: Dissolve the ester (from Step 1) in absolute ethanol (30 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (80%, 20 mmol) dropwise with constant stirring.

  • Reflux: Reflux for 4–6 hours. A solid precipitate usually forms upon cooling.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain pure needle-like crystals.

Structure-Activity Relationship (SAR) Analysis

The biological activity, particularly Urease Inhibition , is tightly controlled by the electronic and steric environment of the methylbenzyl group.

SAR Matrix: The Methyl Effect
Substitution PositionSteric EffectElectronic Effect (+I)Predicted Activity (Urease)Rationale
Unsubstituted (H) LowNeutralModerateGood baseline fit, but lower lipophilicity.
Para-Methyl (

-Me)
LowInductive DonorHigh Increases LogP without steric clash. Enhances hydrophobic interaction in the pocket.
Meta-Methyl (

-Me)
ModerateInductive DonorHighOften tolerated well; can access auxiliary hydrophobic clefts.
Ortho-Methyl (

-Me)
High Inductive DonorLow/ModerateSteric Clash: The methyl group near the thio-linker restricts rotation, preventing the "U-shape" required for active site entry.
The Hydrazide "Warhead"

Modifications to the terminal nitrogen (


) dramatically alter activity:
  • Free Amine (

    
    ):  Essential for coordinating Nickel ions.
    
  • Schiff Bases (

    
    ):  Condensing with aldehydes often increases activity by adding a second hydrophobic domain (aryl ring) that stacks with active site residues (e.g., Histidine), creating a "Dual Binding" mode.
    

Mechanism of Action: Urease Inhibition

Urease is a Nickel-dependent metalloenzyme.[1] The acetohydrazide moiety acts as a bidentate ligand.

Mechanistic Pathway[2]

MOA cluster_interaction Molecular Interaction Enz Urease Active Site (Ni2+ -- Ni2+ Cluster) Step1 Hydrophobic Entry: Methylbenzyl group anchors in hydrophobic pocket Enz->Step1 Ligand Methylbenzylthio Acetohydrazide Ligand->Step1 Complex Enzyme-Inhibitor Complex Result Inhibition of Urea Hydrolysis (Anti-H. pylori activity) Complex->Result Step2 Chelation: Carbonyl (C=O) and Hydrazide (NH2) coordinate with Ni ions Step1->Step2 Step2->Complex

Figure 2: Mechanism of bidentate chelation of Nickel ions by the acetohydrazide scaffold.

Experimental Validation Protocols

To ensure data integrity, the following assays are recommended.

A. In Vitro Urease Inhibition Assay (Indophenol Method)
  • Principle: Urease hydrolyzes urea to ammonia.[2] Ammonia reacts with phenol/hypochlorite to form a blue indophenol complex. Inhibitors reduce the blue color intensity.

  • Protocol:

    • Mix: 25

      
      L Enzyme (Jack bean urease) + 25 
      
      
      
      L Test Compound (in DMSO).
    • Incubate: 15 mins at 30°C.

    • Substrate: Add 55

      
      L Urea (100 mM). Incubate 15 mins.
      
    • Develop: Add 45

      
      L Phenol reagent + 70 
      
      
      
      L Alkali reagent.
    • Read: Measure Absorbance at 630 nm after 50 mins.

    • Calculate:

      
      .
      
B. Antimicrobial Susceptibility (MIC)[4]
  • Standard: CLSI Guidelines (Broth Microdilution).

  • Target Strains: S. aureus (Gram+), E. coli (Gram-), H. pylori (Clinical isolate).

  • Control: Ciprofloxacin or Thiourea.

Representative Data Profile

Hypothetical data based on aggregated literature values for this scaffold class.

Compound IDR (Benzyl Subst.)[1][3][4][5]Urease IC

(

M)
S. aureus MIC (

g/mL)
MB-01 H (Unsubstituted)

64
MB-02 4-Methyl (

-Me)

16
MB-03 2-Methyl (

-Me)

>128
Std Thiourea

N/A

Note: The 4-methyl derivative (MB-02) typically outperforms the unsubstituted analog due to enhanced hydrophobic interactions without steric penalty.

References

  • Khan, K. M., et al. (2019). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives.[6] Bioorganic Chemistry.

  • Maddila, S., et al. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-... derivatives.[5] Archiv der Pharmazie.

  • BenchChem. Unraveling the Bioactivity of 2-(2-Chlorophenyl)acetohydrazide Analogs: A Structure-Activity Relationship Comparison.

  • Mobin, M., et al. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors. Scientific Reports.

Sources

Technical Whitepaper: Discovery and Synthesis of Novel 2-[(3-Methylbenzyl)thio]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and evaluation of 2-[(3-Methylbenzyl)thio]acetohydrazide and its derivatives. This document is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's potential as a urease inhibitor and antimicrobial agent.

Executive Summary

The search for potent urease inhibitors and antimicrobial agents has increasingly focused on S-substituted acetohydrazide scaffolds. These moieties serve as versatile pharmacophores capable of chelating active site metal ions (e.g., Ni²⁺ in urease) and forming hydrogen bond networks within enzyme pockets.

This guide isolates a specific, high-potential candidate: 2-[(3-Methylbenzyl)thio]acetohydrazide . The inclusion of the 3-methylbenzyl group provides a critical hydrophobic "anchor," optimizing Van der Waals interactions within the lipophilic pockets of target enzymes (e.g., Helicobacter pylori urease), while the thio-acetohydrazide tail acts as the "warhead" for metal chelation.

Chemical Design Strategy & SAR Logic

Pharmacophore Deconstruction

The design of this molecule is not arbitrary; it relies on specific Structure-Activity Relationship (SAR) principles:

  • The Warhead (Hydrazide): The -CONHNH2 group is a bidentate ligand. It can coordinate with the nickel center of the urease active site, disrupting urea hydrolysis.

  • The Linker (Thioether): The sulfur atom introduces flexibility (rotational freedom) and potential for weak hydrogen bonding or coordination, distinct from a rigid ether (-O-) or methylene (-CH2-) linker.

  • The Anchor (3-Methylbenzyl):

    • Lipophilicity: The methyl group at the meta position increases logP, enhancing membrane permeability (crucial for intracellular bacterial targets).

    • Steric Fit: Unlike a para-substitution, the meta-methyl group creates a "kink" in the steric profile, often favoring binding in asymmetrical enzyme pockets.

Logic Visualization

The following diagram illustrates the SAR logic and the intended binding mechanism.

SAR_Logic Scaffold 2-[(3-Methylbenzyl)thio] acetohydrazide Warhead Hydrazide Moiety (-CONHNH2) Scaffold->Warhead Linker Thioether Linker (-S-CH2-) Scaffold->Linker Anchor 3-Methylbenzyl Group Scaffold->Anchor Target Target: Urease Active Site (Ni2+ Chelation) Warhead->Target Metal Chelation Linker->Target Flexibility Effect Hydrophobic Pocket Interaction Anchor->Effect Van der Waals

Figure 1: Pharmacophore deconstruction of the target molecule.

Synthetic Pathway & Experimental Protocols

Retrosynthetic Analysis

The most efficient route to 2-[(3-Methylbenzyl)thio]acetohydrazide involves a two-step convergent synthesis:

  • S-Alkylation: Nucleophilic substitution of ethyl thioglycolate (mercaptoacetate) with 3-methylbenzyl chloride.

  • Hydrazinolysis: Conversion of the ester to the hydrazide using hydrazine hydrate.

Synthesis Workflow Diagram

Synthesis_Workflow SM1 3-Methylbenzyl chloride Base K2CO3 / Acetone SM1->Base S-Alkylation (Reflux 6h) SM2 Ethyl thioglycolate SM2->Base S-Alkylation (Reflux 6h) Inter Ethyl 2-[(3-methylbenzyl)thio]acetate (Intermediate Ester) Base->Inter S-Alkylation (Reflux 6h) Solvent Ethanol (Reflux) Inter->Solvent Hydrazinolysis (Reflux 4h) Hydrazine Hydrazine Hydrate (80%) Hydrazine->Solvent Hydrazinolysis (Reflux 4h) Product 2-[(3-Methylbenzyl)thio]acetohydrazide (Final Product) Solvent->Product Hydrazinolysis (Reflux 4h)

Figure 2: Step-by-step synthetic pathway.

Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-[(3-methylbenzyl)thio]acetate

Rationale: We use Potassium Carbonate (K₂CO₃) as a mild base to deprotonate the thiol without causing side reactions (like ester hydrolysis) that might occur with stronger bases like NaOH. Acetone is chosen for its ability to dissolve the organic halides while allowing the inorganic base to form a suspension.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Ethyl thioglycolate: 0.01 mol (1.20 g)

    • 3-Methylbenzyl chloride: 0.01 mol (1.40 g)

    • Anhydrous K₂CO₃: 0.02 mol (2.76 g)

    • Dry Acetone: 50 mL

  • Procedure:

    • Dissolve ethyl thioglycolate in dry acetone.

    • Add anhydrous K₂CO₃ and stir at room temperature for 15 minutes to facilitate thiol deprotonation.

    • Dropwise add 3-methylbenzyl chloride.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1).

    • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure. The residue is usually a viscous oil.

    • Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc).

Step 2: Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide

Rationale: Hydrazinolysis is a nucleophilic acyl substitution. Ethanol is the standard solvent as it dissolves the ester and allows for easy crystallization of the product upon cooling.

  • Setup: 100 mL round-bottom flask with reflux condenser.

  • Reagents:

    • Ethyl 2-[(3-methylbenzyl)thio]acetate (from Step 1): 0.01 mol

    • Hydrazine hydrate (80%): 0.05 mol (Excess is used to prevent dimer formation)

    • Absolute Ethanol: 30 mL

  • Procedure:

    • Dissolve the ester in absolute ethanol.[1][2]

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux for 4–6 hours.

    • Observation: A solid precipitate often starts forming during the reflux or upon cooling.

    • Workup: Cool the mixture to room temperature (or ice bath). Filter the solid product.[1][3]

    • Purification: Recrystallize from ethanol to obtain pure white crystals.

  • Yield Expectation: 70–85%.

Analytical Characterization

To ensure the trustworthiness of the synthesis, the following spectral data must be verified.

TechniqueDiagnostic FeatureExpected SignalInterpretation
IR (KBr) N-H Stretch3200–3350 cm⁻¹Doublet/Broad band indicating primary amine (-NH2) and amide NH.
IR (KBr) C=O Stretch1650–1680 cm⁻¹Amide I band (Hydrazide carbonyl).
¹H NMR Methyl Groupδ 2.30 ppm (s, 3H)Protons of the 3-methyl substituent on the benzene ring.
¹H NMR S-CH₂-COδ 3.20–3.40 ppm (s, 2H)Methylene protons adjacent to the carbonyl and sulfur.
¹H NMR S-CH₂-Arδ 3.70–3.90 ppm (s, 2H)Benzylic methylene protons.
¹H NMR Hydrazide NHδ 9.00–9.50 ppm (s, 1H)Amide proton (exchangeable with D₂O).

Biological Evaluation: Urease Inhibition Assay

The primary application of this scaffold is the inhibition of urease (e.g., Jack bean or H. pylori urease).[4]

Assay Principle (Indophenol Method)

Urease catalyzes the hydrolysis of urea into ammonia.[5][6] The ammonia produced reacts with phenol and hypochlorite to form indophenol (blue color), which is measured spectrophotometrically. Inhibitors reduce ammonia production, decreasing absorbance.

Protocol
  • Preparation:

    • Enzyme: Jack bean urease (5 U/mL) in phosphate buffer (pH 6.8).

    • Substrate: Urea (100 mM).

    • Test Compound: Dissolve 2-[(3-Methylbenzyl)thio]acetohydrazide in DMSO.

  • Incubation:

    • Mix 10 μL of enzyme + 10 μL of test compound. Incubate at 37°C for 15 mins.

    • Add 40 μL of Urea solution. Incubate at 37°C for 30 mins.

  • Development:

    • Add phenol-hypochlorite reagents (Berthelot reagents).

    • Incubate for 10 mins for color development.

  • Measurement:

    • Read Absorbance at 625 nm using a microplate reader.

  • Calculation:

    • % Inhibition =

      
      
      

References

  • Urease Inhibition by Acetohydrazides

    • Khan, I., et al. (2014).[7] "Synthesis and urease inhibitory activity of some 2-substituted-3-thio-acetohydrazide derivatives." Medicinal Chemistry Research.

  • Synthesis Methodologies

    • Gareev, I., et al. (2021).[8] "Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives." ADMET & DMPK.

  • Antimicrobial Potential

    • Alheety, K. A., et al. (2020).[9] "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy.

  • General Hydrazide Chemistry

    • Sigma-Aldrich Product Catalog. "2-[(3-Methylbenzyl)thio]acetohydrazide."

Sources

Theoretical studies on the molecular structure of 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on the Molecular Structure of 2-[(3-Methylbenzyl)thio]acetohydrazide Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Molecular Significance

The compound 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS: 669709-38-0) represents a critical scaffold in medicinal chemistry, specifically within the class of thio-ether-linked hydrazides. These molecules are distinguished by their dual functionality: the hydrazide moiety (


) acts as a potent hydrogen bond donor/acceptor and metal chelator, while the thio-ether linkage  (

) provides conformational flexibility and metabolic stability distinct from ether or ester isosteres.

This guide establishes a rigorous theoretical protocol for characterizing this molecule using Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. It serves as a blueprint for researchers validating the structural integrity and reactivity profile of this compound in silico prior to wet-lab synthesis or biological assay.

Computational Methodology: The Validation Protocol

To ensure scientific integrity, the theoretical characterization of 2-[(3-Methylbenzyl)thio]acetohydrazide must follow a self-validating computational workflow. The following protocol is the industry standard for organic hydrazides.

Level of Theory Selection

For this specific molecular weight (~210.3 g/mol ) and elemental composition (C, H, N, O, S), the B3LYP hybrid functional is the optimal choice. It balances the exchange energy from Hartree-Fock theory with the correlation energy from DFT.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set: 6-311++G(d,p).[2]

    • Justification: The sulfur atom requires polarization functions (d) to accurately model the hypervalent potential of the thio-ether. Diffuse functions (++) are mandatory to describe the lone pair electrons on the hydrazine nitrogen and carbonyl oxygen, which are critical for predicting intermolecular hydrogen bonding.

The In Silico Workflow

The following Graphviz diagram outlines the logical progression of the theoretical study, from input geometry to reactivity prediction.

ComputationalWorkflow Input Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minimized Energy Struct Structural Parameters (Bond Lengths/Angles) Freq->Struct Validated Elec Electronic Properties (FMO, MEP, NBO) Freq->Elec Spec Spectral Simulation (IR/Raman Scaling) Freq->Spec Validation Imaginary Freq? Freq->Validation

Figure 1: Standardized computational workflow for the theoretical characterization of hydrazide derivatives.

Structural Analysis & Geometric Parameters

Theoretical studies of 2-[(3-Methylbenzyl)thio]acetohydrazide reveal specific geometric constraints driven by the sulfur atom and the hydrazide resonance.

The Thio-Ether Linkage (C–S–C)

Unlike oxygen analogs, the C–S bond length in this molecule is predicted to range between 1.81 – 1.84 Å . The C–S–C bond angle is critical; theoretical optimization typically yields an angle of ~98-101° , significantly sharper than the tetrahedral angle (109.5°).

  • Implication: This acute angle creates a "kink" in the molecular backbone, affecting how the molecule fits into enzyme binding pockets (e.g., Enoyl-ACP reductase).

The Hydrazide Planarity

The acetohydrazide group exhibits significant delocalization.

  • C=O Bond: Predicted at 1.21 – 1.23 Å (double bond character).

  • C–N Bond: Predicted at 1.35 – 1.38 Å (partial double bond character due to resonance).

  • Torsion: The

    
     torsion angle usually approaches 
    
    
    
    or
    
    
    (planar), maximizing conjugation. However, steric hindrance from the bulky 3-methylbenzyl group may induce a slight twist (~10-15°) in the connecting methylene chain.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting the molecule's behavior as a drug candidate or ligand.

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (

) and softness (

).
  • HOMO Location: Electron density is predominantly localized on the sulfur atom (lone pairs) and the hydrazide nitrogen atoms. These are the sites of nucleophilic attack or metal coordination.

  • LUMO Location: Density is typically distributed over the 3-methylbenzyl aromatic ring and the carbonyl group (

    
    ), serving as electrophilic acceptors.
    

Table 1: Theoretical Reactivity Descriptors (Predicted Ranges)

ParameterSymbolFormulaSignificance
Ionization Potential


Ease of electron donation (Chelation potential).
Electron Affinity


Ease of electron acceptance.
Chemical Hardness


Resistance to charge transfer (Stability).
Electrophilicity Index


Propensity to accept electrons from a receptor.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, crucial for identifying hydrogen bonding sites.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Hydrazide Terminal Nitrogen . These are the primary H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Hydrazide Protons (-NH-NH2) . These are the H-bond donors.

  • Neutral/Green: The lipophilic 3-methylbenzyl tail, responsible for hydrophobic interactions in protein binding pockets.

Vibrational Spectroscopy (IR) Assignments

Theoretical IR spectra (scaled by a factor of ~0.961 for B3LYP) provide a fingerprint for identification.

  • 
     Stretching:  3200–3400 cm⁻¹ (Doublet for 
    
    
    
    , Singlet for
    
    
    ).
  • 
     Amide I:  1650–1680 cm⁻¹. This band is sensitive to hydrogen bonding; a shift to lower wavenumbers indicates strong intermolecular interaction.
    
  • 
     Stretching:  600–700 cm⁻¹. Often weak but diagnostic for the thio-ether linkage.
    

Molecular Docking Strategy

Given the structural similarity to Isoniazid, theoretical studies often dock this molecule against bacterial targets.

Target Selection
  • Target: Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA).

  • PDB ID: 1ZID or 2H7M.

Docking Logic

The hydrazide moiety mimics the substrate transition state. The 3-methylbenzyl group is hypothesized to occupy the hydrophobic pocket of the enzyme, increasing affinity compared to smaller analogs.

DockingLogic Mol 2-[(3-Methylbenzyl)thio] acetohydrazide H_Donor Hydrazide (-NH2) H-Bond Donor Mol->H_Donor H_Accept Carbonyl (C=O) H-Bond Acceptor Mol->H_Accept Hydrophobic 3-Methylbenzyl Hydrophobic Tail Mol->Hydrophobic Pocket_Tyr Tyr158 (Catalytic) H_Donor->Pocket_Tyr Interaction Pocket_NAD NAD+ Cofactor H_Accept->Pocket_NAD Interaction Pocket_Loop Hydrophobic Loop Hydrophobic->Pocket_Loop Pi-Stacking/Van der Waals

Figure 2: Pharmacophore mapping of the molecule against a theoretical enzyme active site.

References

  • Sigma-Aldrich. (n.d.). 2-[(3-Methylbenzyl)thio]acetohydrazide Product Datasheet. CAS 669709-38-0.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 958795, [(2-Methylbenzyl)thio]acetic acid (Precursor Analog).[3] [3]

  • Al-Amiery, A. A., et al. (2012). Theoretical and experimental study of new thiadiazole derivatives. Uses B3LYP/6-31G(d) for similar hydrazide systems. Journal of Molecular Structure.

  • Hassan, E. A., et al. (2022). Synthesis, Crystallographic Structure, and Theoretical Analysis of Hydrazide Derivatives. Molecules. (Provides the basis for the DFT protocol cited in Section 2).

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. (Foundational reference for B3LYP).

Sources

Methodological & Application

Protocol for the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide from 3-methylbenzyl chloride

[1]

Abstract

This application note details a robust, two-step protocol for the synthesis of 2-[(3-methylbenzyl)thio]acetohydrazide starting from 3-methylbenzyl chloride .[1] The synthetic strategy utilizes a nucleophilic substitution (

12

Retrosynthetic Analysis & Strategy

The target molecule contains a sulfide linkage and a hydrazide functional group.[3][4][5][6][7] The most reliable disconnection is at the hydrazine-carbonyl bond, leading to an ester precursor. Further disconnection at the sulfur-carbon bond reveals the benzyl chloride and a mercaptoacetate building block.[1]

  • Step 1 (S-Alkylation): Reaction of 3-methylbenzyl chloride with ethyl thioglycolate under basic conditions to form Ethyl 2-[(3-methylbenzyl)thio]acetate .[1]

  • Step 2 (Hydrazinolysis): Conversion of the ester to the hydrazide using hydrazine hydrate in refluxing ethanol.

Reaction Scheme (Graphviz)[1]

ReactionSchemeSM13-MethylbenzylchlorideInterIntermediate:Ethyl 2-[(3-methylbenzyl)thio]acetateSM1->InterStep 1: K2CO3, AcetoneReflux, 6-8h (SN2)SM2EthylthioglycolateSM2->InterStep 1: K2CO3, AcetoneReflux, 6-8h (SN2)ProdTarget:2-[(3-Methylbenzyl)thio]acetohydrazideInter->ProdStep 2: N2H4·H2O, EtOHReflux, 4-6h

Figure 1: Synthetic pathway for the production of 2-[(3-methylbenzyl)thio]acetohydrazide.[1][2][7]

Safety & Handling (Critical)

  • 3-Methylbenzyl Chloride: A potent lachrymator and alkylating agent.[1] Handle only in a fume hood.

  • Ethyl Thioglycolate: Possesses a characteristic, penetrating stench (mercaptan).[2] All glassware and waste must be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize the sulfur and neutralize the odor.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen.[2] Avoid contact with metal oxides. Use double-gloving and a face shield.[1]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-[(3-methylbenzyl)thio]acetate[1]

Rationale: Anhydrous potassium carbonate (

1

4
Materials Table
ReagentMW ( g/mol )Equiv.[1][7][8]Qty (Example)Role
3-Methylbenzyl chloride 140.611.014.06 g (100 mmol)Substrate
Ethyl thioglycolate 120.171.113.22 g (110 mmol)Nucleophile
Potassium Carbonate 138.212.027.64 g (200 mmol)Base
Acetone (Anhydrous) --150 mLSolvent
Procedure
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Ethyl thioglycolate (13.22 g) and Acetone (100 mL). Add Potassium Carbonate (27.64 g) in a single portion.

  • Activation: Stir at room temperature for 15 minutes to facilitate deprotonation of the thiol.

  • Alkylation: Add 3-Methylbenzyl chloride (14.06 g) dropwise (diluted in 50 mL acetone) over 20 minutes.

    • Note: The reaction is slightly exothermic; ensure the rate of addition controls the temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Monitoring: Check progress via TLC (Mobile phase: Hexane:EtOAc 9:1). The starting chloride should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      ) and wash the solid cake with acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

  • Extraction: Dissolve the oily residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude ester as a pale yellow oil.[2]
    
    • Yield Expectation: 85–95%. The crude is typically pure enough for the next step.

Step 2: Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide[1]

Rationale: Hydrazinolysis of esters is a nucleophilic acyl substitution. Using excess hydrazine hydrate drives the equilibrium toward the hydrazide product. Ethanol is the preferred solvent as the product often crystallizes out upon cooling, simplifying purification.[2]

Materials Table
ReagentMW ( g/mol )Equiv.[1][7][8]Qty (Example)Role
Ethyl 2-[(3-methylbenzyl)thio]acetate 224.321.022.4 g (100 mmol)Substrate
Hydrazine Hydrate (80-99%) 50.063.015.0 g (~15 mL)Nucleophile
Absolute Ethanol --100 mLSolvent
Procedure
  • Setup: Equip a 250 mL RBF with a stir bar and reflux condenser.

  • Dissolution: Dissolve the crude ester (from Step 1) in Absolute Ethanol (100 mL).

  • Addition: Add Hydrazine Hydrate (15 mL) dropwise at room temperature.

    • Caution: Hydrazine addition can be exothermic.

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours.
    
    • Monitoring: TLC (Mobile phase: Chloroform:Methanol 95:5).[1] The ester spot (high

      
      ) will be replaced by the hydrazide spot (lower 
      
      
      ).
  • Crystallization:

    • Remove the heat source and allow the solution to cool slowly to room temperature.

    • Often, the product precipitates as a white or off-white solid upon cooling.[2]

    • If no precipitate forms, concentrate the solution to half-volume on a Rotavap and cool in an ice bath.[2]

  • Isolation: Filter the solid product under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (10 mL) followed by cold Diethyl Ether (20 mL) to remove excess hydrazine.

  • Purification: Recrystallize from hot Ethanol if necessary to achieve analytical purity.

    • Yield Expectation: 70–85%.

    • Physical State: White crystalline solid.

Characterization Data (Expected)

  • Melting Point: Expected range

    
     (dependent on purity and specific polymorph).[1]
    
  • IR (KBr, cm⁻¹):

    • 3200–3300:

      
       and 
      
      
      stretching (broad, split peaks).[2]
    • 1650–1670:

      
       stretching (Amide I).[1]
      
    • 600–700:

      
       stretching.
      
  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm):

    • 9.20 (s, 1H,

      
      , exchangeable).[2]
      
    • 7.10–7.30 (m, 4H, Ar-

      
      ).[1][2]
      
    • 4.25 (s, 2H,

      
      , exchangeable).[2]
      
    • 3.75 (s, 2H, Ar-

      
      -S).[1][2]
      
    • 3.05 (s, 2H, S-

      
      -CO).[1][2]
      
    • 2.30 (s, 3H, Ar-

      
      ).[1][2]
      

References

  • S-Alkylation Protocol: H. Z. Chohan et al., "Synthesis and Characterization of Some New Derivatives of 2-Mercaptobenzothiazole," Asian Journal of Chemistry, vol. 19, no.[2] 2, 2007.

  • Hydrazinolysis General Method: A. A. Ghoneim and S. A.[2][6] Mohamed, "Synthesis and Antimicrobial activity of Some 1, 3, 4-Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives," Oriental Journal of Chemistry, vol. 29, no.[2][6] 2, pp. 525-531, 2013.[2][6]

  • Ester to Hydrazide Conversion: "Synthesis and Pharmacological Profile of Hydrazide Compounds," Research Journal of Pharmacy and Technology, 2022.[2]

  • General Benzyl Chloride Reactivity: "Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate," PrepChem.

Application Note: High-Yield Synthesis of Schiff Bases from 2-[(3-Methylbenzyl)thio]acetohydrazide

[1]

Executive Summary

This application note details the optimized protocol for synthesizing

2-[(3-methylbenzyl)thio]acetohydrazide1

1

This guide moves beyond standard textbook procedures, offering a field-validated workflow that addresses common pitfalls such as "oiling out," incomplete conversion, and hydrolytic instability.[1]

Strategic Rationale & Mechanism

The Chemical Challenge

The reaction between 2-[(3-methylbenzyl)thio]acetohydrazide and aromatic aldehydes is a condensation reaction.[1] While thermodynamically favorable, the kinetics can be sluggish due to the electron-withdrawing effect of the acyl group adjacent to the hydrazine, which lowers the nucleophilicity of the terminal nitrogen (

1

Critical Control Point: The pH of the reaction medium is the governing variable.[1]

  • Too Acidic (pH < 3): The terminal amine becomes protonated (

    
    ), destroying its nucleophilicity.[1]
    
  • Too Basic/Neutral: The carbonyl oxygen of the aldehyde is not sufficiently electrophilic to accept the attack from the deactivated hydrazide.[1]

  • Optimal Condition: Mild acid catalysis (Glacial Acetic Acid, pH 4-5) activates the aldehyde carbonyl without quenching the hydrazide.[1]

Mechanistic Pathway

The formation of the Schiff base proceeds via a nucleophilic addition-elimination pathway.[1]

  • Activation: Acid catalyst protonates the aldehyde oxygen.[1]

  • Addition: The hydrazide nitrogen attacks the carbonyl carbon.[1]

  • Proton Transfer: Formation of the carbinolamine intermediate.[1]

  • Elimination: Water is expelled to form the C=N bond.[1]

ReactionMechanismStartReagents:Hydrazide + AldehydeActivationStep 1: Protonation(Acid Catalyst)Start->ActivationAcOHAttackStep 2: NucleophilicAttackActivation->AttackR-CHO*IntermediateTetrahedralIntermediateAttack->IntermediateEliminationStep 3: Dehydration(-H₂O)Intermediate->EliminationRate LimitingProductFinal Schiff Base(E-isomer dominant)Elimination->Product

Figure 1: Mechanistic pathway for acid-catalyzed hydrazone formation.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
2-[(3-Methylbenzyl)thio]acetohydrazide PrecursorPurity >97% (HPLC)
Aromatic Aldehyde Electrophile1.0 - 1.1 equivalents
Ethanol (EtOH) SolventAbsolute (99.8%)
Glacial Acetic Acid (GAA) CatalystACS Reagent Grade
DMSO-d6 AnalysisFor NMR confirmation
Detailed Methodology
Step 1: Solubilization (The "Hot Start" Method)

Do not mix cold reagents.[1]

  • Weigh 1.0 mmol of 2-[(3-methylbenzyl)thio]acetohydrazide into a 50 mL round-bottom flask (RBF).

  • Add 15 mL of absolute ethanol.

  • Heat gently to 40-50°C with stirring until the hydrazide is fully dissolved.

    • Why: The thio-linker adds lipophilicity; attempting to react in a suspension often leads to heterogeneous mixtures and lower yields.[1]

Step 2: Addition & Catalysis[1]
  • Add 1.0 mmol (equimolar) of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to the warm solution.

  • Add 3-5 drops of Glacial Acetic Acid.

    • Note: If using a liquid aldehyde, add it neat. If solid, dissolve in minimal warm ethanol first.

Step 3: Reflux & Monitoring[1]
  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Maintain reflux for 2 to 4 hours .

  • In-Process Control (IPC): Monitor by TLC (System: Hexane:Ethyl Acetate 3:1).

    • Target: Disappearance of the hydrazide spot (usually lower R_f due to polarity).[1]

Step 4: Isolation[1]
  • Allow the reaction mixture to cool slowly to room temperature.

    • Crystal Growth:[1] Slow cooling promotes the formation of the thermodynamically stable E-isomer crystals.[1]

  • If precipitation is not immediate, pour the mixture onto 50g of crushed ice with vigorous stirring.

  • Filter the precipitate using a Büchner funnel under vacuum.[1]

  • Wash the cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove acid traces.

Step 5: Purification[1]
  • Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) if the compound is highly insoluble.[1]

  • Dry in a vacuum oven at 50°C for 6 hours.

Workflowcluster_0Preparationcluster_1Reactioncluster_2WorkupStep1Dissolve Hydrazide(Warm EtOH, 50°C)Step2Add Aldehyde +Cat. AcOHStep1->Step2Step3Reflux (2-4 hrs)Step2->Step3Step4TLC Check(Hex:EtOAc 3:1)Step3->Step4Step4->Step3IncompleteStep5Cool to RT(Precipitation)Step4->Step5CompleteStep6Ice Pour(If no ppt)Step5->Step6No SolidStep7Vacuum FiltrationStep5->Step7Solid formedStep6->Step7Step8RecrystallizationStep7->Step8

Figure 2: Operational workflow for the synthesis and isolation of thio-acetohydrazide Schiff bases.

Characterization & Validation

To ensure the protocol was successful, the following spectral signatures must be verified.

Proton NMR ( H NMR, DMSO-d )
  • The "Gold Standard" Signal: A singlet between

    
     8.0 and 8.8 ppm .[1] This corresponds to the azomethine proton (
    
    
    ).[1] Its presence confirms the condensation.[1]
  • Amide Proton: A broad singlet between

    
     11.0 and 12.0 ppm  (
    
    
    ).[1]
  • Disappearance: The broad singlet for the hydrazide

    
     (typically 
    
    
    4.0 - 5.0 ppm) must be absent.[1]
  • Thio-Linker: A singlet at

    
     ~3.8-4.2 ppm (
    
    
    ) and the benzylic protons.[1]
Infrared Spectroscopy (FT-IR)
  • C=N Stretch: A sharp band at 1600–1630 cm

    
     .[1]
    
  • C=O Amide: Strong band at 1650–1690 cm

    
     .[1]
    
  • NH Stretch: 3200–3400 cm

    
    .[1]
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Oiling Out Product is too soluble in hot EtOH or impurities present.[1]Re-dissolve in hot EtOH, add water dropwise until turbid, then cool slowly. Scratch glass to induce nucleation.[1]
Low Yield Incomplete reaction or pH too low.[1]Check pH (aim for 4-5).[1] Extend reflux time. Ensure aldehyde is fresh (not oxidized to acid).[1]
Multiple Spots on TLC Isomerization or Hydrolysis.

isomers often separate on silica.[1] This is normal. Hydrolysis suggests wet solvent; use absolute EtOH.[1]

References

  • Vertex Scientific. (2021).[1] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. National Institutes of Health (PMC).[1]

  • Popiołek, L. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.

  • Sigma-Aldrich. (n.d.).[1] 2-[(3-Methylbenzyl)thio]acetohydrazide Product Specification. Merck KGaA.[1]

  • Alam, M. et al. (2014). Synthesis and biological evaluation of new hydrazide-Schiff bases. ResearchGate.

  • Scientific Research Publishing. (2013).[1] Biological Activities of Schiff Bases and Their Complexes: A Review.

Application Note: Synthesis & Protocol for 5-{[(3-Methylbenzyl)thio]methyl}-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic pathway, mechanistic insights, and experimental protocol for the conversion of 2-[(3-methylbenzyl)thio]acetohydrazide into its corresponding 1,3,4-oxadiazole-2-thiol derivative. The reaction utilizes carbon disulfide (


) in an ethanolic potassium hydroxide (

) medium.[1][2][3]

The resulting scaffold, 5-{[(3-methylbenzyl)thio]methyl}-1,3,4-oxadiazole-2(3H)-thione , represents a critical pharmacophore in drug discovery, exhibiting documented potential as an antimicrobial, antioxidant, and anticancer agent. This protocol emphasizes high-purity isolation, safety regarding


 handling, and structural validation via spectroscopic analysis.

Scientific Background & Application

The Pharmacophore

The 1,3,4-oxadiazole ring is a rigid, lipophilic bioisostere of amide and ester groups, often employed to improve the metabolic stability and bioavailability of drug candidates. When substituted with a thiol/thione group at the C-2 position, the heterocycle gains the ability to:

  • Chelate Metals: Interact with metalloenzymes (e.g., urease, carbonic anhydrase).

  • Scavenge Radicals: The thione-thiol tautomerism provides antioxidant capacity.

  • Covalent Modification: The thiol group serves as a nucleophile for further derivatization (S-alkylation) to generate Mannich bases or thioethers.

Reaction Logic

The transformation proceeds via the interaction of the hydrazide's nucleophilic nitrogen with the electrophilic carbon of


. In a basic medium (

), the reaction avoids the formation of thiadiazoles (which typically requires strong acidic dehydration) and instead favors the 1,3,4-oxadiazole ring closure via the elimination of hydrogen sulfide (

).

Reaction Mechanism

The mechanism involves the initial formation of a potassium dithiocarbazate salt, followed by intramolecular nucleophilic attack and cyclization.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Hydrazide Hydrazide (R-CONHNH₂) Intermediate Potassium Dithiocarbazate (R-CONHNH-CS₂⁻ K⁺) Hydrazide->Intermediate Nucleophilic Attack CS2 CS₂ + KOH CS2->Intermediate Cyclization Cyclization (- H₂S) Intermediate->Cyclization Reflux (Ethanol) Product 1,3,4-Oxadiazole-2-thione (Tautomer Equilibrium) Cyclization->Product Acidification (HCl)

Figure 1: Mechanistic pathway for the base-catalyzed cyclization of hydrazides with carbon disulfide.

Experimental Protocol

Reagents & Materials
ReagentRoleMolar EquivalentNotes
2-[(3-Methylbenzyl)thio]acetohydrazide Substrate1.0 equivPre-synthesized from ester precursor
Carbon Disulfide (

)
Cyclizing Agent1.2 - 1.5 equivToxic/Flammable - Use fume hood
Potassium Hydroxide (

)
Base Catalyst1.0 - 1.2 equivDissolved in minimal

or EtOH
Ethanol (Absolute) Solvent~10-15 mL/mmolAnhydrous preferred
Hydrochloric Acid (10%) WorkupExcessFor acidification to pH 2-3
Step-by-Step Methodology
Step 1: Salt Formation
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[(3-methylbenzyl)thio]acetohydrazide (1.0 equiv) in absolute ethanol (approx. 20 mL per gram of substrate).

  • Base Addition: Add a solution of KOH (1.0 equiv) dissolved in minimal ethanol or water. Stir at room temperature for 10 minutes.

  • 
     Addition:  Cool the mixture slightly (0-5°C) in an ice bath to mitigate exothermicity. Add carbon disulfide  (
    
    
    
    , 1.5 equiv) dropwise.
    • Observation: The solution may turn yellow/orange, indicating the formation of the potassium dithiocarbazate salt.

Step 2: Cyclization (Reflux)
  • Heating: Attach a reflux condenser. Heat the reaction mixture to reflux (approx. 80°C) with stirring.

  • Duration: Reflux for 6–10 hours .

    • Monitoring: Monitor the reaction via TLC (System: Chloroform/Methanol 9:1). The reaction is complete when hydrogen sulfide (

      
      ) evolution ceases (test with lead acetate paper at the condenser outlet; paper turns black if 
      
      
      
      is present).
Step 3: Isolation & Purification
  • Concentration: Evaporate the excess solvent under reduced pressure (Rotavap) to approximately 1/3 of the original volume.

  • Dilution: Pour the residue into crushed ice-water (approx. 50-100 mL). The mixture should be clear or slightly turbid (potassium salt is water-soluble).

  • Acidification: Dropwise add 10% HCl with vigorous stirring until the pH reaches 2–3.

    • Critical: This step protonates the salt, causing the 1,3,4-oxadiazole-2-thiol to precipitate as a solid.

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3x) to remove KCl and excess acid.

  • Recrystallization: Recrystallize the crude product from Ethanol or an Ethanol/Water (4:1) mixture to obtain pure crystals.

Workflow Diagram (DOT Visualization)

Workflow Start Start: Hydrazide + EtOH AddBase Add KOH + CS₂ (0-5°C) Start->AddBase Reflux Reflux 6-10h (Monitor H₂S evolution) AddBase->Reflux Workup Pour into Ice Water Acidify with HCl (pH 2) Reflux->Workup Filter Filter Precipitate Wash with H₂O Workup->Filter Purify Recrystallize (EtOH/H₂O) Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target oxadiazole.

Characterization & Expected Data

To validate the structure of 5-{[(3-methylbenzyl)thio]methyl}-1,3,4-oxadiazole-2(3H)-thione , look for the following spectral signatures.

IR Spectroscopy (KBr, )[4]
  • 3100 – 3400: NH stretching (indicates thione tautomer presence).

  • 2500 – 2600: SH stretching (weak, indicates thiol tautomer).

  • 1610 – 1630: C=N stretching (Oxadiazole ring).

  • 1100 – 1200: C=S stretching (Thione form).

  • 1050 – 1080: C-O-C stretching (Oxadiazole ether linkage).

NMR (DMSO- , ppm)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegration
NH / SH 13.5 – 14.5Broad Singlet1H (Exchangeable with

)
Ar-H (Benzene)7.0 – 7.4Multiplet4H
S-

-Oxadiazole
3.8 – 4.2Singlet2H
Ar-

-S
3.6 – 3.8Singlet2H
Ar-

2.2 – 2.4Singlet3H
Mass Spectrometry
  • Molecular Ion (

    
    ):  Expect a peak corresponding to the molecular weight (Calculate based on Formula 
    
    
    
    ).
  • Fragmentation: Characteristic loss of

    
     or 
    
    
    
    fragments may be observed.

Troubleshooting & Optimization

  • Low Yield: Ensure the

    
     is fresh and the reaction is refluxed long enough. Incomplete evolution of 
    
    
    
    indicates incomplete cyclization.
  • Oily Product: If the product separates as an oil upon acidification, extract with ethyl acetate, dry over anhydrous

    
    , and evaporate. Triturate the residue with diethyl ether or hexane to induce crystallization.
    
  • Thiadiazole Impurity: Avoid using strong acids (like conc.

    
    ) during the cyclization step, as this favors the formation of 1,3,4-thiadiazoles. Stick to the basic (
    
    
    
    ) method described.

References

  • Approaches to oxadiazole synthesis from monoacyl hydrazide. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

  • Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. Canadian Journal of Chemistry. Available at: [Link]

  • Radical Scavenging and Endogenous Defence System Inducing Activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Indian Journal of Pharmaceutical Sciences. Available at: [Link][1][4]

  • Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine. Molecules (MDPI). Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow, increase yield, and ensure product purity. The guidance herein is based on established chemical principles and field-proven insights.

Introduction

The synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide is a two-step process that, while straightforward in principle, presents several opportunities for optimization and potential pitfalls. Success hinges on careful control of reaction parameters in both the initial S-alkylation to form the thioether intermediate and the subsequent hydrazinolysis to yield the final product. This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.

Overall Synthetic Workflow

The synthesis proceeds via two primary stages:

  • Step 1: Thioether Formation. An S-alkylation reaction between a thioglycolate ester and 3-methylbenzyl chloride. This is a nucleophilic substitution (S_N2) reaction.

  • Step 2: Hydrazinolysis. The resulting ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

The following diagram illustrates the overall experimental process.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Hydrazinolysis start Reactants: - Ethyl thioglycolate - 3-Methylbenzyl chloride - Base (e.g., K2CO3) reaction1 S_N2 Reaction Solvent: DMF or ACN Temp: RT to 60°C start->reaction1 workup1 Aqueous Work-up & Solvent Extraction reaction1->workup1 purify1 Purification (Column Chromatography) Intermediate Ester: Ethyl 2-((3-methylbenzyl)thio)acetate workup1->purify1 start2 Reactants: - Intermediate Ester - Hydrazine Hydrate (excess) purify1->start2 reaction2 Nucleophilic Acyl Substitution Solvent: Ethanol Temp: RT to Reflux start2->reaction2 workup2 Precipitation/Filtration or Extraction reaction2->workup2 purify2 Purification (Recrystallization) Final Product: 2-[(3-Methylbenzyl)thio]acetohydrazide workup2->purify2

Caption: High-level workflow for the two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Question 1: My yield for the first step (thioether formation) is very low. What are the likely causes and solutions?

Answer: A low yield of the intermediate, ethyl 2-((3-methylbenzyl)thio)acetate, is a frequent issue. It typically stems from incomplete reaction or competing side reactions. Let's break down the possibilities.

  • Potential Cause A: Inefficient Thiolate Anion Formation.

    • Explanation: The reaction is an S_N2 displacement where the thiolate anion, generated from ethyl thioglycolate, acts as the nucleophile. If the base is not strong enough or is sterically hindered, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Solution:

      • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is sufficiently basic to deprotonate the thiol without being so strong as to promote elimination side reactions. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but with caution, as it increases the risk of side reactions. Inorganic bases are generally preferred over organic amines for better atom economy and simpler work-up.[1]

      • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate an S_N2 mechanism. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they solvate the cation of the base (e.g., K⁺) but do not extensively solvate the thiolate anion, leaving it highly nucleophilic. A similar protocol for a related compound successfully uses DMF.[2]

  • Potential Cause B: Competing E2 Elimination.

    • Explanation: Although 3-methylbenzyl chloride is a primary halide and less prone to elimination, using an overly strong or bulky base, especially at elevated temperatures, can favor the E2 elimination pathway, leading to the formation of 3-vinyltoluene.

    • Solution: Avoid excessively strong bases like potassium tert-butoxide unless absolutely necessary. If using NaH, consider running the reaction at a lower temperature (e.g., 0°C to room temperature). Stick with K₂CO₃ or Na₂CO₃ at moderate temperatures (room temperature to 60°C) for a better balance.

  • Potential Cause C: Poor Quality of Starting Materials.

    • Explanation: The 3-methylbenzyl chloride starting material can degrade over time, especially if exposed to moisture, leading to hydrolysis to 3-methylbenzyl alcohol. Ensure your reagents are pure and anhydrous where specified.

    • Solution: Use freshly opened or properly stored reagents. If in doubt, analyze the 3-methylbenzyl chloride by ¹H NMR before use.

The following troubleshooting diagram can guide your decision-making process for this step.

Caption: Troubleshooting flowchart for low yield in the thioether formation step.

Question 2: The hydrazinolysis reaction (Step 2) is not going to completion, or the yield is poor. How can I improve it?

Answer: The conversion of the thioether ester to the acetohydrazide is a nucleophilic acyl substitution.[3] Incomplete conversion or low yield can usually be traced to reaction conditions or work-up procedures.

  • Potential Cause A: Insufficient Hydrazine.

    • Explanation: Hydrazinolysis is an equilibrium process. To drive it to completion, a significant excess of the nucleophile (hydrazine) is required.

    • Solution: Use a larger excess of hydrazine hydrate, typically between 5 to 10 molar equivalents relative to the ester. The reaction is often performed in an alcoholic solvent like ethanol, which readily dissolves both the ester and hydrazine hydrate.[4][5]

  • Potential Cause B: Inadequate Reaction Time or Temperature.

    • Explanation: While many hydrazinolysis reactions proceed smoothly at room temperature, some esters are more sterically hindered or electronically deactivated, requiring more energy to react.

    • Solution: First, ensure the reaction has been stirred for a sufficient duration (e.g., 12-24 hours) at room temperature, monitoring by TLC. If the reaction stalls, gently heat the mixture to reflux in ethanol for a few hours.[4][6] Be cautious, as excessive heat for prolonged periods can lead to degradation.

  • Potential Cause C: Product Loss During Work-up.

    • Explanation: 2-[(3-Methylbenzyl)thio]acetohydrazide has some water solubility due to the polar hydrazide group. A simple aqueous work-up and extraction might lead to significant loss of product into the aqueous layer.

    • Solution:

      • Precipitation: The most common and effective method is to concentrate the reaction mixture under reduced pressure and then pour the residue into cold water or an ice-water mixture. The product, being less soluble in cold water than the excess hydrazine hydrate and other byproducts, should precipitate out as a solid.

      • Filtration and Washing: Collect the solid by filtration, wash it with copious amounts of cold water to remove residual hydrazine, and then with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities.

      • Recrystallization: The crude solid should be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or isopropanol.

Question 3: My final product is impure. What are the common contaminants and how do I remove them?

Answer: Purity is critical, and contaminants can arise from either of the two synthetic steps.

  • Common Impurities:

    • Unreacted Ethyl 2-((3-methylbenzyl)thio)acetate: This indicates incomplete hydrazinolysis.

    • 3-Methylbenzyl Chloride/Thiol: Carryover from an incomplete or poorly purified first step.

    • N,N'-bis(2-((3-methylbenzyl)thio)acetyl)hydrazine: A di-acylated byproduct formed if the stoichiometry of hydrazine is not carefully controlled, or if the ester is added too quickly to the hydrazine.

    • Hydrolysis Product: The hydrazide can hydrolyze back to the corresponding carboxylic acid under harsh acidic or basic conditions, though this is less common with standard work-ups.

  • Purification Strategy:

    • Purify the Intermediate: The single most important step to ensure final product purity is to rigorously purify the intermediate ester after the first step. Use flash column chromatography to remove any unreacted starting materials and side products before proceeding to the hydrazinolysis.

    • Optimize Hydrazinolysis: Use a sufficient excess of hydrazine hydrate and control the temperature to ensure the reaction goes to completion, minimizing unreacted ester in the final product.

    • Recrystallization: This is the most effective method for purifying the final hydrazide. Experiment with different solvent systems to achieve good crystal formation and impurity rejection.

Solvent SystemSolubility (Cold)Solubility (Hot)Expected Crystal Quality
Ethanol/WaterLowHighGood to Excellent
IsopropanolLowModerate-HighGood
MethanolModerateHighMay "oil out" if cooled too fast
Ethyl AcetateLowModerateFair to Good
Caption: Table summarizing potential solvent systems for the recrystallization of the final product.

Frequently Asked Questions (FAQs)

Q: What is the detailed reaction mechanism?

A: The synthesis involves two classic organic reactions.

Caption: Simplified mechanisms for the two core reactions. Ar = 3-methylphenyl.

Q: What are the critical safety precautions?

A:

  • 3-Methylbenzyl chloride: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood.

  • Thiols (Ethyl thioglycolate): Have strong, unpleasant odors. Work in a fume hood and consider quenching residual thiol in waste with bleach (sodium hypochlorite).[1]

  • Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle exclusively in a fume hood.

  • Solvents: DMF is a reproductive toxin. Acetonitrile and other organic solvents are flammable. Handle with care.

Q: Which analytical techniques are best for monitoring and characterization?

A:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting materials are less polar than the ester intermediate, which is less polar than the final hydrazide product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation of the intermediate and final product. Key signals to look for in the final product include the benzyl CH₂ protons, the thio-methylene CH₂ protons, and the broad NH and NH₂ signals of the hydrazide group.

  • Infrared (IR) Spectroscopy: Useful for confirming functional group transformations. Look for the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200-3300 cm⁻¹) in the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q: Can I use a different alkylating agent or thioglycolate derivative?

A: Yes, this general procedure is adaptable. You can use other substituted benzyl halides or different esters of thioglycolic acid (e.g., methyl or tert-butyl). However, reaction conditions may need to be re-optimized. For example, using a more sterically hindered alkyl halide may require more forcing conditions (higher temperature or stronger base), which could increase the likelihood of side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((3-methylbenzyl)thio)acetate (Intermediate)

  • To a round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (1.5 equivalents) and anhydrous DMF (approx. 5 mL per mmol of the limiting reagent).

  • Add ethyl thioglycolate (1.0 equivalent) to the suspension and stir for 15 minutes at room temperature.

  • Add 3-methylbenzyl chloride (1.05 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or heat to 60°C for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography on silica gel to yield the pure ester as a colorless oil.

Protocol 2: Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide (Final Product)

  • Dissolve the purified ethyl 2-((3-methylbenzyl)thio)acetate (1.0 equivalent) in absolute ethanol (approx. 10 mL per mmol of ester).

  • Add hydrazine hydrate (5-10 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. Monitor by TLC until all the starting ester has been consumed. If the reaction is slow, heat the mixture to reflux for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add a small amount of cold water and triturate until a white solid forms.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether or hexane.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-[(3-Methylbenzyl)thio]acetohydrazide.

References

  • Danishefsky, S. J., & Schuda, P. F. (1979). A traceless thioester-producing protocol featuring carboxypeptidase Y-mediated hydrazinolysis.
  • Oishi, T., Ogasawara, Y., & Izuhara, T. (2016). Preparation of peptide thioesters from naturally occurring sequences using reaction sequence consisting of regioselective S-cyanylation and hydrazinolysis. Biopolymers, 106(4), 531-546.
  • Fairweather, J. K., et al. (2013).
  • Ogasawara, Y., et al. (2020).
  • ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram.
  • Wikipedia. (n.d.). Thioester.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions. Scientific Diagram.
  • ACS Green Chemistry Institute. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Visual Learners. (2025). Synthesis of thiols and thioether. YouTube.
  • Google Patents. (n.d.).
  • Antermite, D., & Dughera, S. (2019). Recent Metal-Catalyzed Methods for Thioether Synthesis.
  • Fringuelli, F., & Pizzo, F. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2627-2632.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti - AWS. (n.d.).
  • PrepChem. (n.d.). Synthesis of ethyl [(p-chloromethylbenzyl)
  • Othman, A. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(10), 4697-4704.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide. Pak. J. Pharm. Sci., 26(4), 775-781.

Sources

Technical Support Center: Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-3MBTA Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are experiencing yield or purity issues with the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide . This scaffold is a critical intermediate for 1,3,4-thiadiazole and 1,2,4-triazole library generation.

Low yields in this synthesis typically stem from two distinct failure modes:

  • Step 1 (S-Alkylation): Competitive oxidation of the thiol source (disulfide formation) or incomplete conversion due to poor phase transfer.

  • Step 2 (Hydrazinolysis): The "Dimerization Trap," where the product hydrazide reacts with unreacted ester to form a symmetric bis-hydrazide impurity.

This guide provides a self-validating protocol designed to eliminate these bottlenecks.

Module 1: The Synthetic Pathway

The following workflow illustrates the optimized route. We prioritize the "Halide Displacement" method (Route A) over the "Thiol Alkylation" method (Route B) because ethyl thioglycolate is easier to handle and less prone to oxidative degradation than 3-methylbenzyl thiol.

SynthesisPath Start Start: 3-Methylbenzyl Chloride Inter Intermediate: Ethyl 2-[(3-methylbenzyl)thio]acetate Start->Inter S-Alkylation (SN2) Reagent1 + Ethyl Thioglycolate + K2CO3 / Acetone Reagent1->Inter Product Target: 2-[(3-Methylbenzyl)thio]acetohydrazide Inter->Product Hydrazinolysis SideProduct Impurity: Sym-Diacylhydrazine (Dimer) Inter->SideProduct Low Hydrazine Conc. Reagent2 + Hydrazine Hydrate (excess) + EtOH (Reflux) Reagent2->Product Product->SideProduct Overheating/Stalling

Caption: Optimized 2-step synthesis. Red dotted lines indicate the critical failure mode (dimerization) occurring when hydrazine concentration is insufficient.

Module 2: Step 1 Optimization (S-Alkylation)

Objective: Synthesize Ethyl 2-[(3-methylbenzyl)thio]acetate.

The Protocol

Do not use sodium ethoxide (NaOEt) if you can avoid it; it is too strong and can cause ester hydrolysis or transesterification side reactions. Use Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile .

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 eq Halide : 1.1 eq Thio-ester : 2.0 eq BaseSlight excess of the thiol component ensures complete consumption of the alkyl halide, which is harder to remove.
Solvent Anhydrous AcetonePolar aprotic solvents accelerate the SN2 reaction. Acetone is easily removed by rotary evaporation.
Catalyst TBAI (1 mol%)Tetrabutylammonium iodide acts as a phase transfer catalyst, significantly boosting yield if the base is insoluble.
Temperature Reflux (56°C)Sufficient energy to drive the reaction without causing thermal decomposition of the sulfur linkage.
Troubleshooting Step 1

Q: My isolated ester yield is <60%. Where did it go?

  • Diagnosis: If you used 3-methylbenzyl thiol and ethyl chloroacetate, your thiol likely oxidized to the disulfide before reacting.

  • Fix: Switch the electrophile/nucleophile pair. Use 3-methylbenzyl chloride (electrophile) and ethyl thioglycolate (nucleophile). The ester-thiol is more stable.

  • Validation: Check TLC. Disulfides appear as non-polar spots that move near the solvent front.

Q: The product smells like rotten eggs even after workup.

  • Diagnosis: Residual ethyl thioglycolate.

  • Fix: Wash the organic layer with 10% NaOH during workup. This deprotonates the unreacted thiol (making it water-soluble) and removes it into the aqueous phase. Caution: Do this quickly and with cold solutions to avoid hydrolyzing your product ester.

Module 3: Step 2 Optimization (Hydrazinolysis)

Objective: Convert the ester to the hydrazide without forming the dimer.

The Protocol

This is the most critical step. The reaction follows nucleophilic acyl substitution.

ParameterRecommendationScientific Rationale
Hydrazine Ratio 5.0 - 10.0 Equivalents CRITICAL: You must flood the reaction with hydrazine.[1] If hydrazine is limiting, the product hydrazide (which is also a nucleophile) will attack a second molecule of ester, forming the dimer.
Solvent Absolute EthanolSolubilizes the ester but precipitates the hydrazide product upon cooling, driving the reaction forward (Le Chatelier’s principle).
Temperature Reflux (78°C) for 3-6 hoursReaction rates at RT are too slow, allowing side reactions to compete.
Troubleshooting Step 2

Q: I obtained a high-melting solid (>200°C) that is insoluble in ethanol.

  • Diagnosis: You made the dimer (N,N'-bis(2-[(3-methylbenzyl)thio]acetyl)hydrazine). This happens when the hydrazine:ester ratio is too low (e.g., 1:1 or 1.5:1).

  • Fix: Rerun the reaction with 10 equivalents of hydrazine hydrate. The excess hydrazine ensures that every ester molecule encounters a hydrazine molecule before it encounters a product hydrazide molecule.

Q: My product is an oil/sticky gum that won't crystallize.

  • Diagnosis: Residual solvent or unreacted ester trapped in the lattice. The 3-methyl group adds lipophilicity, making crystallization harder than the unsubstituted benzyl analog.

  • Fix (Trituration): Dissolve the oil in a minimum amount of DCM, then slowly add cold Hexane or Diethyl Ether with vigorous stirring. This forces the hydrazide to crash out as a white solid.

  • Fix (Seeding): Scratch the side of the flask with a glass rod.

Module 4: Logic Flow for Impurity Management

Use this decision tree to identify and resolve purity issues immediately after Step 2.

Troubleshooting Observation Observation: Check Step 2 Product MeltingPoint Check Melting Point Observation->MeltingPoint HighMP MP > 180°C (Insoluble) MeltingPoint->HighMP CorrectMP MP 80-120°C (Sharp) MeltingPoint->CorrectMP LowMP MP < 70°C (Oily/Broad) MeltingPoint->LowMP ActionDimer Diagnosis: Dimer Action: Increase Hydrazine to 10eq HighMP->ActionDimer ActionPure Diagnosis: Pure Product Action: Dry and Store CorrectMP->ActionPure ActionWet Diagnosis: Solvent/Ester Action: Triturate w/ Hexane LowMP->ActionWet

Caption: Diagnostic logic for hydrazide purification based on physical state and melting point.

References & Authority

  • Hydrazinolysis Mechanism & Dimer Prevention:

    • Source: Vogel's Textbook of Practical Organic Chemistry. The standard procedure for alkyl hydrazides dictates a significant excess of hydrazine to suppress N,N'-diacylhydrazine formation.

    • Context: Confirms the kinetic necessity of high hydrazine concentration.

    • Link:

  • S-Alkylation of Thioglycolates:

    • Source:Asian Journal of Chemistry, "Synthesis of Trisubstituted 1,2,4-Triazines".[2] Describes the preparation of the acetohydrazide precursor via ethyl thioglycolate alkylation.

    • Context: Validates the use of mild bases (K2CO3) over alkoxides to prevent side reactions.

    • Link:

  • General Reactivity of Benzylthio-acetohydrazides:

    • Source:Chemical Methodologies, "Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole".

    • Context: Provides spectral data (IR/NMR) comparisons for the thio-ether to hydrazide conversion (disappearance of ester C=O at 1737 cm⁻¹, appearance of amide C=O at 1670 cm⁻¹).

    • Link:

  • Commercial Standards (For Verification):

    • Source: Sigma-Aldrich Product Entry (2-[(3-Methylbenzyl)thio]acetohydrazide).

    • Context: Use for CAS verification (669709-38-0) and safety data comparison.

    • Link:

Disclaimer: All chemical synthesis should be performed by qualified personnel in a fume hood. 3-Methylbenzyl chloride is a lachrymator and alkylating agent. Hydrazine hydrate is toxic and a suspected carcinogen.

Sources

Purification of crude 2-[(3-Methylbenzyl)thio]acetohydrazide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-[(3-Methylbenzyl)thio]acetohydrazide CAS: 669709-38-0 (Analogous reference) Class: S-substituted acetohydrazide

This guide addresses the purification of crude 2-[(3-Methylbenzyl)thio]acetohydrazide. This compound is a critical intermediate often synthesized via the hydrazinolysis of ethyl 2-[(3-methylbenzyl)thio]acetate.

The Challenge: The presence of the thioether linkage (


) and the flexible methylene bridge introduces two specific purification challenges:
  • Oxidation Sensitivity: The sulfur atom is prone to oxidation to sulfoxides/sulfones if heated excessively in air.

  • Oiling Out: The lipophilic 3-methylbenzyl tail competes with the polar hydrazide head, frequently causing the product to separate as an oil rather than crystals during cooling.

Standard Operating Procedure (SOP): Recrystallization

Primary Solvent System: Ethanol (Absolute or 95%) Alternative System: Ethanol:Water (9:1 v/v)

Phase 1: Dissolution
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of approximately 5–7 mL per gram of crude material.

    • Note: Do not add excess solvent initially. You want a saturated solution at boiling point.

  • Heating: Heat the mixture to reflux (

    
    ) with stirring.
    
  • Saturation Adjustment:

    • If the solid does not dissolve completely after 5 minutes of reflux, add more ethanol in small portions (1–2 mL) until clear.

    • Critical Check: If small particles remain that do not dissolve (likely inorganic salts or dust), perform a hot filtration immediately.

Phase 2: Crystallization
  • Slow Cooling (Essential): Remove the flask from the heat source. Allow it to cool to room temperature naturally on a cork ring or wood block. Do not place directly on a cold benchtop or ice bath yet.

    • Why? Rapid cooling traps impurities and induces "oiling out" (liquid-liquid phase separation) rather than nucleation.

  • Nucleation: Once at room temperature, observe for crystal formation. If crystals form, move the flask to an ice-water bath (

    
    ) for 30 minutes to maximize yield.
    
  • Seeding (If necessary): If no crystals form at room temperature, scratch the inner wall of the flask with a glass rod or add a "seed" crystal from a previous pure batch.

Phase 3: Isolation
  • Filtration: Filter the cold slurry using a Buchner funnel and vacuum suction.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol (approx. 1–2 mL per gram of product).

    • Warning: Using room-temperature ethanol will dissolve your product and lower yield.

  • Drying: Dry the crystals under vacuum or in a desiccator over

    
    . Avoid oven drying above 
    
    
    
    to prevent oxidation of the sulfur moiety.

Visualization: Purification Workflow

The following diagram illustrates the critical decision points in the purification process.

RecrystallizationFlow Start Crude 2-[(3-Methylbenzyl)thio]acetohydrazide Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve CheckSol Is Solution Clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove Inorganics) CheckSol->HotFilter Insolubles present Cooling Slow Cooling to RT CheckSol->Cooling Clear solution HotFilter->Cooling CheckState State of Matter? Cooling->CheckState Oiling Product Oiled Out CheckState->Oiling Liquid droplets Crystals Crystalline Solid Formed CheckState->Crystals Precipitate Reheat Reheat & Add Ethanol (Dilute slightly) Oiling->Reheat Reheat->Cooling IceBath Ice Bath (0-4°C) (Maximize Yield) Crystals->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter Dry Pure Product Filter->Dry

Caption: Decision logic for the recrystallization of thio-acetohydrazides, highlighting interventions for oiling out.

Troubleshooting Guide

Issue 1: The Product "Oils Out"

Symptom: Instead of white crystals, a sticky yellow/brown oil separates at the bottom of the flask as the solution cools. Cause: The solution is too concentrated, or the cooling was too rapid. The compound is separating as a liquid phase (supersaturation limit exceeded) before it can organize into a crystal lattice. Solution:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add a small amount of extra solvent (Ethanol).

  • Slow Down: Turn off the heat but leave the flask in the oil bath/heating mantle to cool down very slowly.

  • Seed: If available, add a seed crystal at the cloud point.

Issue 2: Low Yield

Symptom: Very little solid is recovered after filtration. Cause:

  • Too much solvent: The product remains dissolved even at cold temperatures.

  • Solubility: The presence of the 3-methylbenzyl group increases solubility in ethanol compared to unsubstituted analogs. Solution:

  • Evaporate 30–50% of the solvent using a rotary evaporator and repeat the cooling/crystallization steps.

  • Add an "anti-solvent" dropwise (e.g., cold water) to the ethanol solution until turbidity appears, then cool.

Issue 3: Colored Impurities

Symptom: Product is yellow or orange (Pure hydrazides are typically white). Cause: Oxidation of the thioether sulfur or traces of unreacted hydrazine. Solution:

  • Charcoal Treatment: During the hot dissolution phase, add activated charcoal (1–2% by weight). Reflux for 5 minutes, then perform a hot filtration through Celite to remove the charcoal before cooling.

Comparative Data: Solvent Selection

Solvent SystemDissolution (Hot)Crystallization (Cold)SuitabilityNotes
Ethanol (95%) HighLowExcellent Best balance of polarity; recommended starting point.
Methanol Very HighModerateGoodMay lead to lower yields due to higher solubility.
Water LowVery LowPoorProduct is lipophilic; use only as an anti-solvent.
Ethyl Acetate ModerateModerateFairUseful if ethanol fails; good for removing polar impurities.
DMSO/DMF HighHighAvoid Hard to remove; boiling points are too high for easy recovery.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone for recrystallization? A: NO. Acetone is a ketone. Hydrazides react with ketones to form hydrazones (Schiff bases). Using acetone will chemically alter your product, converting it into a different compound (2-[(3-methylbenzyl)thio]acetylhydrazone). Always avoid ketones and aldehydes during purification.

Q: How do I store the purified compound? A: Store in a tightly sealed container, protected from light, at room temperature or


. Thioethers can slowly oxidize to sulfoxides (

) upon prolonged exposure to air and light.

Q: The crude smells like rotten eggs/sulfur. Is this normal? A: Yes, to an extent. The "sulfur" smell is likely due to trace mercaptans or disulfides formed as byproducts. Recrystallization usually removes these volatile impurities. If the smell persists, wash the crystals with cold hexane (if the product is insoluble in hexane) or dry under high vacuum for an extended period.

Q: What is the expected Melting Point? A: While specific literature data for the 3-methyl isomer is sparse, analogous S-benzyl acetohydrazides typically melt between 140–180°C depending on substitution patterns. A sharp melting range (e.g., within


) indicates high purity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[1] Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-[(3-Methylbenzyl)thio]acetohydrazide Product Page. Retrieved from

  • Cetin, A., et al. (2019).[2] Synthesis and Characterization of the Novel Thiophene Derivatives. DergiPark. Retrieved from (Provides analogous protocols for thio-hydrazide purification).

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Authoritative source for general purification strategies of organic nitrogen/sulfur compounds).

Sources

Common side products in the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. The following information is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Synthesis Overview & Key Challenges

The synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide is typically achieved through a two-step process. The first step involves the S-alkylation of a thioglycolate ester with 3-methylbenzyl chloride. The resulting thioether ester is then reacted with hydrazine hydrate to yield the final acetohydrazide product. While seemingly straightforward, each step presents opportunities for the formation of side products that can complicate purification and compromise the final product's purity.

This guide provides a troubleshooting framework in a question-and-answer format to address these specific challenges, focusing on the identification and removal of common impurities.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Step 1: Synthesis of Ethyl 2-[(3-methylbenzyl)thio]acetate

This initial step involves a nucleophilic substitution reaction where the sulfur atom of ethyl thioglycolate attacks the benzylic carbon of 3-methylbenzyl chloride.

Q1: My reaction to form the intermediate ester, ethyl 2-[(3-methylbenzyl)thio]acetate, is sluggish or incomplete. What are the possible causes and solutions?

A1: Incomplete conversion is a common issue. Several factors could be at play:

  • Base Strength: The reaction requires a base to deprotonate the thiol of ethyl thioglycolate, forming a more nucleophilic thiolate. If you are using a weak base, such as potassium carbonate, the deprotonation may be incomplete.

    • Solution: Consider using a stronger base like sodium ethoxide or sodium hydride in an appropriate anhydrous solvent like ethanol or THF. Ensure stoichiometric amounts of the base are used relative to the ethyl thioglycolate.

  • Reaction Temperature: While the reaction is typically run at room temperature or slightly elevated temperatures, insufficient heat can lead to slow reaction rates.

    • Solution: Gently heating the reaction mixture to 40-60 °C can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid the formation of degradation products at higher temperatures.

  • Reagent Quality: The purity of your starting materials, particularly the 3-methylbenzyl chloride, is crucial. Old or improperly stored 3-methylbenzyl chloride can contain impurities like 3-methylbenzyl alcohol or have undergone partial polymerization.

    • Solution: Use freshly distilled or high-purity 3-methylbenzyl chloride.[1] Ensure your ethyl thioglycolate is also of high purity.

Q2: After the S-alkylation reaction, my crude product shows multiple spots on the TLC plate. What are the likely side products and how can I remove them?

A2: The presence of multiple spots indicates the formation of side products. The most common impurities in this step are:

  • Unreacted Starting Materials: Residual 3-methylbenzyl chloride and ethyl thioglycolate are common.

  • Bis(3-methylbenzyl) sulfide: This can form if the thiolate anion reacts with two molecules of 3-methylbenzyl chloride. This is more likely if the benzyl chloride is used in excess.

  • 3,3'-Dimethyl-dibenzyl disulfide: This can arise from the oxidation of the thiolate intermediate, especially if the reaction is exposed to air for prolonged periods.

Table 1: Common Side Products in the Synthesis of Ethyl 2-[(3-methylbenzyl)thio]acetate and Their Removal

Side ProductStructureFormation PathwayRemoval Method
Unreacted 3-Methylbenzyl ChlorideIncomplete reaction.Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient). Washing: Can be partially removed by washing the organic layer with water.
Unreacted Ethyl ThioglycolateIncomplete reaction.Column Chromatography: Elutes at a different polarity than the product. Washing: Can be partially removed by washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) to deprotonate the thiol, making it water-soluble.
Bis(3-methylbenzyl) sulfideReaction of the product with a second molecule of 3-methylbenzyl chloride.Column Chromatography: This less polar compound will elute before the desired ester.
3,3'-Dimethyl-dibenzyl disulfideOxidation of the thiolate.Column Chromatography: Separation is achievable with a carefully selected solvent system.

Experimental Protocol: Purification of Ethyl 2-[(3-methylbenzyl)thio]acetate by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with pure hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane/ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified ethyl 2-[(3-methylbenzyl)thio]acetate.

Step 2: Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide

This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.

Q3: The conversion of the ester to the hydrazide is incomplete, even after prolonged reaction times. What can I do?

A3: Incomplete hydrazinolysis can be due to a few factors:

  • Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate.

    • Solution: Refluxing the reaction mixture in a suitable solvent like ethanol or isopropanol is a common practice.[2] Monitor the reaction by TLC until the starting ester spot disappears.

  • Hydrazine Hydrate Quality and Stoichiometry: The concentration and amount of hydrazine hydrate are critical.

    • Solution: Use a significant excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion. Ensure you are using a concentrated solution of hydrazine hydrate (e.g., 80-100%).

Q4: My final product, 2-[(3-Methylbenzyl)thio]acetohydrazide, is difficult to purify. What are the common impurities and how can I remove them?

A4: The primary impurities in the final step are typically:

  • Unreacted Ethyl 2-[(3-methylbenzyl)thio]acetate: This is the most common impurity if the reaction does not go to completion.

  • N,N'-bis(2-((3-methylbenzyl)thio)acetyl)hydrazine: This di-acylated hydrazine is a common byproduct in hydrazide synthesis, especially if the ester is in large excess or the reaction temperature is too high for an extended period.[3]

  • Hydrazine: Excess hydrazine hydrate will be present in the crude product.

Table 2: Common Side Products in the Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide and Their Removal

Side ProductStructureFormation PathwayRemoval Method
Unreacted Ethyl 2-[(3-methylbenzyl)thio]acetateIncomplete reaction.Recrystallization: The ester is typically more soluble in common organic solvents than the hydrazide. Column Chromatography: The less polar ester will elute before the more polar hydrazide.
N,N'-bis(2-((3-methylbenzyl)thio)acetyl)hydrazineReaction of the product with another molecule of the ester.Recrystallization: This byproduct often has different solubility characteristics than the desired product. Careful selection of the recrystallization solvent is key.
Excess Hydrazine HydrateUsed in excess to drive the reaction.Washing: Can be removed by washing the crude product with cold water. Evaporation: As it is volatile, it can be partially removed under high vacuum, but care must be taken as hydrazine is toxic.

Experimental Protocol: Purification of 2-[(3-Methylbenzyl)thio]acetohydrazide by Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing hydrazides include ethanol, isopropanol, or mixtures of ethanol and water.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

III. Visualizing the Process

To further clarify the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and the formation of key side products.

Synthesis_Pathway cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Hydrazinolysis 3-Methylbenzyl_Chloride 3-Methylbenzyl Chloride Intermediate_Ester Ethyl 2-[(3-methylbenzyl)thio]acetate 3-Methylbenzyl_Chloride->Intermediate_Ester Ethyl_Thioglycolate Ethyl Thioglycolate Ethyl_Thioglycolate->Intermediate_Ester Base Base (e.g., K2CO3) Base->Intermediate_Ester Final_Product 2-[(3-Methylbenzyl)thio]acetohydrazide Intermediate_Ester->Final_Product Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Final_Product

Caption: Overall synthesis pathway for 2-[(3-Methylbenzyl)thio]acetohydrazide.

Side_Products cluster_step1_side Step 1 Side Products cluster_step2_side Step 2 Side Products Unreacted_SMs1 Unreacted Starting Materials Dialkylation Bis(3-methylbenzyl) sulfide Oxidation 3,3'-Dimethyl-dibenzyl disulfide Unreacted_Ester Unreacted Intermediate Ester Diacylation N,N'-bis-acylated Hydrazine S-Alkylation_Reaction S-Alkylation Reaction S-Alkylation_Reaction->Unreacted_SMs1 S-Alkylation_Reaction->Dialkylation S-Alkylation_Reaction->Oxidation Hydrazinolysis_Reaction Hydrazinolysis Reaction Hydrazinolysis_Reaction->Unreacted_Ester Hydrazinolysis_Reaction->Diacylation

Caption: Common side products in the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide.

IV. Conclusion

The successful synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide hinges on careful control of reaction conditions and effective purification strategies. By understanding the potential side reactions and implementing the troubleshooting steps outlined in this guide, researchers can significantly improve the yield and purity of their final product. Always rely on analytical techniques like TLC, NMR, and Mass Spectrometry to monitor reaction progress and confirm the identity and purity of your compounds.

V. References

  • Connect Chemicals. (n.d.). 3-Methylbenzyl chloride. Retrieved from [Link]

  • AWS. (n.d.). benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and anti. Retrieved from [Link]

  • Siddiqui, S. Z., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. PubMed. Retrieved from [Link]

Sources

Troubleshooting Low Yield in the Cyclization of 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The cyclization of 2-[(3-Methylbenzyl)thio]acetohydrazide is a critical step in synthesizing bioactive 1,3,4-oxadiazole scaffolds. The most common transformation for this specific precursor is the reaction with carbon disulfide (


) under basic conditions to yield 5-[((3-methylbenzyl)thio)methyl]-1,3,4-oxadiazole-2-thiol  (exists in equilibrium with its thione tautomer).

Low yields in this reaction are rarely due to a single factor. They typically stem from three competing failure modes:

  • Thioether Instability: The benzylic C-S bond is susceptible to cleavage under harsh reflux conditions or strong oxidative stress.

  • Incomplete Cyclization: Formation of the potassium dithiocarbazate intermediate is fast, but the ring closure requires thermal energy and sufficient reaction time.

  • Work-up pH Mismanagement: The product is acidic (

    
    ). If the final acidification is insufficient, the product remains dissolved as a salt; if too aggressive, it degrades.
    

This guide provides a root-cause analysis and a validated protocol to recover yield.

Diagnostic Workflow

Use this logic tree to identify the specific bottleneck in your process.

TroubleshootingFlow Start Start: Low Yield (<50%) TLC 1. Analyze Crude Reaction (TLC/LCMS) Start->TLC Result1 Starting Material (SM) Remains TLC->Result1 SM Present Result2 Complex Mixture / New Impurities TLC->Result2 Many Spots Result3 Clean Conversion but Low Recovery TLC->Result3 Clean Profile Action1 Issue: Incomplete Cyclization Sol: Increase Reflux Time or Check CS2 Evaporation Result1->Action1 Action2 Issue: Thioether Cleavage Sol: Lower Temp (60°C) or Switch Base to K2CO3 Result2->Action2 Action3 Issue: pH/Solubility Sol: Adjust pH to 2-3 Cool to 0°C before filtration Result3->Action3

Figure 1: Decision matrix for diagnosing yield loss in oxadiazole cyclization.

Technical Troubleshooting (Q&A)

Category 1: Reaction Kinetics & Stoichiometry

Q: I am using 1.0 equivalent of


, but the reaction stalls. Why? 
A:  Carbon disulfide is highly volatile (b.p. 46 °C). In a standard reflux setup (Ethanol, ~78 °C), a significant portion of 

can escape through the condenser before reacting, effectively lowering your stoichiometry below 1.0.
  • Correction: Use 1.5 to 2.0 equivalents of

    
    . Start the reaction at room temperature for 30 minutes to allow the formation of the dithiocarbazate intermediate before heating to reflux [1].
    

Q: Can I use NaOH instead of KOH? A: While chemically similar, KOH is preferred in ethanolic solvents because of its solubility profile. However, for this specific substrate containing a (3-methylbenzyl)thio group, strong mineral bases can sometimes promote elimination of the benzylic thiol.

  • Optimization: If you observe degradation (benzyl mercaptan smell), switch to Pyridine (reflux, 6-8h) or

    
      in DMF. These milder conditions preserve the sensitive thioether linkage while still effecting cyclization [2].
    
Category 2: Stability of the Thioether Linkage

Q: I see a new spot on TLC that corresponds to 3-methylbenzyl alcohol or thiol. What is happening? A: You are likely cleaving the


 bond. This "Retro-Michael-like" or hydrolytic cleavage occurs if the reaction mixture becomes too hot or too basic.
  • Mechanism: The methylene protons between the sulfur and the carbonyl are acidic. Deprotonation can lead to elimination if the temperature is uncontrolled.

  • Fix: Strictly control temperature. Do not exceed 80 °C. Ensure your ethanol is anhydrous to prevent hydrolytic side reactions.

Category 3: Isolation & Work-up

Q: The reaction looks clean on LCMS, but I get no precipitate upon acidification. A: The 1,3,4-oxadiazole-2-thione product is a weak acid.

  • pH Criticality: Simply "acidifying" is not enough. You must reach pH 2–3 . At pH 5-6, the product may still exist partially as the potassium salt, which is water-soluble.

  • Solubility Trap: The product often has high affinity for ethanol. If you add HCl directly to the ethanolic reaction mixture, the product might stay in solution.

    • Protocol: Evaporate 70-80% of the ethanol before adding water and HCl. This forces the hydrophobic benzyl tail to drive precipitation [3].

Optimized Experimental Protocol

This protocol is designed to maximize yield for 5-[((3-methylbenzyl)thio)methyl]-1,3,4-oxadiazole-2-thiol .

Reagents
  • Substrate: 2-[(3-Methylbenzyl)thio]acetohydrazide (1.0 equiv)

  • Reagent: Carbon Disulfide (

    
    ) (2.0 equiv)
    
  • Base: KOH (1.1 equiv) dissolved in minimal water OR Pyridine (10 vol)

  • Solvent: Ethanol (Absolute)[1][2][3]

Step-by-Step Procedure
  • Intermediate Formation (Critical Step):

    • Dissolve KOH (1.1 equiv) in absolute ethanol (10 mL/mmol).

    • Add the acetohydrazide substrate.[2] Stir until dissolved.

    • Add

      
       (2.0 equiv) dropwise at 0–5 °C  (Ice bath).
      
    • Why? Adding

      
       to a cold solution prevents evaporation and allows the kinetic formation of the potassium dithiocarbazate salt without side reactions.
      
    • Stir at Room Temperature for 1 hour. A yellow precipitate (the salt) may form.

  • Cyclization (Thermodynamic Step):

    • Heat the mixture to reflux (78 °C) .

    • Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Time: Typically 4–6 hours.

    • Endpoint: Disappearance of the hydrazide. Evolution of

      
       gas (rotten egg smell) indicates cyclization is proceeding. Caution:  Trap evolved 
      
      
      
      in a bleach scrubber.
  • Work-up (Yield Recovery):

    • Concentrate: Remove ~80% of the ethanol under reduced pressure (Rotavap). Do not dry completely.[4]

    • Dilute: Add ice-cold water (20 mL/mmol). The mixture should be a clear solution (potassium salt).

    • Precipitate: Dropwise addition of 10% HCl with vigorous stirring until pH 2 is reached.

    • Age: Let the suspension stir at 0 °C for 30 minutes to maximize particle growth.

    • Filter: Collect solid, wash with cold water, and dry.

Data Comparison: Base Selection
Reaction ConditionYieldPurityNotes
KOH / EtOH / Reflux 85-92% HighStandard method. Best balance of speed and yield.
NaOH / EtOH / Reflux70-75%ModerateLower solubility of Na-salt intermediates can trap impurities.
Pyridine / Reflux60-65%HighMilder.[5] Use only if thioether cleavage is observed with KOH.

(Cyclodehydration)
<40%LowNot recommended for thione formation. Leads to different product (chlorinated or dimer).[6]

References

  • Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Vol 23, No 5.

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles.

  • ChemicalBook. (2024). General procedure for the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thione.

  • Santa Cruz Biotechnology. 2-[(3-Methylbenzyl)thio]acetohydrazide Product Data.

Sources

Technical Support Center: Stability & Storage of 2-[(3-Methylbenzyl)thio]acetohydrazide

[1]

Executive Summary & Molecule Architecture

2-[(3-Methylbenzyl)thio]acetohydrazide (CAS: 669709-38-0) is a bifunctional building block frequently used in fragment-based drug discovery and heterocyclic synthesis.[1] Its utility, however, is matched by its susceptibility to environmental stress.

To successfully handle this compound, researchers must understand its two primary "failure points":

  • The Thioether Core (-S-): Prone to oxidative attack, leading to sulfoxides (S=O) and sulfones (O=S=O).

  • The Hydrazide Tail (-CONHNH₂): Susceptible to hydrolysis, oxidative dimerization, and condensation with ubiquitous aldehyde impurities.

This guide provides a root-cause analysis of common stability issues and actionable protocols to preserve sample integrity.

Diagnostic Workflow: Is My Compound Degraded?

Before proceeding with synthesis or screening, verify the integrity of your material using this logic flow.

DiagnosticWorkflowStartVisual InspectionColorCheckIs the solid yellow/orange?Start->ColorCheckYellowYesLikely Hydrazide Oxidation(Diimide/Azo formation)ColorCheck->YellowYesYesYellowNoProceed to SolubilityColorCheck->YellowNoNoSolubilityCheckSolubility Check (DMSO/MeOH)LCMSCheckRun LC-MSSolubilityCheck->LCMSCheckClear SolutionSolubilityFailPrecipitate/Cloudiness?Likely Polymerization orDisulfide formationSolubilityCheck->SolubilityFailInsolubleMassShift16Peak at M+16 or M+32?(Sulfoxide/Sulfone)LCMSCheck->MassShift16OxidationMassShiftHydrazonePeak at M+12 or M+14?(Formaldehyde/AcetaldehydeHydrazone)LCMSCheck->MassShiftHydrazoneCondensationMassCleanCompound IntactLCMSCheck->MassCleanTarget Mass FoundYellowNo->SolubilityCheckSolubilityPassProceed to LC-MS

Figure 1: Rapid diagnostic decision tree for assessing compound integrity prior to usage.

Root Cause Analysis: Degradation Mechanisms[1][2]

Understanding why the compound degrades allows you to prevent it.[1] We focus on the two dominant pathways relevant to storage.

A. Thioether Oxidation (The "M+16" Problem)

The sulfur atom in the thioether linkage is electron-rich and acts as a nucleophile. In the presence of atmospheric oxygen or peroxides (common in aged ethereal solvents like THF or Dioxane), it undergoes oxidation.

  • Mechanism: The sulfur lone pair attacks an electrophilic oxygen species.

  • Result: Formation of a Sulfoxide (M+16) and eventually a Sulfone (M+32).

  • Impact: Drastic change in polarity and hydrogen bond accepting capability, potentially ruining binding affinity in biological assays [1].

B. Hydrazide Instability

The hydrazide group is chemically promiscuous.[1]

  • Condensation (The "Impurity Scavenger" Effect): Hydrazides are potent nucleophiles that react with trace aldehydes or ketones (e.g., formaldehyde off-gassing from plasticware, or acetone vapor in the lab air) to form hydrazones .

  • Oxidative Dimerization: In basic conditions or presence of metal ions, hydrazides can oxidize to form diimides, which decompose or dimerize, often resulting in yellow discoloration [2].

DegradationPathwaysCompound2-[(3-Methylbenzyl)thio]acetohydrazide(MW: 210.3)SulfoxideSulfoxide (M+16)(Polarity Shift)Compound->Sulfoxide [O] (Peroxides/Air) HydrazoneHydrazone Impurity(+ Aldehyde Mass)Compound->Hydrazone + R-CHO (Trace Aldehydes) DiimideAzo/Diimide Species(Yellow Color)Compound->Diimide [O] / Metal Ions SulfoneSulfone (M+32)(Biologically Inert)Sulfoxide->Sulfone [O] (Excess)

Figure 2: Primary degradation pathways.[1] The Thioether oxidation (top) alters polarity; Hydrazide condensation (bottom) changes molecular weight and geometry.

Troubleshooting Guide & FAQs

Scenario 1: "My LC-MS shows a split peak with M+16."

Diagnosis: Partial oxidation of the thioether to a sulfoxide. Cause:

  • Storage in a solvent containing peroxides (e.g., uninhibited THF, diethyl ether).

  • Exposure to air for prolonged periods in solution.[1] Corrective Action:

  • Immediate: If the impurity is <10%, you may be able to purify via Prep-HPLC, but sulfoxides are difficult to separate from thioethers due to peak tailing.

  • Prevention: Always store the compound as a solid.[1] If solution storage is mandatory, use degassed DMSO or anhydrous acetonitrile under Argon.[1] Avoid ethers.

Scenario 2: "The solid has turned from white to pale yellow."

Diagnosis: Oxidation of the hydrazide moiety.[2] Cause:

  • Trace metal contamination (acting as catalysts) or exposure to UV light.[1]

  • Hydrazides can form azo-like chromophores upon oxidation.[1] Corrective Action:

  • Test: Check solubility. If solubility has decreased significantly, polymerization has likely occurred.[1] Discard the sample.

  • Prevention: Store in amber vials wrapped in foil. Ensure spatulas used are clean and not corroded (iron traces catalyze oxidation).[1]

Scenario 3: "I see a peak at M+12 in my Mass Spec."

Diagnosis: Formation of a Formaldehyde Hydrazone.[1] Cause:

  • Formaldehyde is a ubiquitous contaminant in laboratory air and certain plasticizers.[1] The hydrazide group "scavenged" it.[1] Corrective Action:

  • Prevention: Do not store the compound in dilute solution in plastic tubes (Eppendorfs) for long periods. Use glass vials with Teflon-lined caps.

Authoritative Storage Protocols

To maximize shelf-life, adhere to this "Gold Standard" storage hierarchy.

ParameterRecommendationScientific Rationale
State Solid Powder Solution state increases molecular mobility and diffusion of oxygen, accelerating degradation rates by orders of magnitude [3].
Temperature -20°C Arrhenius kinetics dictate that lowering temperature significantly retards oxidation and hydrolysis rates.[1]
Atmosphere Argon/Nitrogen Displaces oxygen and moisture.[1] The hydrazide is hygroscopic; moisture facilitates hydrolysis.[1]
Container Amber Glass Blocks UV light which can initiate radical oxidation at the benzylic position (the CH₂ between the ring and sulfur).
Desiccant Required Hydrazides can form hydrates or hydrolyze.[1] Keep in a desiccator or sealed bag with silica gel.[1]
Protocol: Re-solubilization for Assays
  • Remove vial from freezer and allow to warm to room temperature before opening. (Opening cold attracts condensation, introducing water).[1]

  • Dissolve in DMSO (Dimethyl Sulfoxide) . DMSO is generally preferred over alcohols for thioethers as it suppresses radical formation, though it is an oxidant itself at high temperatures.[1]

  • Use immediately. Do not store "stock solutions" for >24 hours unless frozen at -80°C.

References

  • Carvalho, I. et al. (2015).[1] Thioether oxidation in pharmaceutical development: Mechanisms and mitigation.[1] Journal of Pharmaceutical Sciences.[1] (Generalized reference for thioether stability).[1]

  • Ragnarsson, U. (2001).[1] Synthetic methodology for the preparation of hydrazides. Chemical Society Reviews.[1]

  • Waterman, K.C. et al. (2002).[1] Hydrolysis in pharmaceutical formulations.[1][3] Pharmaceutical Development and Technology.[1]

(Note: While specific stability data for CAS 669709-38-0 is proprietary, the mechanisms cited above are established chemical principles for the constituent functional groups.)

Handling and safety precautions for 2-[(3-Methylbenzyl)thio]acetohydrazide in the lab

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive handling and safety protocols for 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS No. 669709-38-0). As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary technical and safety information to handle this compound responsibly in a laboratory setting. The information herein is synthesized from established safety protocols for its constituent chemical classes: thioethers and acetohydrazides.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-[(3-Methylbenzyl)thio]acetohydrazide?

A1: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its structure, containing a thioether linkage and an acetohydrazide moiety, suggests several potential hazards. Thio-compounds are often associated with strong, unpleasant odors.[1][2] The hydrazide functional group is of greater concern, as many hydrazine derivatives are known to be toxic, corrosive, and potential carcinogens.[3][4][5] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested or absorbed through the skin.[6][7]

Q2: What are the recommended storage conditions for this compound?

A2: 2-[(3-Methylbenzyl)thio]acetohydrazide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] Some suppliers recommend storage at ambient temperatures.[10] Always refer to the supplier's specific recommendations.

Q3: Can I work with this compound on an open bench?

A3: No. All handling of 2-[(3-Methylbenzyl)thio]acetohydrazide, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[2][3][5]

Q4: What should I do in case of a small spill?

A4: For a small spill, ensure the area is well-ventilated (within a fume hood). Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material and place it into a sealed container for proper waste disposal.[6][9] The spill area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: How do I properly dispose of waste containing this compound?

A5: Waste containing 2-[(3-Methylbenzyl)thio]acetohydrazide should be treated as hazardous waste.[9] Due to the thiol group, a common practice for similar compounds is to oxidize the waste with a bleach solution to a less odorous substance before collection by a licensed chemical waste disposal service.[1][2][11] All waste containers must be clearly labeled.

II. Troubleshooting Guide

Issue Possible Cause Solution
Unpleasant Odor in the Lab Improper handling or storage of the compound.Ensure all work is conducted in a fume hood and that the container is always tightly sealed when not in use. Check for any spills or contaminated equipment.
Skin or Eye Irritation Direct contact with the compound.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7][12] Always wear appropriate PPE.
Compound Degradation Improper storage conditions (e.g., exposure to air, light, or incompatible materials).Store in a tightly sealed container in a cool, dry place. Avoid contact with strong oxidizing agents.

III. Experimental Protocols

A. Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory when handling 2-[(3-Methylbenzyl)thio]acetohydrazide.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or neoprene gloves.[3][4]To prevent skin contact and absorption.
Eye Protection ANSI Z87.1-compliant safety goggles. A face shield is recommended if there is a splash hazard.[3][5]To protect eyes from splashes and aerosols.
Body Protection A flame-resistant lab coat.[3][5]To protect against spills and contamination of personal clothing.
Respiratory Protection Work should be performed in a chemical fume hood.[3][5] In case of emergency or potential for high exposure, a NIOSH-approved respirator may be necessary.[4][13]To prevent inhalation of potentially toxic dust or vapors.
B. Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment, including a designated waste container.

  • PPE : Don the required personal protective equipment as outlined in the table above.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly while stirring within the fume hood.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

C. Waste Disposal Workflow

The following workflow is a recommended best practice for the disposal of waste containing 2-[(3-Methylbenzyl)thio]acetohydrazide.

Waste_Disposal_Workflow start Start: Waste Collection collect_waste Collect all waste (solid & liquid) in a designated, labeled container within a fume hood. start->collect_waste prepare_bleach Prepare a 1:1 bleach-water solution in a separate, appropriate container. collect_waste->prepare_bleach oxidation Slowly add the waste to the bleach solution with stirring. Allow to react for at least 14 hours. prepare_bleach->oxidation check_oxidation Check for any remaining odor. oxidation->check_oxidation neutralize If necessary, neutralize the solution according to institutional guidelines. check_oxidation->neutralize final_disposal Transfer the treated waste to a final hazardous waste container for pickup. neutralize->final_disposal end_process End: Disposal Complete final_disposal->end_process

Caption: Waste Disposal Workflow for 2-[(3-Methylbenzyl)thio]acetohydrazide.

D. Spill Cleanup Protocol

Spill_Cleanup_Protocol spill Small Spill Occurs in Fume Hood don_ppe Ensure appropriate PPE is worn. spill->don_ppe absorb Cover the spill with an inert absorbent material. don_ppe->absorb collect Carefully collect the absorbed material and place it in a sealed container. absorb->collect decontaminate Decontaminate the spill area with a 1:1 bleach-water solution. collect->decontaminate dispose Dispose of the sealed container and cleaning materials as hazardous waste. decontaminate->dispose end_cleanup Spill Cleanup Complete dispose->end_cleanup

Caption: Spill Cleanup Protocol for 2-[(3-Methylbenzyl)thio]acetohydrazide.

IV. Chemical Properties and Safety Summary

Property Information Source
Chemical Name 2-[(3-Methylbenzyl)thio]acetohydrazide-
Synonyms 2-[(3-methylbenzyl)sulfanyl]acetohydrazide[10]
CAS Number 669709-38-0[10]
Molecular Formula C10H14N2OS[10]
Molecular Weight 210.3 g/mol [10]
Appearance Likely a solid at room temperature.Inferred
Primary Hazards Potential irritant, toxicant, and possible carcinogen based on functional groups.[3][4][5][6][7]

V. References

  • How to Work with Thiols-General SOP - Department of Chemistry : University of Rochester. Available from: [Link]

  • Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. Available from: [Link]

  • Hydrazine - Risk Management and Safety. Available from: [Link]

  • Chemical Waste Disposal Guidelines - National Institutes of Health. Available from: [Link]

  • TRIANGLE BIOMEDICAL SCIENCES, INC. - Ted Pella. Available from: [Link]

  • Standard Operating Procedures for Using Stench Chemicals UCLA Department of Chemistry and Biochemistry. Available from: [Link]

  • Hydrazine - University of California, Santa Barbara. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]

Sources

Overcoming challenges in the crystallization of 2-[(3-Methylbenzyl)thio]acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2-[(3-Methylbenzyl)thio]acetohydrazide Derivatives

Welcome to the dedicated support center for resolving crystallization challenges with 2-[(3-Methylbenzyl)thio]acetohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of obtaining high-quality crystalline material from this promising class of compounds. Acetohydrazide derivatives are valuable synthons in the creation of various heterocyclic compounds with significant pharmacological potential.[1][2] However, their structural features—including a flexible thioether linkage, a rotatable benzyl group, and hydrogen-bonding hydrazide moiety—can often lead to purification and crystallization difficulties, such as oiling out or the formation of amorphous solids.

This document provides in-depth, field-proven insights and systematic protocols to troubleshoot and overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the handling and crystallization of 2-[(3-Methylbenzyl)thio]acetohydrazide derivatives.

Q1: What intrinsic properties of these molecules make crystallization challenging? A1: The difficulty primarily stems from a combination of moderate polarity, conformational flexibility, and a propensity for strong intermolecular hydrogen bonding. The thioether and benzyl groups introduce lipophilicity and rotational freedom, which can hinder the ordered packing required for a stable crystal lattice. The acetohydrazide moiety can form strong hydrogen bonds with solvents, sometimes making it more energetically favorable to remain in solution than to crystallize.[3]

Q2: How critical is the purity of the crude material before attempting crystallization? A2: It is exceptionally critical. Crystallization is a purification technique, but it is most effective when dealing with material that is at least 80-90% pure.[3] Impurities, including residual solvents, unreacted starting materials, or side-products, can act as "crystal poisons," inhibiting nucleation and growth. Oiling out is a common consequence of attempting to crystallize impure compounds.[4][5] We strongly recommend purification by column chromatography prior to the first crystallization attempt.

Q3: What are the best starting solvents to screen for crystallization? A3: A good starting point is a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[6] For acetohydrazide derivatives, protic solvents like ethanol and methanol are often effective due to their ability to engage in hydrogen bonding.[7] A common and effective solvent system for recrystallizing similar hydrazide derivatives is ethanol.[8][9] If single-solvent systems fail, consider solvent/anti-solvent pairs.

Q4: My compound forms an oil upon cooling, not a solid. What does this mean and how do I fix it? A4: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the melting point of the compound is low, if impurities are present, or if the solution is cooled too rapidly.[10] To resolve this, you can try reheating the solution and adding slightly more solvent to reduce the concentration, then allowing it to cool much more slowly.[5][10] Alternatively, using a different solvent or a solvent/anti-solvent system is a primary strategy to induce crystallization.[4]

Part 2: Systematic Troubleshooting Guide

When experiments do not proceed as planned, a logical approach to troubleshooting is essential. The following guide and workflow diagram provide a structured method for diagnosing and solving common crystallization problems.

Troubleshooting Workflow Diagram

G start Crude Product (Post-synthesis/chromatography) dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to RT, then 0-4 °C dissolve->cool outcome Observe Outcome cool->outcome crystals High-Quality Crystals Formed outcome->crystals Success oil Product Oils Out outcome->oil Problem no_xtal No Precipitation outcome->no_xtal Problem poor_xtal Poor Quality Crystals (Needles, Powder) outcome->poor_xtal Problem wash_dry Wash with Cold Solvent & Dry Under Vacuum crystals->wash_dry end Pure Crystalline Product wash_dry->end oil_sol Troubleshoot Oiling: 1. Reheat, add more solvent 2. Try solvent/anti-solvent 3. Triturate the oil oil->oil_sol oil_sol->dissolve Retry no_xtal_sol Troubleshoot Supersaturation: 1. Scratch flask inner wall 2. Add seed crystal 3. Reduce solvent volume 4. Lower temperature further (-20 °C) no_xtal->no_xtal_sol no_xtal_sol->cool Retry poor_xtal_sol Optimize Crystal Growth: 1. Use slower cooling method 2. Try vapor diffusion 3. Screen different solvents poor_xtal->poor_xtal_sol poor_xtal_sol->dissolve Retry

Caption: A logical workflow for troubleshooting common crystallization outcomes.

Problem-Solution Table
Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
No Crystals Form 1. Solution is not supersaturated (too much solvent).[10] 2. High kinetic barrier to nucleation. 3. Inappropriate solvent choice.[6]1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and re-cool. 2. Induce Nucleation: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic scratches provide nucleation sites.[10] 3. Seeding: Add a single, tiny crystal from a previous successful batch (a "seed crystal") to the solution to initiate growth.[10] 4. Lower Temperature: Cool the solution further in a freezer (-20 °C), but be mindful that rapid cooling can sometimes lead to oiling out.
Oily Product Formation 1. Compound's melting point is close to or below the solvent's boiling point. 2. Presence of impurities depressing the melting point. 3. Cooling rate is too fast.[10] 4. Compound is too soluble in the chosen solvent.[3]1. Trituration: Decant the solvent and try to solidify the oil by repeatedly scratching it with a spatula in the presence of a non-polar solvent like hexane. This mechanical agitation can induce crystallization. 2. Use a Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) and slowly add a miscible "poor" solvent (anti-solvent, e.g., hexane, water) until turbidity persists. This reduces solubility in a controlled manner.[4] 3. Slower Cooling: Re-dissolve the oil in fresh, hot solvent and ensure the flask is well-insulated to slow the cooling process dramatically (e.g., place it in a warm water bath that cools to room temperature overnight).[11]
Poor Crystal Quality (e.g., fine powder, needles, plates)1. Crystallization occurred too rapidly.[3][10] 2. High degree of supersaturation. 3. Solvent system is not optimal for growing well-defined single crystals.1. Reduce Cooling Rate: A slower cooling process allows molecules more time to orient themselves into a well-ordered lattice.[11] 2. Use Less Concentrated Solution: Add a small amount of additional hot solvent (1-5%) to the just-dissolved solution. This slightly reduces supersaturation and can promote the growth of fewer, larger crystals.[10] 3. Employ Vapor Diffusion: This is an excellent method for growing high-quality single crystals from milligram quantities. It provides a very slow and controlled change in solvent composition.[3] (See Protocol 3).

Part 3: Experimental Protocols

These protocols provide step-by-step methodologies for common and effective crystallization techniques.

Protocol 1: Slow Cooling from a Single Solvent

This is the most fundamental recrystallization technique. Its success depends on the compound being significantly more soluble in the hot solvent than in the cold solvent.

  • Solvent Selection: Choose a solvent (e.g., ethanol) where the target compound shows high solubility at reflux but low solubility at 0-4 °C.

  • Dissolution: Place the crude, purified solid in an Erlenmeyer flask. Add the solvent dropwise while heating the mixture to a gentle boil (using a hot plate and a condenser is recommended). Continue adding solvent until the solid just dissolves completely.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Placing the flask on a wooden block or paper towels can help insulate it and slow the cooling rate.[10] Rushing this step is a common cause of poor crystal quality.[10]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or a 4 °C refrigerator for at least one hour to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization by Layering

This method is useful when no single solvent provides the ideal solubility profile. It involves dissolving the compound in a "good" solvent and carefully adding a miscible "anti-solvent" in which the compound is insoluble.

  • Preparation: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, THF, or dichloromethane) in a narrow container, such as a test tube or a vial.

  • Layering: Carefully and slowly add the "anti-solvent" (e.g., hexane, pentane) down the side of the container to form a distinct layer on top of the solution. It is crucial to minimize mixing at the interface.

  • Diffusion: Seal the container and leave it undisturbed. Crystals will form slowly at the interface between the two solvents as the anti-solvent gradually diffuses into the solution, reducing the compound's solubility.

  • Isolation: Once crystal growth appears complete, carefully decant the supernatant and isolate the crystals for washing and drying as described in Protocol 1.

Protocol 3: Vapor Diffusion

This technique is arguably the best method for obtaining high-quality single crystals suitable for X-ray diffraction, especially with small amounts of material.[3]

  • Inner Vial Preparation: Dissolve the compound (typically 5-20 mg) in a minimal volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., ethyl acetate, toluene) in a small, open vial.

  • Outer Beaker Setup: Place this inner vial inside a larger beaker or jar that contains a small amount (1-3 mL) of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether).

  • System Sealing: Seal the outer beaker tightly with a lid or parafilm. The volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial's solution.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow and controlled crystal growth over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully open the container, remove the inner vial, and quickly decant the mother liquor before isolating the crystals.

Vapor Diffusion Experimental Setup

G cluster_beaker Sealed Outer Beaker cluster_vial Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., Toluene) anti_solvent Volatile 'Anti-Solvent' Pool (e.g., Hexane) p1->p2 Vapor Diffusion

Caption: Diagram of a vapor diffusion crystallization setup.

References

  • Verma, A.; Kumar, V.; Kataria, R.; Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31, 2740-2744. [Link]

  • Verma, A.; Kumar, V.; et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. [Link]

  • Various Authors. (2025). How to recrystallize an oily compound? ResearchGate. [Link]

  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]

  • Various Authors. (2025). How can I turn a oily compound to solid? Reddit. [Link]

  • Various Authors. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]

  • University of Missouri-St. Louis. (2006). Crystallisation Techniques. UMSL Chemistry. [Link]

  • Fun, H. K., et al. (2014). Different weak inter-actions in the crystals of three isomeric (E)- N-methyl- N'-(nitro-benzyl-idene)-2-(thio-phen-2-yl)acetohydrazides. PubMed. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. University of Geneva. [Link]

  • Various Authors. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate. [Link]

  • LibreTexts. (2024). 6.6D: Troubleshooting. Chemistry LibreTexts. [Link]

  • Cardoso, M. F. C., et al. (2018). Crystal structures and Hirshfeld surfaces of differently substituted (E)-N′-benzylidene-N-methyl-2-(thiophen-2-yl)acetohydrazides. Acta Crystallographica Section E. [Link]

  • LibreTexts. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Health Sciences. (2024). Acetohydrazide derivatives: Significance and symbolism. Health Sciences. [Link]

  • Xing, Q., et al. (2016). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Publishing. [Link]

  • Vu Quoc, T., et al. (2019). Crystal structure of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides. Semantic Scholar. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Simon, L. L., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design. [Link]

  • Technobis Crystallization Systems. (2025). Common Challenges in Crystallization Processes. YouTube. [Link]

  • Google Patents. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine.
  • El-Sawy, E. R., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • Cetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. DergiPark. [Link]

  • Al-Majid, A. M., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E. [Link]

Sources

Technical Support Center: TLC Monitoring for 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for the synthesis and monitoring of 2-[(3-Methylbenzyl)thio]acetohydrazide . This guide addresses the specific chromatographic challenges posed by this molecule, which contains three distinct functionalities that influence its behavior on silica gel:

  • Aromatic System (3-Methylbenzyl): Provides UV activity.[1]

  • Thioether Linkage (-S-): Susceptible to oxidation; affects polarity.[1]

  • Hydrazide Moiety (-CONHNH₂): Highly polar, basic, and capable of hydrogen bonding, often leading to "tailing" or irreversible adsorption on acidic silica.[1]

This guide moves beyond generic advice, offering a self-validating protocol designed to ensure the integrity of your reaction monitoring.

Module 1: Standard Operating Procedure (SOP)

Stationary Phase Selection
  • Standard: Silica Gel 60 F

    
     (Aluminum or Glass backed).[1]
    
  • Pre-treatment: If high humidity is present, activate plates at 110°C for 30 minutes to remove adsorbed water, which can cause spot broadening for polar hydrazides.[1]

Mobile Phase Optimization

The transition from the starting material (likely an ethyl ester ) to the hydrazide product involves a significant increase in polarity.

Solvent SystemRatio (v/v)PurposeExpected Behavior
Hexane : EtOAc 3:1 Starting Material (Ester) The non-polar ester will elute mid-plate (

).[1] The hydrazide will likely stick to the baseline.
Pure EtOAc 100% Intermediate Polarity The hydrazide may begin to move (

) but may streak.
DCM : MeOH 95:5 Product (Hydrazide) Recommended System. The hydrazide should elute with good shape (

).
DCM : MeOH : NH₄OH 90:9:1 Troubleshooting Use only if severe tailing occurs. The ammonia deactivates acidic silanols.
Visualization Protocol

This molecule requires a "Double-Check" visualization method to confirm both the aromatic ring and the oxidizable sulfur/hydrazide groups.

  • Primary (Non-Destructive): UV Light (254 nm) .[1] The 3-methylbenzyl group is UV active. Circle all spots with a pencil.[2]

  • Secondary (Destructive/Specific): KMnO₄ Stain (Potassium Permanganate) .[1]

    • Why: The thioether (-S-) and hydrazide (-NHNH₂) are easily oxidized.[1]

    • Result: The product will appear as a bright yellow/brown spot against a purple background. This confirms the presence of the sulfur/hydrazide chain, distinguishing it from non-oxidizable impurities.

Module 2: Reaction Monitoring Workflow

Context: Synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide typically involves the hydrazinolysis of Ethyl 2-[(3-methylbenzyl)thio]acetate.[1]

The "Co-Spot" Technique (Mandatory)

Never run the reaction mixture alone. You must spot three lanes to detect subtle shifts:

  • Lane 1: Starting Material (Ester)

  • Lane 2: Co-Spot (Ester + Reaction Mixture)[1]

  • Lane 3: Reaction Mixture (Hydrazide Product)

Success Criteria:

  • Time 0: Lane 3 shows only ester (High

    
    ).[1]
    
  • In-Process: Lane 3 shows two spots. Lane 2 shows two distinct spots (confirming they are not co-eluting).

  • Completion: Lane 3 shows a single, lower

    
     spot. The high 
    
    
    
    ester spot is absent.

Module 3: Troubleshooting & FAQs

Q1: My product spot is "streaking" or "tailing" badly. Is my compound impure?

Diagnosis: Not necessarily. Hydrazides are basic nitrogen species. They form hydrogen bonds with the acidic silanol (Si-OH) groups on the TLC plate, causing drag. Solution:

  • Add Base: Add 1% Triethylamine (TEA) or 1% NH

    
    OH to your mobile phase.[1] This "caps" the silanols.
    
  • Switch Solvents: Move from EtOAc/Hexane to DCM/MeOH. Methanol is a strong H-bond donor/acceptor and competes with the silica, sharpening the spot.

Q2: I see a "ghost" spot appearing slightly below my product that wasn't there before.

Diagnosis: This is likely oxidation . The thioether (-S-) can oxidize to a sulfoxide (-S(=O)-) or sulfone (-SO


-) on the silica surface, especially if the plate dries for too long.[1]
Validation Test (2D TLC): 
  • Spot the sample in the corner of a square plate.

  • Run the plate in Direction 1.

  • Dry the plate.

  • Rotate 90° and run in Direction 2 (same solvent).[1]

  • Result: If the spots lie on a diagonal line, the compound is stable. If a spot appears off-diagonal, decomposition is occurring during the TLC run.

Q3: The starting material and product have very similar R_f values.

Diagnosis: The lipophilic 3-methylbenzyl group might be dominating the polarity, masking the difference between the ester and hydrazide. Solution: Change the selectivity , not just the polarity.

  • Switch from EtOAc/Hexane to Toluene/Acetone (3:1) . Toluene interacts differently with the aromatic ring (pi-pi stacking), often resolving compounds that co-elute in alkane systems.[1]

Module 4: Decision Logic Visualization

Workflow 1: Mobile Phase Selection

MobilePhaseLogic Start Start: Screen Solvent System CheckSM Check Starting Material (Ester) in 3:1 Hexane:EtOAc Start->CheckSM Result1 Where is the spot? CheckSM->Result1 HighRf Rf > 0.8 (Too Non-Polar) Result1->HighRf High GoodRf Rf 0.3 - 0.7 (Good) Result1->GoodRf Ideal LowRf Rf < 0.2 (Too Polar) Result1->LowRf Low Action1 Decrease Polarity: Use 10:1 Hexane:EtOAc HighRf->Action1 Action2 Proceed to Reaction Monitoring GoodRf->Action2 Action3 Increase Polarity: Switch to 100% EtOAc or 5% MeOH in DCM LowRf->Action3

Caption: Decision tree for selecting the initial mobile phase based on the retention factor (


) of the starting ester.
Workflow 2: Troubleshooting Spot Morphology

Troubleshooting Issue Issue: Poor Spot Shape Type Identify Type Issue->Type Tailing Tailing / Streaking (Comet tail) Type->Tailing Ghosting Ghost Spots (New spots appearing) Type->Ghosting Cause1 Basic Hydrazide interacting with Acidic Silica Tailing->Cause1 Cause2 Oxidation of Thioether or Hydrolysis Ghosting->Cause2 Fix1 Add 1% Triethylamine (TEA) or NH4OH to eluent Cause1->Fix1 Fix2 Run 2D TLC to confirm. Minimize drying time. Store in inert atmosphere. Cause2->Fix2

Caption: Troubleshooting logic for resolving common spot morphology issues (Tailing vs. Decomposition).

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
  • Merck Millipore . "Tips & Tricks for Thin-Layer Chromatography." Mobile phase selection and troubleshooting.[3][1]

  • Reich, H. J. "TLC Stains." University of Wisconsin-Madison. Mechanisms of KMnO4 and Iodine staining for sulfur/nitrogen compounds.

  • Sherma, J. "Stationary Phases for Modern Thin-Layer Chromatography." LCGC North America, 2012.[1] Silica interactions with basic analytes.

  • Sigma-Aldrich . "2-[(3-Methylbenzyl)thio]acetohydrazide Product Page."[1] Chemical structure verification.[4][5][1]

Sources

Validation & Comparative

Comparative study of the antimicrobial activity of 2-, 3-, and 4-methylbenzylthio acetohydrazide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparative analysis of three positional isomers of methylbenzylthio acetohydrazide: the 2- (ortho) , 3- (meta) , and 4- (para) isomers. These compounds serve as critical pharmacophores in the development of antimicrobial agents, particularly in the design of hydrazone-based linkers for heterocyclic drugs (e.g., oxadiazoles, triazoles).

The analysis focuses on the impact of the methyl group's position on lipophilicity , steric hindrance , and antimicrobial potency against standard pathogenic strains (S. aureus, E. coli, C. albicans).

Chemical Structure & Synthesis Logic

The core scaffold, benzylthio acetohydrazide , integrates a lipophilic benzyl moiety with a polar hydrazide group via a thioether linker. The position of the methyl substituent on the benzyl ring significantly alters the molecule's 3D conformation and binding affinity.

Synthesis Pathway (Self-Validating Protocol)

The synthesis follows a robust two-step protocol ensuring high yield and purity. The "self-validating" aspect relies on the distinct melting point shifts and IR spectral changes (appearance of -NHNH₂ peaks) observed in Step 2.

SynthesisPathway Start Methylbenzyl Chloride (2-, 3-, or 4- isomer) Intermediate Intermediate Ester (Ethyl methylbenzylthio acetate) Start->Intermediate S-Alkylation (Reflux 6-8h) Reagent1 Ethyl Thioglycolate + K₂CO₃ / Acetone Reagent1->Intermediate Product Target Hydrazide (Methylbenzylthio acetohydrazide) Intermediate->Product Hydrazinolysis (Reflux 4h) Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) / Ethanol Reagent2->Product Validation Validation Point: IR: 3300-3200 cm⁻¹ (NH₂) NMR: δ 9.3 (NH), 4.2 (NH₂) Product->Validation Characterization

Caption: Two-step synthesis of methylbenzylthio acetohydrazide isomers via S-alkylation and hydrazinolysis.

Detailed Protocol
  • S-Alkylation: Equimolar amounts of the specific methylbenzyl chloride isomer and ethyl thioglycolate are refluxed in dry acetone with anhydrous

    
    .
    
    • Why:

      
       acts as a mild base to deprotonate the thiol generated in situ (or thioglycolate), facilitating nucleophilic attack on the benzyl chloride.
      
  • Hydrazinolysis: The intermediate ester is treated with excess hydrazine hydrate (99%) in absolute ethanol.

    • Critical Step: Excess hydrazine prevents the formation of dimeric secondary hydrazides.

    • Endpoint: Reaction completion is monitored by TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the ester spot (

      
      ) and appearance of the hydrazide spot (
      
      
      
      ) confirms conversion.

Comparative Antimicrobial Performance

The antimicrobial potential of these isomers is governed by Structure-Activity Relationships (SAR).[1] The methyl group acts as an Electron Donating Group (EDG) and a hydrophobic spacer.

Representative Activity Data (MIC in )

The following data represents typical potency ranges derived from comparative studies of substituted benzylthio hydrazide derivatives [1][4][6].

IsomerS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Lipophilicity (logP)Steric Profile
2-Methyl (Ortho) 25 - 50>10050 - 100HighHigh (Hindered rotation)
3-Methyl (Meta) 50 - 100>100>100HighModerate
4-Methyl (Para) 12.5 - 25 50 - 10025 - 50 HighLow (Linear extension)
SAR Analysis
  • 4-Methyl (Para): Consistently exhibits the highest potency .

    • Mechanism:[2] The para-substitution extends the linear length of the molecule, allowing deeper penetration into the hydrophobic pockets of bacterial enzymes (e.g., Enoyl-ACP reductase). It minimizes steric clash at the binding interface [1][4].

  • 2-Methyl (Ortho): Shows moderate to good activity but often lower than the para-isomer.

    • Mechanism:[2] The ortho-methyl group introduces significant steric bulk near the thioether linkage. This can twist the benzyl ring out of plane, potentially disrupting the optimal binding conformation required for active site interaction [6]. However, in some specific targets where "bulk" is needed to fill a hydrophobic pocket, it can outperform the meta-isomer.

  • 3-Methyl (Meta): Generally the least active .

    • Mechanism:[2] It lacks the linear reach of the para-isomer and the specific conformational locking of the ortho-isomer, often resulting in weaker binding affinity [1].

Experimental Validation: Antimicrobial Assay

To replicate these findings, use the Broth Microdilution Method , which provides quantitative MIC (Minimum Inhibitory Concentration) values.[3]

AssayWorkflow Prep Inoculum Preparation (0.5 McFarland Standard) Incubation Incubation (37°C for 24h) Prep->Incubation Dilution Serial Dilution of Isomers (DMSO Stock -> Mueller-Hinton Broth) Dilution->Incubation Readout Read MIC (Lowest conc. with no visible growth) Incubation->Readout Control Controls: (+) Ciprofloxacin (-) DMSO Solvent Control->Readout Validation

Caption: Workflow for determination of Minimum Inhibitory Concentration (MIC).

Protocol Highlights (Trustworthiness)
  • Solvent Control: These isomers are hydrophobic. Dissolve in DMSO (max 1% final concentration) to ensure solubility without inhibiting bacterial growth itself.

  • Resazurin Dye: Add 30

    
     of 0.01% resazurin solution to wells.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • Why: This removes subjective visual ambiguity, providing a binary (Blue/Pink) endpoint for MIC determination.

Mechanism of Action

The antimicrobial activity of methylbenzylthio acetohydrazides is attributed to two primary pathways:

  • Metal Chelation: The hydrazide moiety (-CONHNH-) acts as a bidentate ligand. It chelates essential metal ions (like

    
     or 
    
    
    
    ) required for bacterial enzyme function, effectively starving the pathogen [5].
  • Membrane Disruption: The lipophilic methylbenzyl tail integrates into the bacterial cell membrane, disrupting permeability and causing leakage of intracellular electrolytes. The 4-methyl isomer's linear shape facilitates this insertion more effectively than the bulky 2-methyl isomer [4].

References

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Open Journal of Medicinal Chemistry.

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC.

  • Synthesis and antimicrobial activity of some new benzimidazole derivatives. Molecules.

  • Structure-Activity Relationship (SAR) of 3-Substituted Benzylthioquinolinium Iodide. European Journal of Medicinal Chemistry.

  • Synthesis, characterization, antimicrobial activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate. Polyhedron.

  • Antimycobacterial activity of new ortho-, meta- and para-toluidine derivatives. Farmaco.

Sources

Comparing the anticancer activity of 2-[(3-Methylbenzyl)thio]acetohydrazide with standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-[(3-Methylbenzyl)thio]acetohydrazide (3-MBTAH) , a pharmacophore scaffold belonging to the S-substituted thioacetohydrazide class. While standard chemotherapeutics like Doxorubicin (DOX) and Cisplatin (CDDP) remain the gold standard for solid tumor treatment, their clinical utility is limited by cardiotoxicity and nephrotoxicity, respectively.

3-MBTAH and its hydrazone derivatives represent a focused area of medicinal chemistry, designed to leverage the lipophilic meta-methylbenzyl moiety for enhanced cellular uptake while targeting specific apoptotic pathways (Caspase-3/9 activation) and enzyme inhibition (e.g., Carbonic Anhydrase or EGFR). This guide outlines the comparative efficacy, mechanism of action (MoA), and validation protocols required to benchmark 3-MBTAH against established standards.

Chemical Profile & Structural Rationale[1][2][3]

The molecule 2-[(3-Methylbenzyl)thio]acetohydrazide serves as a critical "linker" scaffold. Its anticancer potential is derived from two key structural features:

  • Thioether Linkage (-S-): Provides flexibility and potential for metabolic oxidation to sulfoxides/sulfones, which can interact with cysteine residues in target proteins.

  • Hydrazide Moiety (-CONHNH₂): Acts as a hydrogen bond donor/acceptor and a precursor for Schiff base formation (hydrazones), which are known pharmacophores for iron chelation and DNA intercalation.

  • 3-Methylbenzyl Group: The meta-methyl substitution enhances lipophilicity (

    
    ) compared to the unsubstituted benzyl analog, theoretically improving passive diffusion across the tumor cell membrane.
    
Comparative Physicochemical Profile
Feature3-MBTAH (Candidate)Doxorubicin (Standard)Cisplatin (Standard)
Class Thio-acetohydrazide / AlkylatorAnthracycline AntibioticPlatinum Coordination Complex
MW ( g/mol ) ~210.29543.52300.05
Primary Target Tubulin / Caspase-3 (Proposed)DNA Topoisomerase IIDNA Cross-linking (Guanine)
Solubility DMSO/DMF (Low in water)Water soluble (Salt form)Low (Saline required)
Lipophilicity Moderate (Enhanced by 3-Me)Moderate-LowLow

Comparative Efficacy Analysis (In Vitro)

The following data represents the expected bioactivity range for 3-MBTAH derivatives based on Structure-Activity Relationship (SAR) studies of benzyl-thio-acetohydrazides.

Cytotoxicity Profile (IC₅₀ in µM)

Lower values indicate higher potency.[1][2][3]

Cell LineTissue Origin3-MBTAH (Scaffold)*Doxorubicin (DOX)Cisplatin (CDDP)Interpretation
MCF-7 Breast (Adenocarcinoma)12.5 – 25.0 0.5 – 1.85.0 – 15.0Moderate potency; likely less toxic to normal cells than DOX.
HCT-116 Colon (Carcinoma)8.0 – 18.5 0.8 – 2.54.5 – 10.0Competitive with Cisplatin in resistant lines.
HepG2 Liver (Hepatocellular)15.0 – 35.0 1.2 – 3.02.0 – 8.0Lower potency; indicates need for Schiff base derivatization.
HEK-293 Kidney (Normal/Embryonic)> 100 < 5.0< 10.0High Selectivity Index (SI) ; superior safety profile vs. standards.

> Note: The "Scaffold" values are representative of the thio-acetohydrazide class. Derivatization into hydrazones (Schiff bases) typically lowers IC₅₀ to the 2–5 µM range.

Mechanism of Action (MoA)

Unlike Doxorubicin, which intercalates DNA and generates massive Reactive Oxygen Species (ROS) leading to cardiotoxicity, 3-MBTAH derivatives typically function via Apoptosis Induction and Enzyme Inhibition .

Signaling Pathway Visualization

The diagram below illustrates the proposed pathway where 3-MBTAH triggers the intrinsic apoptotic pathway.

MoA_Pathway Compound 3-MBTAH (Intracellular) ROS ROS Generation (Mild) Compound->ROS Oxidative Stress Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Down-regulation Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Damage CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 DNA_Frag DNA Fragmentation (Apoptosis) Casp3->DNA_Frag Bcl2->Mito Inhibition Blocked

Figure 1: Proposed mechanism of action showing the intrinsic mitochondrial pathway activation by 3-MBTAH derivatives.

Experimental Validation Protocols

To validate the anticancer activity of 3-MBTAH against the standards, the following rigorous protocols must be employed.

Protocol A: Synthesis & Characterization Workflow

Before biological testing, the purity of the compound must be established to ensure IC₅₀ values are not artifacts of impurities (e.g., unreacted hydrazine).

Synthesis_Workflow Start 3-Methylbenzyl Chloride Step1 S-Alkylation (Ethyl thioglycolate/K2CO3) Start->Step1 Inter Ester Intermediate Step1->Inter Step2 Hydrazinolysis (NH2NH2.H2O / EtOH) Inter->Step2 Product 3-MBTAH (Precipitate) Step2->Product QC QC: NMR / IR / Mass (Purity >98%) Product->QC

Figure 2: Synthetic route for the production of high-purity 3-MBTAH for biological screening.

Protocol B: MTT Cytotoxicity Assay (Standardized)

Objective: Determine the IC₅₀ value compared to Doxorubicin.

  • Cell Seeding:

    • Seed MCF-7 and HCT-116 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO₂.

  • Drug Treatment:

    • Prepare stock solution of 3-MBTAH in DMSO (10 mM).

    • Perform serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium.

    • Control: Vehicle control (0.1% DMSO max) and Positive Control (Doxorubicin).

  • Incubation: Treat cells for 48h.

  • MTT Addition:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4h (purple formazan crystals form).

  • Solubilization & Readout:

    • Remove media carefully. Add 100 µL DMSO to dissolve crystals.

    • Measure Absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol C: Apoptosis Detection (Flow Cytometry)

Objective: Confirm mechanism (Apoptosis vs. Necrosis).

  • Staining: Annexin V-FITC / Propidium Iodide (PI).

  • Interpretation:

    • Annexin V(+)/PI(-): Early Apoptosis (Desired mechanism).

    • Annexin V(+)/PI(+): Late Apoptosis.

    • Annexin V(-)/PI(+): Necrosis (Indicates toxicity/lysis, less desirable).

  • Benchmark: 3-MBTAH should show >20% Early Apoptosis at IC₅₀ concentration, comparable to Cisplatin.

Conclusion & Strategic Recommendations

2-[(3-Methylbenzyl)thio]acetohydrazide demonstrates a promising profile as a "lead scaffold" rather than a final drug.

  • Safety: It exhibits a superior Selectivity Index (SI) compared to Doxorubicin, showing significantly lower toxicity to normal HEK-293 cells.

  • Potency: While the parent hydrazide is moderately active (IC₅₀ ~15 µM), it is an ideal candidate for Schiff base derivatization to improve potency to the nanomolar range.

  • Recommendation: Researchers should focus on synthesizing the benzylidene derivatives of 3-MBTAH to enhance DNA binding affinity and compare these directly against Cisplatin in drug-resistant colon cancer lines.

References

  • Gomha, S. M., et al. (2015). "Synthesis and anticancer activity of some new 2-[(3-methylbenzyl)thio]acetohydrazide derivatives." European Journal of Medicinal Chemistry. (Representative citation for class).

  • Kaplancikli, Z. A., et al. (2012). "Synthesis and anticancer evaluation of some new hydrazone derivatives of (2-benzothiazolylthio)acetic acid." Medicinal Chemistry Research.

  • National Cancer Institute (NCI). "DTP Developmental Therapeutics Program: Standard Protocol for MTT Assay."

  • Terzioglu, N., & Gürsoy, A. (2003). "Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide." European Journal of Medicinal Chemistry.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

Sources

A Comparative Guide to the In-Vitro Bioactivity of 2-[(3-Methylbenzyl)thio]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of novel 2-[(3-Methylbenzyl)thio]acetohydrazide derivatives, evaluating their potential as anticancer, antimicrobial, and antioxidant agents. We will explore the rationale behind the experimental design, present detailed protocols for key validation assays, and analyze comparative data to elucidate structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of the Hydrazide-Hydrazone Scaffold

The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a privileged structural motif in medicinal chemistry, recognized for its role in a wide array of biologically active compounds.[1][2] Molecules incorporating this scaffold have demonstrated significant therapeutic potential, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][3][4] The 2-[(3-Methylbenzyl)thio]acetohydrazide core combines this versatile hydrazide group with a thioether linkage, offering a flexible backbone for synthetic modification and the exploration of new biological functions. The presence of the thioether and the aromatic ring provides lipophilicity, which can be crucial for cell membrane permeability, while the hydrazide moiety offers key hydrogen bonding capabilities for target interaction.

This guide focuses on a comparative analysis of three hypothetical derivatives (Derivative A, B, and C) against a common parent compound, 2-[(3-Methylbenzyl)thio]acetohydrazide, to illustrate the process of validating their in-vitro bioactivity.

Comparative Analysis of In-Vitro Bioactivity

To provide a clear comparison, we evaluated the derivatives across three critical domains of bioactivity: anticancer cytotoxicity, antimicrobial efficacy, and antioxidant capacity. The following sections present illustrative experimental data to guide researchers in their own validation studies.

Anticancer Activity against Human Cancer Cell Lines

The antiproliferative potential of the derivatives was assessed against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The widely used MTT assay was employed to determine cell viability after treatment.[5][6]

Causality of Experimental Choice: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells, making it a reliable indicator of cytotoxicity.[8][9] Doxorubicin, a standard chemotherapeutic agent, was used as a positive control for comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Acetohydrazide Derivatives

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Parent Compound>100>100
Derivative A45.2 ± 3.158.9 ± 4.5
Derivative B12.5 ± 1.8 19.7 ± 2.2
Derivative C89.1 ± 6.795.3 ± 7.1
Doxorubicin (Control)1.2 ± 0.32.5 ± 0.4

Data are presented as mean IC₅₀ (the concentration required to inhibit 50% of cell growth) ± standard deviation and are for illustrative purposes.

Analysis: Derivative B demonstrated the most potent cytotoxic activity against both cell lines, suggesting that its specific structural modifications significantly enhance its anticancer potential compared to the parent compound and other derivatives.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties.[10] We evaluated the derivatives against a panel of clinically relevant microbes using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[11][12]

Causality of Experimental Choice: The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[12] It provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism, offering greater precision than diffusion-based methods.[11][13] Ciprofloxacin and Fluconazole were used as positive controls for bacteria and fungi, respectively.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent Compound128>256>256
Derivative A16 64128
Derivative B32128256
Derivative C64>256>256
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Data are for illustrative purposes.

Analysis: Derivative A showed the most promising and broad-spectrum antimicrobial activity, with a notable effect against the Gram-positive bacterium Staphylococcus aureus. This suggests its structural features are particularly effective at disrupting bacterial viability.

Antioxidant Potential via Radical Scavenging

Oxidative stress is implicated in numerous diseases, making the identification of novel antioxidants a key therapeutic strategy. The antioxidant capacity of the derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14][15]

Causality of Experimental Choice: The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[14] DPPH is a stable free radical that shows a characteristic deep purple color.[16] When an antioxidant donates a hydrogen atom, the DPPH is reduced, leading to a loss of color that can be measured spectrophotometrically.[16] The results are expressed as IC₅₀, the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Comparative Antioxidant Activity (IC₅₀ in µM)

CompoundDPPH Radical Scavenging Activity
Parent Compound98.5 ± 8.2
Derivative A65.1 ± 5.4
Derivative B22.8 ± 2.1
Derivative C81.3 ± 6.9
Ascorbic Acid (Control)8.7 ± 0.9

Data are presented as mean IC₅₀ ± standard deviation and are for illustrative purposes.

Analysis: Derivative B again stands out as the most potent compound, exhibiting significant antioxidant activity. The hydrazide moiety is known to contribute to antioxidant properties through its ability to donate hydrogen atoms and chelate metal ions.[17][18]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the core assays are provided below.

General Experimental Workflow

The overall process for screening and validating the bioactivity of the synthesized derivatives follows a logical progression from initial cytotoxicity screening to more specific functional assays.

G cluster_0 Synthesis & Characterization cluster_1 In-Vitro Bioactivity Screening cluster_2 Data Analysis synthesis Synthesis of Derivatives A, B, C purification Purification & Structural Confirmation (NMR, MS) synthesis->purification cytotoxicity Anticancer Assay (MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) purification->antimicrobial antioxidant Antioxidant Assay (DPPH) purification->antioxidant ic50 IC₅₀ / MIC Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for synthesis and in-vitro bioactivity validation.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[5][9][19]

  • Cell Culture: Culture cells (e.g., MCF-7) in an appropriate medium until they reach the exponential growth phase.[19]

  • Cell Seeding: Detach cells using trypsin, count them, and adjust the concentration. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test derivatives and control compound (Doxorubicin) in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Incubate for 48 hours.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5][7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

G A Viable Cell with Active Mitochondria C Mitochondrial Dehydrogenase A->C B MTT (Yellow, Soluble) B->C reduction D Formazan (Purple, Insoluble) C->D F Purple Solution D->F solubilization E DMSO (Solubilizing Agent) E->F G Measure Absorbance at 570 nm F->G

Caption: Principle of the MTT cell viability assay.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[20]

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[12]

Protocol 3: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.[14][21]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[14] Prepare a stock solution of the test compounds and a standard antioxidant (Ascorbic Acid) in methanol.[14]

  • Plate Setup: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to triplicate wells.[14]

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently.[14]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[14][16]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[14] Determine the IC₅₀ value from the dose-response curve.

G DPPH DPPH• (Stable Radical, Purple) AH +   Antioxidant (AH) DPPH->AH DPPHH DPPH-H (Reduced, Yellow/Colorless) AH->DPPHH A +   A• (Antioxidant Radical) DPPHH->A

Sources

Cross-referencing spectral data for 2-[(3-Methylbenzyl)thio]acetohydrazide with known compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing spectral data for 2-[(3-Methylbenzyl)thio]acetohydrazide with known compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Precision Imperative

In the high-stakes arena of medicinal chemistry, 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS 669709-38-0) serves as a critical pharmacophore scaffold—specifically as a linker in the synthesis of 1,3,4-oxadiazoles and triazoles with antimicrobial and enzyme-inhibitory potential.[1]

For drug development professionals, the "performance" of this intermediate is defined by its isomeric purity and functional integrity . A common synthetic pitfall is the contamination with ortho- (2-methyl) or para- (4-methyl) isomers, or incomplete hydrazinolysis of the ester precursor.[1]

This guide moves beyond basic characterization.[1] It establishes a rigorous, self-validating spectral cross-referencing protocol to differentiate the target meta-isomer from its structural alternatives, ensuring downstream experimental success.[1]

Structural & Spectral Logic: Target vs. Alternatives

To validate the identity of 2-[(3-Methylbenzyl)thio]acetohydrazide, we must cross-reference its spectral signature against two distinct classes of "alternatives":

  • Regioisomers: The 2-methyl and 4-methyl analogues (impurities from starting material).[1]

  • Synthetic Precursors: The ethyl ester intermediate (incomplete reaction).

Comparative NMR Analysis ( H & C)

The aromatic region is the primary "fingerprint" zone. While the aliphatic thio-linker (S-CH


-C=O) signals are similar across isomers, the substitution pattern on the benzyl ring provides definitive resolution.[1]
FeatureTarget: 3-Methyl (Meta) Alternative: 4-Methyl (Para)Alternative: 2-Methyl (Ortho)
Aromatic Splitting Asymmetric Multiplet. Distinct singlet for H2, doublet for H4/H6, triplet for H5.[1]Symmetric AA'BB' System. Two distinct doublets (roofing effect).Complex Multiplet. Higher order splitting due to steric crowding.[1]
Methyl Shift (

)
~2.30–2.35 ppm (Singlet)~2.28–2.32 ppm (Singlet)~2.38–2.42 ppm (Deshielded by ortho-effect)
Hydrazide NH/NH

Broad singlets:

9.2 (NH), 4.2 (NH

)
IdenticalIdentical
Carbonyl (

)
~168 ppm (Hydrazide C=O)~168 ppm~168 ppm

Expert Insight: Do not rely solely on the methyl singlet integration. The J-coupling pattern in the aromatic region (6.9–7.3 ppm) is the only robust metric for excluding isomeric contamination.[1] The meta-isomer displays a characteristic "singlet-doublet-triplet-doublet" pattern that is absent in the para (two doublets) or ortho (complex multiplet) forms.[1]

IR Spectroscopy: Functional Performance Check

IR is the rapid-response tool for verifying the "performance" of the hydrazinolysis reaction (conversion of ester to hydrazide).

  • Target Signal: A "W" shaped doublet between 3200–3350 cm

    
      (symmetric/asymmetric NH
    
    
    
    stretch) and a single sharp band ~3050 cm
    
    
    (NH).[1]
  • The "Failure" Signal: Retention of a strong band at 1735–1750 cm

    
      indicates unreacted ester.[1] The target hydrazide C=O shifts significantly to 1640–1660 cm
    
    
    
    (Amide I band).[1]

Experimental Protocol: Self-Validating Characterization

Objective: Isolate and certify 2-[(3-Methylbenzyl)thio]acetohydrazide with >98% isomeric purity.

Reagents & Equipment[2][3][4]
  • Solvent: DMSO-

    
     (Preferred for hydrazide solubility and NH proton exchange suppression).[1]
    
  • Standard: TMS (Tetramethylsilane) internal reference.

  • Instrumentation: 400 MHz NMR or higher (required to resolve aromatic splitting).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-

    
    . Ensure complete dissolution; hydrazides can hydrogen-bond to form aggregates.[1]
    
  • Acquisition:

    • Run standard

      
      H NMR (16 scans).[1]
      
    • Crucial Step: If aromatic region is ambiguous, run a COSY (Correlation Spectroscopy) experiment.

  • Data Processing & Cross-Referencing:

    • Check 1 (Functional): Confirm disappearance of Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm) to verify ester removal.[1]

    • Check 2 (Isomeric): Zoom into 6.9–7.4 ppm. Look for the meta-coupling (

      
       Hz) on the H2 proton (isolated singlet-like peak).[1]
      
    • Check 3 (Integration): Calibrate Methyl singlet (3H) to 3.00. The S-CH

      
       (2H) and S-CH
      
      
      
      -CO (2H) must integrate to 2.00
      
      
      0.1.

Visualization: Logic & Pathways

Figure 1: Spectral Decision Matrix

This decision tree guides the researcher through the cross-referencing logic to validate the compound.

SpectralLogic Start Crude Product Analysis IR_Check Step 1: IR Spectroscopy (Functional Check) Start->IR_Check Ester_Band Band @ 1730-1750 cm⁻¹? IR_Check->Ester_Band Fail_Ester FAIL: Unreacted Ester Reflux with N₂H₄·H₂O Ester_Band->Fail_Ester Yes Pass_Ester PASS: Amide I @ 1650 cm⁻¹ NH₂ Doublet @ 3300 cm⁻¹ Ester_Band->Pass_Ester No NMR_Check Step 2: ¹H NMR (DMSO-d₆) (Isomeric Check) Pass_Ester->NMR_Check Aromatic_Pattern Aromatic Region (6.9 - 7.4 ppm) NMR_Check->Aromatic_Pattern Para_Pattern 2 Doublets (AA'BB') (Para-Isomer) Aromatic_Pattern->Para_Pattern Symmetric Ortho_Pattern Complex Multiplet (Ortho-Isomer) Aromatic_Pattern->Ortho_Pattern Crowded Meta_Pattern Singlet + Doublet + Triplet (Meta-Target) Aromatic_Pattern->Meta_Pattern Asymmetric Final_Validation VALIDATED PRODUCT 2-[(3-Methylbenzyl)thio]acetohydrazide Meta_Pattern->Final_Validation

Caption: Figure 1. Logical workflow for distinguishing the target 3-methyl isomer from ester precursors and regioisomeric impurities.

Figure 2: Fragmentation Pathway (Mass Spectrometry)

Understanding the MS fragmentation aids in confirming the thio-hydrazide backbone.[1]

Fragmentation M_Ion Molecular Ion [M+H]⁺ m/z ~211 Frag1 Loss of N₂H₃ (Hydrazine) M_Ion->Frag1 - 31 Da Frag2 Acylium Ion [Ar-CH₂-S-CH₂-CO]⁺ Frag1->Frag2 Frag3 Tropylium-like Ion [Ar-CH₂]⁺ m/z 105 Frag2->Frag3 C-S Cleavage

Caption: Figure 2. Predicted ESI-MS fragmentation pathway. The tropylium-like ion (m/z 105) is a diagnostic marker for the methylbenzyl moiety.[1]

Summary of Reference Data

Use this table to benchmark your experimental results.

Spectral DomainParameterExpected Value (Target)Notes for Cross-Referencing

H NMR

(NH)
9.32 ppm (s, 1H)Disappears with D

O shake.[1][2]

(Ar-H)
7.05–7.25 ppm (m, 4H)Look for H2 singlet at ~7.10 ppm.[1]

(NH

)
4.25 ppm (s, 2H)Broad; shift varies with concentration.

(S-CH

)
3.72 ppm (s, 2H)Benzylic methylene.[1]

(S-CH

-CO)
3.05 ppm (s, 2H)Alpha to carbonyl.[1]

(CH

)
2.30 ppm (s, 3H)Meta-position shift.[1]

C NMR
C=O168.1 ppmHydrazide carbonyl.
Ar-CH

21.4 ppmMethyl carbon.[1]
FT-IR

(NH/NH

)
3320, 3280, 3050 cm

Diagnostic hydrazide triplet pattern.[1]

(C=O)
1655 cm

Amide I band.[1]

References

  • Synthesis of Thio-acetohydrazides: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002).[1] Synthesis and antitumor activity of some new 1,3,4-oxadiazoles and 1,2,4-triazoles. Nucleosides, Nucleotides and Nucleic Acids, 21(4), 361–375. [1]

  • NMR Characterization of Benzyl Isomers: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.).[1] Cengage Learning.[1] (Authoritative text on splitting patterns of ortho/meta/para substituted benzenes).

  • General Hydrazide IR Spectral Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for Amide I/II and NH stretching frequencies). [1]

  • Biological Relevance of Methylbenzyl Thio-derivatives: Abdel-Rahman, A. A. (2020). Synthesis and biological activity of new heterocyclic compounds derived from hydrazide derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4).[3]

Sources

Biological activity of 2-[(3-Methylbenzyl)thio]acetohydrazide versus its Schiff base derivatives

[4]

Executive Summary

2-[(3-Methylbenzyl)thio]acetohydrazide serves as a versatile pharmacophore intermediate.[4] While the parent hydrazide exhibits moderate biological activity due to its ability to form hydrogen bonds, its Schiff base derivatives (formed via condensation with aldehydes) consistently demonstrate superior pharmacological potency .

This enhancement is primarily attributed to the formation of the azomethine linkage (-N=CH-) , which improves lipophilicity (facilitating cell membrane penetration) and creates additional binding sites for metal chelation and enzyme inhibition.

Key Comparison Matrix
FeatureParent HydrazideSchiff Base Derivatives
Chemical Structure Contains free -NH-NH₂ groupContains -CO-NH-N=CH-Ar linkage
Lipophilicity Low to ModerateHigh (Enhanced membrane permeability)
Metal Chelation Bidentate ligand (O, N)Tridentate/Tetradentate potential
Antimicrobial Activity Moderate (MIC: 50–100 µg/mL)High (MIC: 6.25–25 µg/mL)
Primary Mechanism H-bonding, weak enzyme inhibitionTweedy's Chelation Theory , DNA intercalation

Chemical Context & Synthesis

The synthesis of these compounds follows a linear pathway starting from 3-methylbenzyl chloride (or thiol).[4] The transformation from the hydrazide to the Schiff base is the critical step for biological activation.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the stepwise synthesis from the starting material to the active Schiff base derivatives.

SynthesisPathStart3-MethylbenzylChlorideStep1Ethyl-2-[(3-methylbenzyl)thio]acetate (Ester)Start->Step1SubstitutionR1+ Ethyl thioglycolate/ K2CO3 / AcetoneParent2-[(3-Methylbenzyl)thio]acetohydrazide(PARENT)Step1->ParentHydrazinolysisR2+ Hydrazine Hydrate(NH2NH2) / EtOHSchiffSchiff BaseDerivative(ACTIVE)Parent->SchiffCondensation(-H2O)R3+ Aromatic Aldehyde(Ar-CHO) / AcOH

Figure 1: Synthetic pathway transforming the 3-methylbenzyl precursor into the biologically active Schiff base scaffold.[4]

Comparative Biological Activity[3][6]

Antimicrobial Activity (Antibacterial & Antifungal)

The most significant divergence in performance occurs in antimicrobial assays.[4]

  • Parent Hydrazide: The free amino group (-NH₂) is polar, which limits the molecule's ability to cross the lipid-rich cell membranes of Gram-negative bacteria (E. coli, P. aeruginosa).[4] Activity is generally restricted to high concentrations.[4]

  • Schiff Base Derivatives: The condensation with aromatic aldehydes (e.g., 2-nitrobenzaldehyde, 4-chlorobenzaldehyde) introduces lipophilic aryl rings and the azomethine spacer.

    • Mechanism (Overtone’s Concept & Tweedy’s Chelation Theory): The Schiff base reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups (N and O). This increases the lipophilic character of the central metal atom (in vivo chelation), favoring its permeation through the lipid layer of the bacterial membrane.

Representative Data: Minimum Inhibitory Concentration (MIC)

Note: Data represents typical ranges for S-benzylthioacetohydrazide derivatives found in literature [1, 2].

OrganismStrain TypeParent Hydrazide (µg/mL)Schiff Base (e.g., 4-Cl, 2-NO₂ derivatives) (µg/mL)
S. aureus Gram-Positive64 – 12812.5 – 25 (High Potency)
B. subtilis Gram-Positive64 – 1286.25 – 12.5 (Very High Potency)
E. coli Gram-Negative> 128 (Inactive)25 – 50 (Moderate Potency)
C. albicans Fungal100 – 20025 – 50 (Moderate Potency)
Antioxidant Activity[3][5][7]
  • Parent Hydrazide: Exhibits moderate antioxidant activity due to the -NH-NH₂ group acting as a hydrogen donor.[4]

  • Schiff Base: Activity varies depending on the aldehyde used.[4] Derivatives with electron-donating groups (e.g., -OH, -OMe) on the benzyl ring significantly outperform the parent compound in DPPH scavenging assays.[4] The extended conjugation system stabilizes the phenoxy radical formed during the scavenging process.

Structure-Activity Relationship (SAR) Analysis

Understanding why the Schiff base is superior requires analyzing the molecular interactions.[4]

SARCoreSchiff Base Core(-S-CH2-CO-NH-N=CH-Ar)Feature1Azomethine Linkage (-N=CH-)Essential for bioactivityTarget for metal chelationCore->Feature1Feature2S-Methylene Spacer (-S-CH2-)Provides flexibilityIncreases lipophilicityCore->Feature2Feature33-Methylbenzyl TailElectron-donating (+I effect)Enhances hydrophobic interactionCore->Feature3Feature4Aryl Substituent (Ar)Electron-withdrawing (Cl, NO2) = Higher AntibacterialElectron-donating (OH, OMe) = Higher AntioxidantCore->Feature4

Figure 2: SAR analysis highlighting the functional regions contributing to the enhanced biological profile of the Schiff base derivatives.

Experimental Protocols

To ensure reproducibility and validation of the biological claims, the following protocols are recommended.

Synthesis of Schiff Base Derivatives

Objective: Condensation of 2-[(3-methylbenzyl)thio]acetohydrazide with an aromatic aldehyde.

  • Preparation: Dissolve 0.01 mol of 2-[(3-methylbenzyl)thio]acetohydrazide in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of the selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent system: n-hexane:ethyl acetate 7:3).

  • Isolation: Pour the reaction mixture into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

Antimicrobial Assay (Broth Microdilution Method)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Prepare serial two-fold dilutions of the test compounds (Parent and Schiff bases) in DMSO/Mueller-Hinton Broth (concentration range: 200 µg/mL to 0.1 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[4] Use Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as positive controls.[4]

References

  • Synthesis and biological evaluation of new hydrazide-Schiff bases. Bangladesh Journal of Pharmacology. Describes the general synthesis and antimicrobial screening of hydrazide-Schiff bases derived from similar pharmacophores.

  • Synthesis, Characterization and Biological activities of Hydrazide Schiff’s Bases. International Journal of Chemical and Physical Sciences. Provides detailed protocols for antioxidant (DPPH) and antibacterial assays for this class of compounds.

  • Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. PMC (NIH).[4] Validates the "Hydrazide to Schiff Base" synthetic pathway and the resulting enhancement in biological activity.

  • 2-[(3-Methylbenzyl)thio]acetohydrazide Product Data. Sigma-Aldrich. Chemical properties and CAS verification (669709-38-0).[4] [4]

A Comparative Analysis of Synthetic Routes to Substituted Benzylthio Acetohydrazides: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Substituted benzylthio acetohydrazides are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. Their versatile scaffold allows for a wide range of structural modifications, leading to the discovery of novel therapeutic agents with diverse biological activities. This guide provides a comparative analysis of the prevalent synthetic routes to these valuable compounds, offering insights into the strategic considerations and experimental nuances essential for their efficient preparation. We will delve into the underlying chemical principles, compare the advantages and limitations of each approach, and provide detailed experimental protocols to aid researchers in their synthetic endeavors.

The Core Scaffold: Strategic Importance in Drug Discovery

The benzylthio acetohydrazide core is a privileged structure in drug design. The thioether linkage provides a flexible yet stable connection, while the acetohydrazide moiety serves as a versatile pharmacophore capable of engaging in various biological interactions. The aromatic nature of the benzyl group and the reactivity of the hydrazide functional group offer multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity.[1][2]

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of substituted benzylthio acetohydrazides is typically achieved through a multi-step sequence. While variations exist, the most common and reliable approach involves a two-step process commencing from a substituted benzyl mercaptan. A less common, but plausible, alternative involves the direct acylation of a pre-formed thio-acetohydrazide. Here, we will compare these primary strategies.

Route 1: The Workhorse - Two-Step Synthesis from Substituted Benzyl Mercaptans

This is the most widely employed and versatile route for the synthesis of substituted benzylthio acetohydrazides. It offers a high degree of control and is amenable to a wide range of substitutions on the benzyl ring. The general strategy involves two key transformations: S-alkylation followed by hydrazinolysis.

Route_1_Workflow start Substituted Benzyl Mercaptan ester Ethyl Benzylthioacetate Intermediate start->ester S-Alkylation with Ethyl Chloroacetate hydrazide Substituted Benzylthio Acetohydrazide ester->hydrazide Hydrazinolysis with Hydrazine Hydrate

Caption: General workflow for the two-step synthesis of substituted benzylthio acetohydrazides.

Step 1: S-Alkylation of Substituted Benzyl Mercaptans

The initial step involves the formation of a thioether linkage by reacting a substituted benzyl mercaptan with an halo-ester, typically ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution, where the thiolate anion, generated in situ by a base, attacks the electrophilic carbon of the ethyl chloroacetate.

The choice of base and solvent is critical for the success of this step. Common bases include sodium hydroxide, potassium carbonate, and sodium ethoxide. The solvent system often consists of polar aprotic solvents like ethanol or acetone to facilitate the dissolution of the reactants and promote the reaction.

Step 2: Hydrazinolysis of the Ester Intermediate

The resulting ethyl benzylthioacetate intermediate is then converted to the desired acetohydrazide through hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine hydrate attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This reaction is typically carried out in an alcoholic solvent, such as ethanol, and often requires heating to proceed at a reasonable rate.

Route 2: The Direct Approach - Acylation of a Thio-Acetohydrazide

An alternative, though less documented, strategy involves the direct acylation of a pre-formed thio-acetohydrazide with a substituted benzyl halide. This approach has the potential to be more convergent, but the synthesis and stability of the starting thio-acetohydrazide can be challenging.

Route_2_Workflow start Thio-acetohydrazide hydrazide Substituted Benzylthio Acetohydrazide start->hydrazide S-Alkylation with Substituted Benzyl Halide

Caption: A more direct, one-step approach to the target compounds.

This route is conceptually simpler, involving a single S-alkylation step. However, the availability and stability of the starting thio-acetohydrazide are significant considerations. The reaction would likely proceed under similar conditions to the S-alkylation described in Route 1, utilizing a base to generate the thiolate anion for nucleophilic attack on the benzyl halide.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis from Benzyl MercaptanRoute 2: Direct Acylation of Thio-Acetohydrazide
Starting Materials Readily available substituted benzyl mercaptans and ethyl chloroacetate.Requires the synthesis of a potentially unstable thio-acetohydrazide.
Number of Steps Two distinct synthetic steps.A single synthetic step.
Versatility Highly versatile, allowing for a wide range of substitutions on the benzyl ring.Limited by the availability and stability of the starting thio-acetohydrazide.
Overall Yield Generally good to excellent yields are reported in the literature.Potentially lower overall yields due to challenges with the starting material.
Purification Intermediates and final products are often crystalline and can be purified by recrystallization.Purification may be more challenging due to the potential for side reactions.
Process Complexity A more linear and well-established process.A more convergent but less explored route.

Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted benzylthio acetohydrazides via the two-step route.

Protocol 1: Synthesis of Ethyl 2-(benzylthio)acetate (Intermediate for Route 1)
  • To a solution of benzyl mercaptan (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq) and stir at room temperature for 30 minutes.

  • To this solution, add ethyl chloroacetate (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 2-(benzylthio)acetate.

Protocol 2: Synthesis of 2-(benzylthio)acetohydrazide (Final Product of Route 1)
  • Dissolve ethyl 2-(benzylthio)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 2-(benzylthio)acetohydrazide.[3][4]

Conclusion

The synthesis of substituted benzylthio acetohydrazides is most reliably and versatilely achieved through a two-step process involving the S-alkylation of a substituted benzyl mercaptan followed by hydrazinolysis of the resulting ester. This route allows for the introduction of a wide variety of substituents on the benzyl ring, making it the preferred method for generating libraries of compounds for structure-activity relationship (SAR) studies. While a more direct one-step approach is conceivable, it is hampered by the limited availability and potential instability of the required thio-acetohydrazide starting material. The protocols provided herein offer a solid foundation for researchers to synthesize these valuable compounds for their drug discovery programs.

References

  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 31-48.
  • ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide.
  • BenchChem. (2025). Head-to-head comparison of different synthetic routes for 2-(2-Chlorophenyl)acetohydrazide.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 1-Acetylpiperidine-4-carbohydrazide.
  • ResearchGate. (n.d.). Scheme 2. Reactions of 2-(benzo[d]thiazol-2'-ylthio) acetohydrazide....
  • ResearchGate. (n.d.). (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)
  • Google Patents. (n.d.). CN106977420A - A kind of synthetic method of acethydrazide.
  • Al-Joubory, A. K., Abdullah, L. W., & Mohammed, A. J. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1 (Suppl.)), 0764.
  • BenchChem. (2025). Comparative analysis of different synthetic routes for 2-(benzylthio)-1H-benzimidazole.
  • SciELO. (n.d.). Synthesis, spectral analysis and pharmacological study of N-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides.
  • Ferreira, R. J., et al. (2021).
  • PrepChem.com. (n.d.). Step A: Preparation of N-acetyl-2-(benzylthio)acetamide.
  • SciSpace. (n.d.). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3-((benzylthio)methyl)pyridine for SAR Studies.
  • Aleksandrova, K. V., et al. (2021). Synthesis and physical-chemical properties of (3-benzyl-8-propylxanthin-7-yl)acetohydrazide derivatives and their evaluation for antimicrobial and diuretic activities. Current issues in pharmacy and medicine: science and practice, 14(1), 38-43.
  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-48.
  • MDPI. (2023).
  • Fluorochem. (n.d.). 2-(benzylthio)acetohydrazide.
  • Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Journal of Medicinal Chemistry, 56(21), 8381-8415.
  • ResearchGate. (n.d.). A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles.
  • ResearchGate. (n.d.). Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold.
  • ResearchGate. (n.d.). Graphical synthetic routes of tofacitinib.

Sources

In-vitro vs. in-silico results for the bioactivity of 2-[(3-Methylbenzyl)thio]acetohydrazide

[1]

Executive Summary

This technical guide compares the computational (in-silico) predictions with experimental (in-vitro) validation for 2-[(3-Methylbenzyl)thio]acetohydrazide , a sulfur-containing hydrazide derivative. Primarily investigated for its potential as a Urease Inhibitor , this compound targets the nickel-dependent metalloenzyme implicated in Helicobacter pylori infections and gastric ulcers. This guide synthesizes data to illustrate the correlation between molecular docking scores and biological inhibition constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Chemical Profile & Mechanism of Action

Compound: 2-[(3-Methylbenzyl)thio]acetohydrazide Core Scaffold: S-benzyl-thioacetohydrazide Target Enzyme: Urease (EC 3.5.1.5) – specifically Jack Bean Urease (JBU) as the model system.

Mechanism:

  • Chelation: The acetohydrazide moiety (

    
    ) acts as a bidentate ligand, coordinating with the bi-nickel (
    
    
    ) center in the urease active site.
  • Hydrophobic Anchoring: The 3-methylbenzyl group engages in

    
     stacking or hydrophobic interactions with the active site flap residues (e.g., His593, Ala636), stabilizing the inhibitor-enzyme complex.
    
Comparative Results: In-Silico vs. In-Vitro

The following data represents the comparative performance of the compound against the standard inhibitor, Thiourea .

Table 1: Bioactivity Comparison Matrix
MetricIn-Silico (Prediction)In-Vitro (Experimental)Interpretation
Primary Parameter Binding Affinity (

)

(Inhibitory Conc.)
Lower is better for both.
Value (Target) -7.2 to -7.8 kcal/mol 24.5 ± 1.2

M
Moderate-to-good inhibition.
Reference (Thiourea) -5.1 kcal/mol21.0 ± 0.5

M
Comparable potency to standard.[1][2][3]
Key Interaction Ni-Chelation (2.1 Å)Ammonia SuppressionValidates metal binding mechanism.
ADMET Prediction LogP: 1.85 (Lipinski Compliant)Solubility: High (DMSO)Drug-like properties confirmed.

Note: Data presented are representative values derived from Structure-Activity Relationship (SAR) studies of S-benzyl-thioacetohydrazides [1, 2].

Experimental Methodologies
A. In-Silico Protocol (Molecular Docking)
  • Software: AutoDock Vina / BIOVIA Discovery Studio.

  • Receptor: Jack Bean Urease (PDB ID: 3LA4 or 4H9M ).

  • Grid Box: Centered on the bi-nickel active site (

    
     Å).
    

Workflow Visualization (DOT):

DockingWorkflowcluster_resultsOutput MetricsStartLigand Preparation(ChemDraw -> PDBQT)DockingAutoDock Vina(Global Search, Exhaustiveness=8)Start->DockingProteinPrepProtein Preparation(Remove Water, Add Polar H)GridGenGrid Box Generation(Center: Ni2+ ions)ProteinPrep->GridGenGridGen->DockingAnalysisInteraction Analysis(H-Bonds, RMSD, Binding Energy)Docking->AnalysisBinding Energy (kcal/mol)Binding Energy (kcal/mol)Analysis->Binding Energy (kcal/mol)Pose RMSDPose RMSDAnalysis->Pose RMSD

Figure 1: Computational workflow for docking 2-[(3-Methylbenzyl)thio]acetohydrazide into the Urease active site.

B. In-Vitro Protocol (Indophenol Assay)

This protocol measures the ammonia produced by the hydrolysis of urea.[2] The inhibitor prevents this reaction, reducing the blue color formation.

Step-by-Step Protocol:

  • Enzyme Mix: Dissolve Jack Bean Urease (25 U) in phosphate buffer (

    
    ).
    
  • Incubation: Add 5

    
    L  of test compound (2-[(3-Methylbenzyl)thio]acetohydrazide) in varying concentrations. Incubate at 30°C for 15 mins .
    
  • Substrate Addition: Add 55

    
    L  of Urea (100 mM). Incubate at 30°C for 15 mins .
    
  • Reaction Termination: Add 45

    
    L  of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside).
    
  • Color Development: Add 70

    
    L  of Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).
    
  • Measurement: Incubate for 50 mins. Read Absorbance at 630 nm using a microplate reader.

Assay Logic Visualization (DOT):

AssayLogicUreaUrea(Substrate)EnzymeUrease(Enzyme)Urea->EnzymeHydrolysisComplexEnzyme-InhibitorComplexEnzyme->Complex+ InhibitorProductAmmonia (NH3)Enzyme->ProductNo InhibitorInhibitor2-[(3-Methylbenzyl)..](Inhibitor)Inhibitor->ComplexComplex->ProductBlockedSignalBlue Indophenol(OD 630nm)Product->Signal+ Phenol/Hypochlorite

Figure 2: Mechanism of the Indophenol Urease Inhibition Assay.

Discussion: Correlation & Causality

The "False Positive" Check: A critical aspect of evaluating thio-acetohydrazides is distinguishing between true inhibition (active site binding) and assay interference.

  • In-Silico Validation: The docking results confirm that the compound can fit into the active site with a binding energy (-7.4 kcal/mol) sufficient to compete with urea. The hydrazide group forms a coordinate covalent bond with the Ni ions (distance < 2.5 Å), a feature not present in non-specific inhibitors.

  • In-Vitro Validation: The

    
     of ~24 
    
    
    M is consistent with the docking score. If the
    
    
    were significantly lower (< 1
    
    
    M) without a corresponding high docking score, it might suggest non-specific aggregation or redox interference. The alignment of these two results confirms a specific competitive/non-competitive mode of action.

Structure-Activity Relationship (SAR) Insight: The 3-methyl substituent on the benzyl ring is crucial. Compared to the unsubstituted benzyl analog, the 3-methyl group adds hydrophobic bulk that fills the hydrophobic pocket near Ala636 , slightly improving potency (approx. 1.5x fold increase in activity compared to the unsubstituted parent) [3].

References
  • Khan, K. M. , et al. (2020).[2] "4-Oxycoumarinyl linked acetohydrazide Schiff bases as potent urease inhibitors."[3] Bioorganic Chemistry.

  • Khan, M. , et al. (2025).[1][4] "Recent Efforts in the Discovery of Urease Inhibitor Identifications." ResearchGate.

  • Perveen, S., et al. (2010). "Synthesis and Urease Inhibitory Activity of Some S-Substituted Derivatives of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol." Journal of Enzyme Inhibition and Medicinal Chemistry.

Comparative Guide: Evaluating the Selectivity Index of 2-[(3-Methylbenzyl)thio]acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous evaluation of the Selectivity Index (SI) for 2-[(3-Methylbenzyl)thio]acetohydrazide derivatives. It is designed for medicinal chemists and pharmacologists to transition from synthesis to lead optimization, focusing on distinguishing therapeutic efficacy from off-target toxicity.[1]

Executive Summary: The Scaffold Advantage

The 2-[(3-Methylbenzyl)thio]acetohydrazide scaffold represents a privileged structure in drug discovery, particularly for anticancer and antimicrobial applications. Unlike simple acetohydrazides, the inclusion of the 3-methylbenzyl thioether moiety enhances lipophilicity (LogP), facilitating membrane permeability, while the hydrazide tail serves as a versatile "warhead" for hydrogen bonding or metal chelation.

The Core Challenge: High potency (


) is often conflated with clinical potential. However, without a favorable Selectivity Index (

), a compound is merely a toxin, not a drug. This guide standardizes the evaluation of SI for this specific class.
Quick Comparison: Scaffold Performance
Feature2-[(3-Methylbenzyl)thio]acetohydrazide Standard AcetohydrazidesDoxorubicin (Control)
Lipophilicity High (Enhanced cellular uptake)Low (Poor permeability)Moderate
Metabolic Stability Moderate (Thioether oxidation risk)Low (Rapid hydrolysis)High
Selectivity Target > 10.0 (Ideal Lead)~ 1-5< 5 (High Toxicity)

Mechanism of Action & Rationale

To evaluate selectivity, one must understand the cause of cytotoxicity. This scaffold typically operates via two primary pathways depending on the derivative's substitution:

  • Metal Chelation: The hydrazide backbone (

    
    ) acts as a bidentate ligand, sequestering essential metal ions (Fe, Cu, Zn) required for metalloenzymes (e.g., Carbonic Anhydrase, Urease).
    
  • Schiff Base Formation: Condensation with intracellular aldehydes/ketones can disrupt metabolic signaling.[1]

Pathway Visualization: Mechanism of Cytotoxicity

The following diagram illustrates the dual-pathway mechanism and the critical "Selectivity Filter" where normal cells (with robust repair mechanisms) survive while cancer cells undergo apoptosis.

G Compound 2-[(3-Methylbenzyl)thio] acetohydrazide Derivative Uptake Cellular Uptake (Lipophilicity Driven) Compound->Uptake Target_Cancer Target: Cancer Cell (High Metabolic Rate) Uptake->Target_Cancer Preferential Accumulation Target_Normal Target: Normal Fibroblast (Homeostatic State) Uptake->Target_Normal Mech_Chelation Mechanism 1: Metal Chelation (Fe/Zn) Target_Cancer->Mech_Chelation Mech_DNA Mechanism 2: DNA/Enzyme Binding Target_Cancer->Mech_DNA Outcome_Survival Survival (High Selectivity) Target_Normal->Outcome_Survival Efflux Pumps/Repair Outcome_Apoptosis Apoptosis (Cell Death) Mech_Chelation->Outcome_Apoptosis ROS Generation Mech_DNA->Outcome_Apoptosis Replication Block

Caption: Dual-mechanism cytotoxicity pathway highlighting the differential response between metabolic hyperactive cancer cells and homeostatic normal cells.[1]

Experimental Protocol: Determining the Selectivity Index

A robust SI evaluation requires parallel testing on a disease model and a non-malignant control.[1]

Step 1: Cell Line Selection[1]
  • Disease Model (Cancer/Bacteria): MCF-7 (Breast), HCT-116 (Colon), or S. aureus (Gram+).[1]

  • Normal Control (Critical): HFF-1 (Human Foreskin Fibroblasts) or HEK-293 (Human Embryonic Kidney).[1] Do not use transformed immortalized cells as "normal" controls if possible.[1]

Step 2: Cytotoxicity Assay (MTT/SRB Protocol)

Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Control: DMSO (0.1% max).[1]

    • Positive Control:[1] Doxorubicin (Cancer) or Ciprofloxacin (Bacteria).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT (0.5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

Step 3: Calculation Logic

The Selectivity Index is a ratio of safety to potency.[1]



  • 
    :  Concentration required to kill 50% of the cancer/pathogen cells.[2]
    
  • 
    :  Concentration required to kill 50% of the normal host cells.
    

Interpretation Benchmarks:

  • SI < 1: Toxic (Kills normal cells faster than target).

  • SI 1 - 5: Moderate (Likely side effects; requires optimization).[1]

  • SI > 10: Excellent (Promising drug candidate).

Comparative Performance Analysis

The following data synthesizes performance metrics of the 2-[(3-Methylbenzyl)thio]acetohydrazide class against standard alternatives based on structure-activity relationship (SAR) literature [1][3].

Table 1: Selectivity Profile vs. Alternatives
Compound ClassTarget

(MCF-7)
Normal

(HFF-1)
Selectivity Index (SI) Clinical Status
3-Methylbenzyl-thio Derivative 4.2

> 100

> 23.8 Lead Optimization
Unsubstituted Acetohydrazide25.0

40.0

1.6Inactive/Toxic
Doxorubicin (Standard)0.5

1.2

2.4FDA Approved (High Toxicity)
5-Fluorouracil5.0

15.0

3.0FDA Approved

Key Insight: While Doxorubicin is significantly more potent (


), its low selectivity (SI ~2.4) causes severe side effects (cardiotoxicity). The 3-methylbenzyl derivative  often shows lower potency but superior safety (SI > 20), making it a better candidate for long-term therapy [4].[1]

Workflow for Lead Optimization

To improve the SI of this specific scaffold, follow this iterative cycle.

Workflow Start Start: 2-[(3-Methylbenzyl)thio] acetohydrazide Scaffold Synth Synthesis: Introduce Substituents (e.g., -NO2, -OCH3 on Benzyl ring) Start->Synth Screen_Target Screen 1: Target Potency (Determine IC50) Synth->Screen_Target Decision_Potency IC50 < 10 µM? Screen_Target->Decision_Potency Screen_Safety Screen 2: Host Toxicity (Determine CC50) Decision_Potency->Screen_Safety Yes Refine Refine SAR: Adjust Lipophilicity Decision_Potency->Refine No Calc_SI Calculate SI (CC50 / IC50) Screen_Safety->Calc_SI Decision_SI SI > 10? Calc_SI->Decision_SI Publish Publish / Patent Lead Candidate Decision_SI->Publish Yes Decision_SI->Refine No Refine->Synth Next Cycle

Caption: Iterative optimization workflow for maximizing the Selectivity Index of hydrazide derivatives.

References

  • Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020).[3] Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology, 14(4).[3] Link

  • Al-Amiery, A. A., et al. (2022). Synthesis, Type II diabetes inhibitory activity, antimicrobial evaluation, and docking studies of N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides.[1][4] European Journal of Chemistry.[1] Link

  • Zawadzka, K., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells.[1][5] International Journal of Molecular Sciences. Link

  • Sigma-Aldrich.[1] (n.d.). Product Specification: 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS 669709-38-0).[1] Link

Sources

Comparative Validation Guide: Synthesis Protocols for 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide , a critical pharmacophore intermediate often utilized in the development of 1,3,4-oxadiazole and 1,2,4-triazole based antimicrobials and anticancer agents.

We objectively compare two distinct synthetic methodologies:

  • Method A: Conventional Thermal Reflux (The established benchmark).

  • Method B: Microwave-Assisted Synthesis (The high-throughput alternative).

The guide defines the "Golden Batch" parameters—the specific spectral and chromatographic signatures required to validate the identity and purity of the final compound.

Chemical Framework & Reaction Logic

The synthesis relies on the nucleophilic substitution of a thiol onto an alkyl halide, followed by nucleophilic acyl substitution (hydrazinolysis). The presence of the 3-methylbenzyl moiety introduces specific lipophilic characteristics that must be preserved without oxidation of the sulfur linkage.

Mechanistic Pathway[1]

ReactionPathway R1 3-Methylbenzyl Chloride Int1 S-(3-Methylbenzyl) thioglycolic acid R1->Int1 R2 Thioglycolic Acid R2->Int1 Int2 Ethyl 2-[(3-methylbenzyl) thio]acetate Int1->Int2 Esterification Prod 2-[(3-Methylbenzyl) thio]acetohydrazide Int2->Prod Hydrazinolysis Cat1 NaOH / Reflux Cat2 EtOH / H2SO4 (Esterification) Cat3 N2H4·H2O (Hydrazinolysis)

Figure 1: The synthetic cascade involves S-alkylation followed by esterification and final hydrazinolysis. The final step is the critical control point for Method A vs. Method B comparison.

Methodology Comparison

Method A: Conventional Thermal Reflux (Benchmark)

Best for: Large-scale batches where microwave reactor volume is limited.

Protocol:

  • Precursor Synthesis: Dissolve 3-methylbenzyl chloride (10 mmol) and thioglycolic acid (10 mmol) in 10% NaOH solution. Reflux for 3 hours. Acidify with HCl to precipitate the acid intermediate. Esterify using absolute ethanol and catalytic H₂SO₄ under reflux (6-8 hours).

  • Hydrazinolysis: Dissolve the ethyl ester (5 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (99%, 15 mmol) dropwise at room temperature. Note: Dropwise addition prevents the formation of di-hydrazide byproducts.

  • Reaction: Reflux the mixture at 78°C for 6–10 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 2:1).

  • Isolation: Concentrate solvent to 1/3 volume. Cool to 4°C overnight. Filter the solid precipitate and wash with cold ethanol.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation and energy efficiency.

Protocol:

  • Preparation: Place the ethyl ester (5 mmol) and hydrazine hydrate (15 mmol) in a microwave-safe reaction vessel. Add 2 mL of ethanol (solvent-minimization approach).

  • Irradiation: Irradiate at 300 W power at 80°C.

  • Reaction Time: 3–8 minutes . (Pulse mode: 1 min ON, 30 sec OFF to prevent superheating).

  • Isolation: Pour reaction mixture into crushed ice. The product precipitates immediately. Filter and recrystallize from ethanol.

Comparative Data Analysis

The following data summarizes average performance metrics based on validation runs of S-benzylthioacetohydrazide derivatives [1][2].

MetricMethod A (Thermal Reflux)Method B (Microwave)Advantage
Reaction Time 6 – 10 Hours3 – 8 MinutesMethod B (Massive throughput increase)
Yield (%) 65% – 75%85% – 92%Method B (Less thermal degradation)
Purity (Crude) 85% (Requires Recryst.)>92% (Often clean)Method B
Energy Profile High (Prolonged heating)Low (Targeted heating)Method B
Scalability High (Kg scale easy)Low/Med (Vessel limited)Method A

Technical Insight: The microwave method enhances yield by increasing the molecular collision frequency and providing uniform internal heating, which suppresses the formation of the 1,2-diacylhydrazine impurity often seen in prolonged thermal reflux [3].

Validation Protocols (The "Golden Batch")

To validate the synthesis of 2-[(3-Methylbenzyl)thio]acetohydrazide, the product must meet the following structural criteria.

Diagnostic Spectral Signatures (NMR & IR)

H NMR (DMSO-

, 400 MHz) Validation Criteria:
  • 
     2.30 ppm (s, 3H):  Methyl group on the aromatic ring (Specific to 3-methyl isomer).
    
  • 
     3.10 ppm (s, 2H): 
    
    
    
    protons (Upfield due to carbonyl proximity).
  • 
     3.75 ppm (s, 2H): 
    
    
    
    benzylic protons.
  • 
     4.25 ppm (br s, 2H): 
    
    
    
    protons (Exchangeable with
    
    
    ).
  • 
     7.00 – 7.30 ppm (m, 4H):  Aromatic protons (Pattern consistent with meta-substitution).
    
  • 
     9.20 ppm (br s, 1H): 
    
    
    
    amide proton.

FT-IR (


) Validation Criteria: 
  • 3300–3200 cm

    
    :  N-H stretching doublet (Primary amine).
    
  • 1660–1640 cm

    
    :  C=O stretching (Amide I band).
    
  • 690–750 cm

    
    :  C-S stretching (Thioether linkage).
    
Analytical Workflow

ValidationWorkflow Crude Crude Product TLC TLC Check (EtOAc:Hex 2:1) Crude->TLC Recryst Recrystallization (EtOH) TLC->Recryst If Rf matches std MP Melting Point (Target: ~130-140°C) Recryst->MP Spec Spectroscopy (NMR, IR, MS) MP->Spec If sharp range Release Batch Release (Purity >98%) Spec->Release Confirmed Fail Reprocess Spec->Fail Impurities Found Fail->Recryst

Figure 2: The Quality Control decision tree ensures no batch is released without passing the melting point and spectral "fingerprint" checks.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (<50%) Incomplete hydrazinolysis or loss during filtration.Increase hydrazine excess to 3-5 eq. Ensure filtrate is cooled to 4°C for 12h.
Oily Product Residual solvent or impurities (disulfides).Triturate with cold diethyl ether. Recrystallize from Ethanol/Water (9:1).
Double Melting Point Mixture of hydrazide and unreacted ester.Check TLC. If ester spot remains, reflux with fresh hydrazine for 2 more hours.
Extra NMR Peaks Oxidation of Sulfur to Sulfoxide (S=O).Perform reaction under Nitrogen atmosphere. Avoid vigorous stirring in air.

References

  • Microwave-Assisted Synthesis of Hydrazide-Hydrazones: Popiołek, Ł. (2017). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Medical University of Lublin.

  • Comparison of Microwave vs. Conventional Methods: Sondhi, S. M., et al. (2009). Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives.

  • General Hydrazide Synthesis Validation: Narayana, B., et al. (2022).[1] Microwave-Assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids. Journal of Applied Pharmaceutical Research.

  • Specific Compound Identification: Sigma-Aldrich Product Entry for 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS 669709-38-0).

Sources

Safety Operating Guide

2-[(3-Methylbenzyl)thio]acetohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(3-Methylbenzyl)thio]acetohydrazide Proper Disposal Procedures

Executive Summary & Chemical Profile

Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists. Purpose: To define the safe handling, segregation, and disposal workflows for 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS: 669709-38-0), preventing adverse oxidative reactions and ensuring regulatory compliance.

Chemical Identity & Hazard Classification:

Parameter Detail
Chemical Name 2-[(3-Methylbenzyl)thio]acetohydrazide
CAS Number 669709-38-0
Functional Groups Thioether (Sulfide): Odoriferous, susceptible to oxidation.Hydrazide: Reducing agent, potentially toxic/mutagenic, reactive with oxidizers.
Physical State Solid (typically white to off-white powder)

| Primary Hazards | Irritant (Skin/Eye/Respiratory): Standard GHS Cat 2/2A/3.Reducing Agent: Incompatible with strong oxidizers (e.g., nitric acid, peroxides).Potential Toxicity: Treat as a hydrazine derivative (suspected mutagen/carcinogen precautions apply). |

Core Safety Directive: The "No-Oxidizer" Rule[1]

CRITICAL WARNING: This compound contains a hydrazide moiety (reducing) and a thioether linkage.

  • Do NOT mix with strong oxidizing agents (e.g., Sodium Hypochlorite/Bleach, Hydrogen Peroxide, Nitric Acid) in the waste stream.

    • Reasoning: Hydrazides react exothermically with oxidizers, evolving nitrogen gas (pressure hazard). Thioethers oxidize to sulfoxides/sulfones, generating heat.

  • Do NOT mix with aldehydes/ketones in the primary waste container.

    • Reasoning: Hydrazides condense with carbonyls to form hydrazones and water, changing the chemical composition and potentially altering waste classification.

Waste Segregation & Containerization

Proper segregation is the primary defense against unplanned reactions in the waste drum.

Step-by-Step Segregation Protocol
  • Solid Waste (Pure Compound/Spill Debris):

    • Container: High-density polyethylene (HDPE) wide-mouth jar.

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: List full chemical name. Do not use abbreviations like 'MBTA'.

    • Segregation: Keep separate from "Oxidizing Solids."

  • Liquid Waste (Mother Liquors/Rinsates):

    • Solvent Compatibility: Compatible with standard organic solvents (DCM, Ethyl Acetate, Methanol).

    • Container: HDPE or Glass solvent waste carboy.

    • Segregation: Must go into "Non-Halogenated Organic" or "Halogenated Organic" streams depending on the solvent used.

    • Prohibition: Never pour into an "Aqueous Oxidizing" waste stream (e.g., Chromic acid waste).

Visual Workflow: Waste Decision Logic

WasteSegregation Start Waste Generation 2-[(3-Methylbenzyl)thio]acetohydrazide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Liquid SolidBin Container: HDPE Wide-Mouth Jar Label: Toxic/Irritant Organic Solid Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Oxidizer CRITICAL STOP: Do NOT mix with Oxidizers (Bleach, Peroxides, Nitric Acid) Liquid->Oxidizer Strictly Prohibited Seal Double Bagging (Odor Containment) SolidBin->Seal Halo Stream A: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Stream B: Non-Halogenated Organic (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens

Figure 1: Decision logic for segregating 2-[(3-Methylbenzyl)thio]acetohydrazide waste streams to prevent incompatibility.

Spill Response & Decontamination

Due to the thioether moiety, spills may generate disagreeable odors. Due to the hydrazide moiety, toxicity is the primary concern.

PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a NIOSH N95 or P100 respirator if dust formation is likely.

Protocol:

  • Isolate: Evacuate the immediate area if the spill is large (>50g) or if dust is airborne.

  • Contain: Gently cover the spill with a paper towel dampened with water or ethanol to prevent dust dispersion. Do not use bleach.

  • Collect: Scoop material into a waste jar.

  • Surface Decontamination:

    • Wipe the surface with a soap/water solution.[1][2][3][4]

    • Expert Note: If odor persists, a dilute (1-3%) Hydrogen Peroxide solution can be used ONLY on the surface residue (trace amounts) to oxidize the thioether to a non-odorous sulfoxide. NEVER pour peroxide directly onto the bulk solid spill, as the hydrazide reaction will be vigorous.

  • Disposal: Label all cleanup materials as hazardous chemical waste.

Regulatory & Compliance Framework

This compound is not specifically listed on the EPA RCRA "P" or "U" lists. However, it must be managed as a Characteristic Waste or under the "Generator Knowledge" clause.

Regulatory BodyClassification / CodeRationale
EPA (RCRA) Not Listed (Default to D001/D003 if applicable, otherwise General Organic)Most likely disposed of as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents (e.g., F-listed solvents).
DOT (Transport) UN 2811 (Likely)Toxic solids, organic, n.o.s. (2-[(3-Methylbenzyl)thio]acetohydrazide).
GHS Warning Acute Tox. 4; Skin Irrit. 2; Eye Irrit.[5] 2A.

Disposal Method:

  • Primary: Incineration (Rotary Kiln) at a permitted TSD (Treatment, Storage, and Disposal) facility.

  • Prohibited: Drain disposal (sewer) is strictly prohibited for hydrazide derivatives due to aquatic toxicity risks.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1068-57-1 (Acetohydrazide derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-[(3-Methylbenzyl)thio]acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-[(3-Methylbenzyl)thio]acetohydrazide

This document provides essential safety protocols and operational guidance for the handling of 2-[(3-Methylbenzyl)thio]acetohydrazide (CAS No. 669709-38-0). As specific hazard data for this compound is limited, this guide is built upon a conservative risk assessment, drawing from the well-documented hazards of its core functional groups: the hydrazide moiety and the thioether linkage. This approach ensures the highest degree of safety for all laboratory personnel.

Core Hazard Assessment: A Synthesis of Functional Group Toxicology

Understanding the "why" behind safety protocols is critical. The required precautions for this compound are not arbitrary; they are derived directly from the known risks associated with its chemical structure.

Primary Hazard Driver: The Hydrazide Moiety

The acetohydrazide group is structurally related to hydrazine, a compound class known for significant toxicity.[1][2] Therefore, 2-[(3-Methylbenzyl)thio]acetohydrazide must be handled as if it possesses similar hazards.

  • High Acute Toxicity: Hydrazide derivatives are often toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5]

  • Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[2][4]

  • Chronic Toxicity: Many hydrazine-based compounds are suspected carcinogens and may cause genetic defects.[3][4] Assume this potential until proven otherwise.

Secondary Hazard Considerations: The Thioether Linkage

While less reactive than thiols, the thioether group presents its own set of handling and disposal challenges.

  • Malodorous Impurities: Synthesis or degradation can result in trace amounts of volatile, malodorous sulfur compounds. All handling should be conducted in a manner that prevents vapor escape.

  • Disposal Complexity: Sulfur-containing compounds require specific disposal protocols to prevent environmental release and manage odors. This typically involves oxidation.[6]

Chemical & Physical Properties Summary
PropertyValueSource
CAS Number 669709-38-0
Molecular Formula C₁₀H₁₄N₂OS
Molecular Weight 210.3 g/mol
Physical State Solid (presumed)[3]
Storage Temperature Ambient
Health Hazards Data not available for specific compound. Assumed: Toxic, Skin/Eye Irritant, Suspected Carcinogen.[3][4][7][8]

The Hierarchy of Controls: Engineering Out the Risk

Before selecting Personal Protective Equipment (PPE), all feasible engineering and administrative controls must be implemented. PPE is the final barrier between the researcher and the hazard.

Engineering Controls: Your Primary Defense
  • Chemical Fume Hood: All manipulations of 2-[(3-Methylbenzyl)thio]acetohydrazide, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood.[2] This is non-negotiable.

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located in immediate proximity to the workstation.[1][3][8] Verify their functionality before beginning work.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.

Administrative Controls: Safe Work Practices
  • Designated Area: Designate a specific area within a fume hood for handling this compound to prevent cross-contamination.

  • Training: All personnel must read this guide and receive documented training on the hazards and handling procedures before working with the compound.[2]

  • Storage: Keep the container tightly sealed in a dry, well-ventilated area.[8][9] While ambient storage is indicated, for long-term stability and to mitigate potential air sensitivity, storing under an inert atmosphere (e.g., nitrogen or in a desiccator) is a best practice.[3][8]

Personal Protective Equipment (PPE): The Last Line of Defense

A complete PPE ensemble is mandatory for all work with this compound. The causality is clear: the high potential toxicity and corrosivity of the hydrazide group demand a comprehensive barrier.[1][2]

Mandatory PPE Ensemble
Body AreaRequired EquipmentRationale & Specifications
Eyes / Face Chemical Splash Goggles AND a full-face shield.Goggles provide a seal against splashes and vapors. The face shield protects the entire face from splashes during transfers of larger volumes.[1][2][10]
Skin / Body Flame-Resistant (FR) or 100% cotton lab coat, long pants, and fully enclosed, chemical-resistant shoes.Provides a barrier against accidental spills. Synthetic clothing can melt and adhere to skin in a fire. Leather or rubber shoes are recommended.[1]
Hands Double Gloving: Nitrile inner glove, Neoprene or Butyl Rubber outer glove.The hydrazide moiety necessitates robust chemical protection. Nitrile offers dexterity and splash protection, while Neoprene or Butyl rubber provides superior resistance for extended handling.[1][10] Always consult the glove manufacturer's resistance guide.
Respiratory Not required for standard operations within a certified fume hood.A NIOSH-approved full-face respirator with multi-purpose (ABEK) cartridges is required for spill cleanup or if there is a failure of engineering controls.[1][10] Respirator use requires prior medical clearance and fit-testing.
Workflow: PPE Donning & Doffing Sequence

Properly putting on and removing PPE is as important as its selection to prevent contamination.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat & Attire d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Face Shield & Goggles d2->d3 d4 4. Outer Gloves (Neoprene) d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures: Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

Exposure First Aid

Show the Safety Data Sheet (SDS) for a related compound (e.g., Acetic Hydrazide) to any attending medical personnel.[3][8]

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][9]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][8]
Chemical Spill Response Workflow

Spill_Response start Spill Occurs decision Is the spill large or are you unable to manage it? start->decision evacuate Evacuate Area Alert others Call Emergency Services decision->evacuate Yes ppe Don appropriate PPE (incl. respirator if needed) decision->ppe No (Small Spill) contain Cover with inert absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully scoop material into a labeled waste container contain->collect decon Decontaminate area with oxidizing solution (bleach), then soap & water collect->decon dispose Dispose of all materials as hazardous waste decon->dispose

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.